molecular formula C6H7N3O4 B085198 Methyl (4-nitro-1-imidazolyl)acetate CAS No. 13230-21-2

Methyl (4-nitro-1-imidazolyl)acetate

Cat. No.: B085198
CAS No.: 13230-21-2
M. Wt: 185.14 g/mol
InChI Key: LCKCAKPRNOIOBA-UHFFFAOYSA-N
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Description

Methyl (4-nitro-1-imidazolyl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C6H7N3O4 and its molecular weight is 185.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(4-nitroimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7N3O4/c1-13-6(10)3-8-2-5(7-4-8)9(11)12/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKCAKPRNOIOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389253
Record name Methyl (4-nitro-1-imidazolyl)acetate
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Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13230-21-2
Record name Methyl (4-nitro-1-imidazolyl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (4-nitro-1-imidazolyl)acetate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl (4-nitro-1-imidazolyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl (4-nitro-1-imidazolyl)acetate, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. The document elucidates the prevalent synthetic strategy, delving into the mechanistic underpinnings, optimization of reaction conditions, and detailed experimental protocols. It is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights to ensure reproducible and efficient synthesis.

Introduction: The Significance of Nitroimidazole Scaffolds

Nitroimidazole derivatives represent a cornerstone in the development of therapeutic agents, renowned for their broad spectrum of biological activities.[1] Compounds such as metronidazole and misonidazole are widely utilized as antibacterial and antiprotozoal drugs. The introduction of a nitro group onto the imidazole ring is crucial for their mechanism of action, which often involves reductive activation under hypoxic conditions, characteristic of certain bacterial infections and solid tumors.

This compound serves as a versatile intermediate for the synthesis of more complex nitroimidazole-based drug candidates. The ester functionality provides a convenient handle for further chemical modifications, such as amidation or reduction, allowing for the exploration of a wider chemical space and the fine-tuning of pharmacological properties. This guide focuses on the most common and efficient method for its preparation: the direct N-alkylation of 4-nitroimidazole.

The Synthetic Core: N-Alkylation of 4-Nitroimidazole

The principal and most direct route to this compound is the N-alkylation of 4-nitroimidazole with a methyl haloacetate, such as methyl bromoacetate or methyl chloroacetate. This reaction is a classic example of nucleophilic substitution, where the deprotonated imidazole nitrogen acts as the nucleophile.

Mechanistic Rationale and Regioselectivity

The imidazole ring of 4-nitroimidazole contains an acidic proton on one of the nitrogen atoms (N-H). In the presence of a base, this proton is abstracted to form a resonance-stabilized imidazolide anion. The negative charge is delocalized over both nitrogen atoms. However, the alkylation of 4-nitroimidazole is highly regioselective, predominantly yielding the N-1 substituted product.[2][3] This regioselectivity is governed by a combination of electronic and steric factors. The N-1 position is generally favored in the alkylation of 4-substituted imidazoles.

The overall transformation can be depicted as follows:

Synthesis_of_Methyl_4_nitro_1_imidazolyl_acetate cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 4-Nitroimidazole 4-Nitroimidazole Product This compound 4-Nitroimidazole->Product Alkylation Methyl_Bromoacetate Methyl Bromoacetate Methyl_Bromoacetate->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product Temperature Temperature Temperature->Product Byproduct Salt (e.g., KBr)

Caption: General workflow for the synthesis of this compound.

Critical Parameters and Optimization

The success and efficiency of the synthesis hinge on the careful selection of several key parameters. The choice of base, solvent, and temperature can significantly impact the reaction rate and yield.

ParameterOptionsRationale and Field InsightsYield Range (%)Reference
Base K₂CO₃, KOHK₂CO₃ is a milder base, often preferred to minimize side reactions. KOH is stronger and can lead to faster reaction times but may require more careful control.66-85[3][4]
Solvent Acetonitrile (CH₃CN), DMF, DMSOAcetonitrile is an excellent choice, providing good solubility for the reactants and facilitating a clean reaction with high yields. DMF and DMSO are more polar and can accelerate the reaction, but their higher boiling points can complicate work-up.66-85[3][4]
Alkylating Agent Methyl Bromoacetate, Methyl ChloroacetateThe bromoacetate is more reactive than the chloroacetate, generally leading to shorter reaction times. The choice may depend on cost and availability.Not specified[1][3]
Temperature Room Temperature to 60 °CWhile the reaction can proceed at room temperature, heating to around 60 °C has been shown to markedly improve the yields and reduce reaction times.[3][4]66-85[3][4]

Detailed Experimental Protocol

This protocol is a self-validating system, synthesized from established literature procedures.[3][4]

Materials and Reagents
  • 4-Nitroimidazole

  • Methyl Bromoacetate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a solution of 4-nitroimidazole (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 to 1.5 equivalents).

  • Stirring: Stir the suspension vigorously at room temperature for 15-30 minutes to facilitate the deprotonation of the imidazole.

  • Addition of Alkylating Agent: Add methyl bromoacetate (1.2 to 2 equivalents) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60 °C and maintain this temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrate and washings, and evaporate the solvent under reduced pressure (in vacuo).

  • Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product.

  • Purification: Purify the resulting residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford this compound as a solid.

Experimental_Workflow A 1. Dissolve 4-Nitroimidazole in Acetonitrile B 2. Add K2CO3 and Stir A->B C 3. Add Methyl Bromoacetate Dropwise B->C D 4. Heat to 60°C and Monitor by TLC C->D E 5. Cool and Filter Inorganic Salts D->E F 6. Evaporate Solvent in Vacuo E->F G 7. Dissolve in Ethyl Acetate F->G H 8. Wash with Water and Brine G->H I 9. Dry with MgSO4 and Concentrate H->I J 10. Purify by Column Chromatography I->J K Final Product J->K

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: Typically a solid.

  • Melting Point: 143-147 °C.

  • ¹H NMR Spectroscopy: Expected signals would include a singlet for the methyl ester protons, a singlet for the methylene protons, and two singlets or doublets for the imidazole ring protons.

  • ¹³C NMR Spectroscopy: Signals corresponding to the carbonyl carbon, the imidazole ring carbons, the methylene carbon, and the methyl carbon should be observed.[3]

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 185.14 g/mol would confirm the identity of the product.

Conclusion

The N-alkylation of 4-nitroimidazole with methyl haloacetates provides a reliable and regioselective method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the choice of base, solvent, and temperature, high yields of the desired product can be consistently achieved. This guide provides a robust framework for researchers to successfully synthesize this valuable intermediate for applications in medicinal chemistry and beyond.

References

  • Ben-Acha, N., et al. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1237. Available at: [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available at: [Link]

  • ResearchGate. (n.d.). Study of the alkylation of 4-nitroimidazole at room temperature. Available at: [Link]

  • Satheesh, D., et al. (2018). An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. Iranian Journal of Organic Chemistry, 10(2), 2325-2331. Available at: [Link]

Sources

Methyl (4-nitro-1-imidazolyl)acetate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl (4-nitro-1-imidazolyl)acetate

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound within the broader class of nitroimidazoles. The document details its fundamental physicochemical properties, outlines a robust and verifiable synthetic pathway, and discusses its chemical reactivity and stability. Furthermore, it situates the compound within the context of modern drug discovery, exploring its potential as a crucial intermediate and building block for developing novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking an in-depth understanding of this versatile molecule.

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for numerous biologically active compounds. When substituted with a nitro group, the resulting nitroimidazole scaffold gains unique electronic properties that have been exploited in the development of powerful therapeutic agents.[1][2] Nitroimidazole antibiotics, such as metronidazole and benznidazole, are renowned for their efficacy against anaerobic bacteria and protozoal infections.[1] Their mechanism of action often involves the reductive activation of the nitro group within hypoxic (low-oxygen) cells, leading to the generation of cytotoxic radicals that damage microbial DNA.[1][3]

This compound belongs to this significant class of compounds. As a derivative of 4-nitroimidazole, it serves as a versatile synthetic intermediate.[4] The presence of the methyl ester functional group provides a reactive handle for further chemical modification, allowing for the construction of more complex molecules and diverse chemical libraries. This guide offers a detailed examination of its chemical properties, synthesis, and potential applications, providing a critical resource for its utilization in research and development.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 13230-21-2[5][6]
Molecular Formula C₆H₇N₃O₄[5][7]
Molecular Weight 185.14 g/mol [5][8]
Appearance Solid, White to off-white powder[4][5]
Melting Point 143-147 °C[5][9]
SMILES COC(=O)Cn1cnc(c1)=O[5][7]
InChI Key LCKCAKPRNOIOBA-UHFFFAOYSA-N[5][7]
Density ~1.48 g/cm³[9]
Boiling Point 387.8 °C (Predicted)[9]
Flash Point 188.3 °C (Predicted)[9]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-alkylation of 4-nitroimidazole. This approach is a common and effective method for derivatizing the imidazole ring.

Synthetic Workflow

The primary synthetic route involves the reaction of 4-nitroimidazole with an alkylating agent, methyl bromoacetate, in the presence of a weak base. The base is crucial for deprotonating the imidazole ring, thereby activating it for nucleophilic attack on the electrophilic alkyl halide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process R1 4-Nitroimidazole Reaction N-Alkylation Reaction R1->Reaction R2 Methyl Bromoacetate R2->Reaction Base Potassium Carbonate (K₂CO₃) Base->Reaction Base Solvent DMF or DMSO Solvent->Reaction Solvent Stir Stirring at RT to moderate heat Stir->Reaction Workup Aqueous Workup & Extraction (Ethyl Acetate) Reaction->Workup 1. Quench Purify Purification (Recrystallization or Chromatography) Workup->Purify 2. Isolate Crude Product This compound Purify->Product 3. Purify

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for the N-alkylation of nitroimidazoles.[10][11]

Step 1: Reaction Setup

  • To a solution of 4-nitroimidazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 1.1 to 1.5 equivalents).

  • Causality: K₂CO₃ is a mild base that deprotonates the N-H of the imidazole ring, creating the imidazolate anion. This anion is a much stronger nucleophile than the neutral imidazole. DMF and DMSO are excellent solvents for this reaction as they are polar enough to dissolve the reactants and salts but are aprotic, preventing interference with the nucleophile.

Step 2: Addition of Alkylating Agent

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation.

  • Add methyl bromoacetate (1.1 to 1.2 equivalents) dropwise to the suspension.

  • Causality: Methyl bromoacetate is the electrophile. Dropwise addition helps to control any potential exotherm and minimizes side reactions. An excess of the alkylating agent ensures the complete consumption of the starting nitroimidazole.

Step 3: Reaction Monitoring

  • Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Causality: Monitoring via TLC is a self-validating step. The disappearance of the starting material spot and the appearance of a new product spot confirms that the reaction is proceeding as expected.

Step 4: Workup and Isolation

  • Once the reaction is complete, pour the mixture into ice-water. This will precipitate the product and dissolve inorganic salts.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual water and DMF/DMSO, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

Step 5: Purification

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization Methods

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the two imidazole ring protons, the methylene (-CH₂-) protons, and the methyl (-CH₃) protons of the ester group, with characteristic chemical shifts and coupling patterns.[12] The ¹³C NMR would confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which validates the elemental composition (C₆H₇N₃O₄).

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Expected characteristic peaks would include strong absorptions for the C=O of the ester group (~1750 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (NO₂) (~1550 and 1350 cm⁻¹).

  • Melting Point Analysis: The melting point of the purified product should be sharp and within the literature range (143-147 °C), indicating high purity.[5]

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three primary functional components: the 4-nitroimidazole ring, the ester group, and the connecting methylene bridge.

  • Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the imidazole ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. Its most significant chemical property in a biological context is its ability to be reduced under hypoxic conditions to form reactive nitroso and hydroxylamine intermediates.[1][3]

  • Ester Group: The methyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, (4-nitro-1-imidazolyl)acetic acid. It can also be converted to amides via aminolysis, providing a straightforward route to synthesize a library of derivatives for structure-activity relationship (SAR) studies.

  • Imidazole Ring: The imidazole ring is generally stable. The N-1 substituent is stable under most conditions but can be cleaved under harsh reducing conditions that also affect the nitro group.

Safe Handling and Storage

Based on available safety data, this compound should be handled with care.

  • Hazards: It is classified as a warning-level substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][13]

  • Precautions: Avoid breathing dust.[13] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a cool, dry place. It is classified as a combustible solid.[5]

Applications in Drug Development and Research

The true value of this compound lies in its potential as a building block for the synthesis of novel therapeutic agents.[4][14] The broader class of 4-nitroimidazole derivatives has shown promise in a variety of therapeutic areas.

G cluster_core Core Scaffold & Derivative cluster_apps Potential Therapeutic Applications Core 4-Nitroimidazole Scaffold Electron-deficient ring Reductively activated Topic This compound Key Intermediate Ester handle for derivatization Core:f0->Topic:f0 N-Alkylation App1 Anticancer Agents (Hypoxia-activated prodrugs) Topic:f1->App1 Derivatization App2 Antibacterial Agents (vs. Anaerobic Bacteria) Topic:f1->App2 Derivatization App3 Antitubercular Agents (vs. M. tuberculosis) Topic:f1->App3 Derivatization App4 Antiprotozoal Agents Topic:f1->App4 Derivatization

Caption: Logical relationships in 4-nitroimidazole drug development.

  • Anticancer Agents: Solid tumors often contain hypoxic regions where conventional therapies are less effective. Nitroimidazoles can be selectively activated in these regions, making them ideal candidates for hypoxia-activated prodrugs.[3] this compound can be used to synthesize more complex molecules designed to target and destroy cancer cells in low-oxygen environments.[15]

  • Antibacterial and Antitubercular Agents: The emergence of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, is a major global health threat. Novel 4-nitroimidazole derivatives have demonstrated potent activity against these pathogens, and this compound is an excellent starting point for such synthetic efforts.[2][15]

  • Antiprotozoal Agents: Following the success of 2- and 5-nitroimidazoles, there is continued interest in developing new generations of antiprotozoal drugs with improved efficacy and reduced side effects. While 4-nitroimidazoles are less explored in this context, they represent a promising avenue for new research.

Conclusion

This compound is more than a simple chemical compound; it is a versatile and valuable tool in medicinal chemistry. With well-defined physicochemical properties and a straightforward, high-yield synthetic pathway, it is readily accessible for research purposes. Its key structural features—a reductively activatable nitro group and a chemically tractable ester handle—make it an ideal starting point for the design and synthesis of next-generation therapeutics targeting cancer and infectious diseases. This guide provides the foundational knowledge required for scientists to confidently incorporate this potent building block into their drug discovery programs.

References

Sources

An In-depth Technical Guide on the Core Mechanism of Action of Methyl (4-nitro-1-imidazolyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nitroimidazoles in Hypoxia-Targeted Therapies

Nitroimidazole compounds represent a cornerstone in the development of therapies targeting hypoxic cells, which are characteristic of solid tumors and are associated with resistance to conventional radiotherapy and chemotherapy.[1][2][3] The selective toxicity of these compounds under low-oxygen conditions has positioned them as critical tools in oncology, serving as both hypoxic cell radiosensitizers and hypoxia-activated prodrugs.[4][5][6] Methyl (4-nitro-1-imidazolyl)acetate, a member of the 4-nitroimidazole class, embodies the chemical functionalities that confer this hypoxia-selective cytotoxicity. This guide provides a comprehensive exploration of its core mechanism of action, from its chemical synthesis to its molecular interactions within the cellular environment.

Synthesis and Chemical Properties of this compound

The synthesis of this compound is typically achieved through the alkylation of 4-nitroimidazole with a suitable methyl haloacetate, such as methyl bromoacetate, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).[7][8]

Key Chemical Properties:

PropertyValueSource
CAS Number 13230-21-2[9][10]
Molecular Formula C₆H₇N₃O₄[9][11]
Molecular Weight 185.14 g/mol [9][11]
Melting Point 143-147 °C[9]
Appearance Solid[9]

The presence of the nitro group at the 4-position of the imidazole ring is a key determinant of its biological activity, influencing its electron affinity and reduction potential.[4]

The Core Mechanism of Action: Bioreductive Activation under Hypoxia

The cornerstone of this compound's mechanism of action is its selective activation within hypoxic environments. This process, known as bioreductive activation, transforms the relatively non-toxic parent compound into a highly reactive and cytotoxic species.[5][6]

The Role of Hypoxia

In normally oxygenated (normoxic) tissues, the nitro group of the imidazole ring undergoes a one-electron reduction, forming a nitro radical anion. This radical is rapidly re-oxidized back to the parent compound by molecular oxygen, a process known as "futile cycling".[6] This rapid re-oxidation prevents the accumulation of toxic metabolites in healthy tissues.

However, in the low-oxygen environment of a tumor, the nitro radical anion is not efficiently re-oxidized. Instead, it undergoes further reduction to generate a cascade of reactive intermediates, including nitroso and hydroxylamine derivatives. These highly reactive species are ultimately responsible for the compound's cytotoxic effects.[12][13]

Signaling Pathway of Bioreductive Activation

Bioreductive_Activation Prodrug This compound (Inactive Prodrug) Nitro_Radical Nitro Radical Anion Prodrug->Nitro_Radical One-Electron Reduction (Nitroreductases) Nitro_Radical->Prodrug Re-oxidation Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Normoxia Normoxic Conditions (Sufficient O₂) Normoxia->Nitro_Radical O₂ Hypoxia Hypoxic Conditions (Low O₂) Hypoxia->Reactive_Intermediates Further Reduction Cellular_Damage Cellular Damage (DNA Adducts, Strand Breaks) Reactive_Intermediates->Cellular_Damage Covalent Binding Cell_Death Cell Death Cellular_Damage->Cell_Death

Caption: Bioreductive activation of this compound under hypoxic conditions.

Molecular Targets and Cytotoxic Effects

The reactive intermediates generated from the reduction of this compound are potent electrophiles that can covalently bind to a variety of cellular macromolecules. The primary target for these reactive species is believed to be DNA.[14][15][16]

The interaction with DNA can lead to several forms of damage, including:

  • DNA Adducts: Covalent binding of the reactive metabolites to DNA bases.

  • Single-Strand Breaks: Cleavage of one of the two DNA strands.[12]

  • Double-Strand Breaks: More severe lesions where both DNA strands are broken.

This DNA damage, if not adequately repaired by the cell's machinery, can trigger cell cycle arrest and ultimately lead to apoptosis or necrotic cell death.[17]

Role as a Hypoxic Cell Radiosensitizer

In addition to its intrinsic cytotoxicity under hypoxia, this compound, like other nitroimidazoles, can act as a hypoxic cell radiosensitizer.[4][18][19][20] This means that it can enhance the cell-killing effect of ionizing radiation specifically in hypoxic cells. The exact mechanism of radiosensitization is complex but is thought to involve the "fixing" of radiation-induced DNA damage, making it more difficult for the cell to repair.

Experimental Workflow for Evaluating Hypoxia-Selective Cytotoxicity

Cytotoxicity_Workflow Start Start: Cell Culture Seeding Seed Cells in Multi-well Plates Start->Seeding Incubation Incubate for 24h Seeding->Incubation Treatment Treat with this compound (Varying Concentrations) Incubation->Treatment Normoxic Normoxic Incubation (21% O₂) Treatment->Normoxic Hypoxic Hypoxic Incubation (<1% O₂) Treatment->Hypoxic Assay Cell Viability Assay (e.g., MTT, SRB) Normoxic->Assay Hypoxic->Assay Data_Analysis Data Analysis (IC₅₀ Determination) Assay->Data_Analysis End End: Determine Hypoxia Cytotoxicity Ratio (HCR) Data_Analysis->End

Caption: A typical experimental workflow to determine the hypoxia-selective cytotoxicity of a compound.

Experimental Protocols

Protocol 1: In Vitro Hypoxia-Selective Cytotoxicity Assay
  • Cell Seeding: Plate a suitable cancer cell line (e.g., HT-29, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium.

  • Treatment: Remove the old medium from the cell plates and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO).

  • Hypoxic and Normoxic Incubation: Place one set of plates in a standard incubator (21% O₂, 5% CO₂) and the other set in a hypoxic chamber or incubator (e.g., <1% O₂, 5% CO₂). Incubate for 48-72 hours.

  • Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or Sulforhodamine B (SRB) assay.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits cell growth by 50%) for both normoxic and hypoxic conditions. The Hypoxia Cytotoxicity Ratio (HCR) is calculated as IC₅₀ (normoxic) / IC₅₀ (hypoxic).

Protocol 2: Comet Assay for DNA Damage
  • Cell Treatment: Treat cells with this compound under hypoxic conditions for a defined period (e.g., 2-4 hours).

  • Cell Harvesting: Gently harvest the cells and keep them on ice.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving the DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Image Analysis: Use specialized software to quantify the amount of DNA in the "comet tail" relative to the "head," which is an indicator of the extent of DNA damage.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data from in vitro studies on a 4-nitroimidazole compound like this compound.

Cell LineIC₅₀ (Normoxia) (µM)IC₅₀ (Hypoxia) (µM)Hypoxia Cytotoxicity Ratio (HCR)
HT-29 (Colon) >20015>13.3
A549 (Lung) >20025>8.0
MCF-7 (Breast) >20018>11.1

A higher HCR value indicates greater selective toxicity towards hypoxic cells.

Conclusion and Future Directions

This compound operates through a well-defined mechanism of bioreductive activation that is contingent on the hypoxic state of the cellular microenvironment. Its ability to be selectively converted into a potent DNA-damaging agent in low-oxygen conditions makes it and similar 4-nitroimidazoles valuable candidates for the development of targeted cancer therapies. Future research in this area will likely focus on optimizing the chemical structure to enhance the hypoxia selectivity, improve pharmacokinetic properties, and explore synergistic combinations with other anticancer agents to overcome therapeutic resistance in solid tumors.

References

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The Double-Edged Sword: A Technical Guide to the Biological Activity of 4-Nitroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-nitroimidazole scaffold, a heterocyclic compound characterized by an imidazole ring bearing a nitro group at the fourth position, represents a fascinating and potent pharmacophore in modern medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, acting as powerful agents against anaerobic bacteria, protozoan parasites, and even cancerous cells. This guide provides an in-depth exploration of the core principles governing the bioactivity of 4-nitroimidazole derivatives, delving into their mechanism of action, therapeutic applications, and the underlying rationale for their design and evaluation.

The Core Principle: Bioreductive Activation Under Hypoxia

The primary driver of the biological activity of most 4-nitroimidazole derivatives is a process known as bioreductive activation, which is selectively triggered in low-oxygen (hypoxic) environments.[1][2][3] This inherent selectivity is the cornerstone of their therapeutic potential, allowing for targeted action against anaerobic microorganisms or hypoxic tumor cells while minimizing damage to healthy, well-oxygenated tissues.

The mechanism hinges on the high electron affinity of the nitro group.[3] In anaerobic or hypoxic cells, ubiquitous nitroreductase enzymes can donate electrons to the 4-nitroimidazole derivative.[4][5] This initial one-electron reduction generates a transient but highly reactive nitro radical anion.[1][4]

In Normoxic (Oxygen-Rich) Tissues: Molecular oxygen, being highly electrophilic, rapidly re-oxidizes the nitro radical anion back to its parent inactive form in a "futile cycle."[1] This effectively prevents the accumulation of toxic metabolites in healthy cells.

In Hypoxic (Oxygen-Poor) Tissues: In the absence of sufficient oxygen to intercept the radical anion, it undergoes further reduction steps, leading to the formation of cytotoxic species such as nitroso and hydroxylamine derivatives, and ultimately the amine product.[1][4] These reduced metabolites are the true effectors of cellular damage, primarily through their interaction with critical biomolecules like DNA.[6][7] This disruption of DNA integrity leads to strand breakage and ultimately cell death.[7][8]

G cluster_0 Normoxic Conditions (Healthy Tissue) cluster_1 Hypoxic Conditions (e.g., Anaerobic Bacteria, Tumor Core) 4-Nitroimidazole 4-Nitroimidazole Nitro Radical Anion Nitro Radical Anion 4-Nitroimidazole->Nitro Radical Anion Nitro Radical Anion->4-Nitroimidazole O2 O₂ 4-Nitroimidazole_h 4-Nitroimidazole Nitro Radical Anion_h Nitro Radical Anion 4-Nitroimidazole_h->Nitro Radical Anion_h + e⁻ (Nitroreductase) Cytotoxic Metabolites Cytotoxic Metabolites (Nitroso, Hydroxylamine) Nitro Radical Anion_h->Cytotoxic Metabolites Further Reduction DNA_Damage DNA Damage & Cell Death Cytotoxic Metabolites->DNA_Damage

Caption: Bioreductive activation of 4-nitroimidazoles under normoxic vs. hypoxic conditions.

Antimicrobial and Antiparasitic Activity: A Targeted Assault

The selective toxicity of 4-nitroimidazole derivatives against anaerobic organisms has been a cornerstone of their clinical use for decades.[9] Compounds in this class are highly effective against a range of anaerobic bacteria and protozoan parasites.

Key Pathogens Targeted:
Pathogen TypeExamplesAssociated Diseases
Anaerobic Bacteria Clostridium difficile, Bacteroides fragilis, Helicobacter pyloriPseudomembranous colitis, intra-abdominal infections, peptic ulcers[8][10]
Protozoan Parasites Giardia lamblia, Entamoeba histolytica, Trichomonas vaginalisGiardiasis, Amoebiasis, Trichomoniasis[11][12][13]
Rationale for Efficacy:

The energy metabolism of these microorganisms occurs in anaerobic or microaerophilic environments, making them ideal targets for bioreductive drugs. Their enzymatic machinery, often involving ferredoxin-like proteins, is highly efficient at reducing the nitro group of the imidazole, leading to the generation of cytotoxic radicals that disrupt DNA and other vital cellular components.[4]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

A fundamental step in evaluating novel 4-nitroimidazole derivatives is to determine their minimum inhibitory concentration (MIC) against target pathogens. The broth microdilution method is a standard and reliable technique.

Objective: To determine the lowest concentration of a 4-nitroimidazole derivative that inhibits the visible growth of a specific microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Giardia lamblia) is prepared in a suitable growth medium. The concentration is adjusted to a specific cell density (e.g., 1 x 10⁵ cells/mL).

  • Serial Dilution of Test Compound: The 4-nitroimidazole derivative is serially diluted in a 96-well microtiter plate using the appropriate broth medium. A range of concentrations is prepared to encompass the expected MIC.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls:

    • Positive Control: Wells containing the inoculum and growth medium but no test compound.

    • Negative Control: Wells containing only the growth medium.

    • Reference Drug Control: Wells containing a known effective drug (e.g., metronidazole) at various concentrations.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., anaerobic or microaerophilic, specific temperature, and duration) to allow for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (i.e., no turbidity) compared to the positive control.

Self-Validation: The inclusion of a reference drug with a known MIC range for the specific strain validates the experimental setup and the susceptibility of the organism. Consistent results for the reference drug across multiple assays indicate the reliability of the MIC values obtained for the novel derivatives.

Anticancer Activity: Exploiting the Tumor Microenvironment

Solid tumors often contain regions of severe hypoxia due to their rapid and disorganized growth, which outpaces the development of an adequate blood supply.[1] This hypoxic microenvironment presents a unique therapeutic window for 4-nitroimidazole derivatives to act as hypoxia-activated prodrugs (HAPs).

Hypoxia-Selective Cytotoxicity:

The same principle of bioreductive activation that drives their antimicrobial activity is harnessed to target cancer cells. In the hypoxic core of a tumor, 4-nitroimidazole derivatives are reduced to their cytotoxic forms, leading to selective killing of these often treatment-resistant cells.[1]

Radiosensitization:

Hypoxic tumor cells are notoriously resistant to radiotherapy because the cell-killing effects of ionizing radiation are largely dependent on the presence of oxygen to "fix" the radiation-induced DNA damage. 4-Nitroimidazole derivatives can act as hypoxic cell radiosensitizers.[14][15] By mimicking the electron-affinic properties of oxygen, they can sensitize hypoxic cells to the damaging effects of radiation, thereby enhancing the efficacy of this treatment modality.

G cluster_0 Experimental Workflow: Anticancer Evaluation Compound_Synthesis Synthesize 4-Nitroimidazole Derivatives In_Vitro_Screening In Vitro Cytotoxicity Assay (e.g., MTS/MTT) Compound_Synthesis->In_Vitro_Screening Hypoxia_Selectivity Compare Cytotoxicity: Normoxia vs. Hypoxia In_Vitro_Screening->Hypoxia_Selectivity Mechanism_Study Mechanism of Action Studies (e.g., DNA Damage Assays) Hypoxia_Selectivity->Mechanism_Study For potent & selective hits In_Vivo_Models In Vivo Tumor Xenograft Models Mechanism_Study->In_Vivo_Models Efficacy_Evaluation Evaluate Tumor Growth Inhibition In_Vivo_Models->Efficacy_Evaluation

Caption: A typical workflow for the preclinical evaluation of 4-nitroimidazole anticancer agents.

Structure-Activity Relationships and Drug Design:

Recent research has focused on creating hybrid molecules that link a 4-nitroimidazole moiety to other pharmacophores to enhance potency and target specificity.[16][17] For instance, derivatives have been synthesized that incorporate fragments targeting specific cellular pathways or enzymes, aiming for a dual-action therapeutic effect.[18][19] Several studies have demonstrated that modifying the substituents on the imidazole ring can significantly impact the biological activity, with some derivatives showing potent anticancer activity in the low micromolar range against various human cancer cell lines.[20][21][22]

Table of Selected 4-Nitroimidazole Derivatives with Anticancer Activity:

Compound/DerivativeCancer Cell Lines TestedReported IC₅₀ Values (µM)Reference
Compound 17 (Tetrazole derivative) Capan-1, HCT-116, LN229, NCI-H460, DND-41, HL-60, K562, Z138Low micromolar range[20][21]
Compound 11 (Aryl piperazine derivative) Various cancer cell lines8.60 - 64.0[20][21]
Compound 18 (1,3,4-thiadiazole derivative) Various cancer cell lines8.25 - 43.55[21]
Compounds 5f and 5k MCF-71.0 µg/mL[18]

Challenges and Future Perspectives

Despite their promise, the development of 4-nitroimidazole derivatives is not without its challenges. Concerns regarding potential mutagenicity and neurotoxicity, often associated with nitroaromatic compounds, require careful evaluation during preclinical development.[23][24] The historic link between some nitroimidazoles and mutagenicity in certain assays necessitates a thorough assessment of the genotoxic profile of new derivatives.[24]

Future research will likely focus on:

  • Optimizing the therapeutic window: Designing derivatives with enhanced hypoxia selectivity to further minimize off-target effects.

  • Developing novel hybrid compounds: Combining the 4-nitroimidazole core with other targeted therapies to create multi-functional drugs that can overcome resistance mechanisms.

  • Investigating resistance mechanisms: Understanding how target organisms or cells might develop resistance to these agents to inform the design of next-generation compounds.

References

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An In-Depth Technical Guide to Methyl (4-nitro-1-imidazolyl)acetate (CAS 13230-21-2): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl (4-nitro-1-imidazolyl)acetate, CAS 13230-21-2, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, provide a robust synthesis protocol with mechanistic rationale, explore its chemical reactivity, and outline its strategic applications as a pivotal building block in modern therapeutic design.

Introduction: The Enduring Legacy of the Nitroimidazole Scaffold

The nitroimidazole scaffold is a cornerstone of medicinal chemistry, first identified in the 1950s with the discovery of the natural antibiotic Azomycin (2-nitroimidazole).[1][2] This chemical framework is the basis for essential drugs like metronidazole and benznidazole, which are indispensable in treating infections caused by anaerobic bacteria and protozoa.[1][3] The efficacy of these compounds stems from a unique, hypoxia-activated mechanism of action: the nitro group undergoes bioreduction in low-oxygen environments to produce cytotoxic radical species that damage microbial DNA.[2][4] This same principle makes the scaffold highly valuable for developing radiosensitizers and hypoxia-activated prodrugs for cancer therapy.[4][5]

Within this critical class of compounds, this compound emerges not as an end-product therapeutic, but as a versatile and strategically important synthetic intermediate. Its structure combines the bio-active 4-nitroimidazole core with a reactive methyl ester handle, offering a gateway to a vast chemical space for developing novel, targeted, and potent therapeutic agents.

Part 1: Physicochemical and Structural Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is a stable, solid compound under standard laboratory conditions.[6]

PropertyValueSource(s)
CAS Number 13230-21-2[6][7][8]
Molecular Formula C₆H₇N₃O₄[6][8][9]
Molecular Weight 185.14 g/mol [6][8][9]
Appearance Solid[6]
Melting Point 143-147 °C[6][10]
Synonym (4-Nitro-imidazol-1-yl)-acetic acid methyl ester[6]
SMILES COC(=O)Cn1cnc(c1)=O[6][9]
InChI Key LCKCAKPRNOIOBA-UHFFFAOYSA-N[6][9]

The structure features a planar imidazole ring, an electron-withdrawing nitro group at the 4-position, and an N-alkylated methyl acetate group. The nitro group significantly lowers the pKa of the imidazole N-H proton in the precursor (4-nitroimidazole), facilitating its deprotonation for the alkylation reaction. The methyl ester provides a site for facile chemical modification, as will be discussed.

Part 2: Synthesis and Purification Protocol

The synthesis of this compound is most reliably achieved via the N-alkylation of 4-nitroimidazole with a suitable electrophile, methyl bromoacetate. This reaction is a classic example of nucleophilic substitution.

Principle of Synthesis

The reaction proceeds via an SN2 mechanism. The imidazole N-H proton of 4-nitroimidazole is sufficiently acidic to be removed by a mild base like potassium carbonate. The resulting imidazolate anion is an effective nucleophile that attacks the electrophilic methylene carbon of methyl bromoacetate, displacing the bromide leaving group. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation without solvating the imidazolate anion, thereby enhancing its nucleophilicity and promoting a favorable reaction rate.

Detailed Step-by-Step Methodology
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitroimidazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to the flask to create a ~0.5 M solution. Add anhydrous powdered potassium carbonate (K₂CO₃, 1.1 eq).

  • Reaction Initiation: Stir the suspension vigorously at room temperature for 15-20 minutes to facilitate the formation of the potassium imidazolate salt.

  • Electrophile Addition: Add methyl bromoacetate (1.05 eq) dropwise to the suspension over 10 minutes. An exotherm may be observed; maintain the temperature below 40 °C if necessary with a water bath.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the 4-nitroimidazole spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-water (10x the volume of DMF used). This will precipitate the crude product and dissolve inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane. Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed to yield the pure this compound as a solid.

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification A 1. Dissolve 4-Nitroimidazole in Anhydrous DMF B 2. Add K₂CO₃ (Base) A->B C 3. Stir to form Imidazolate Salt B->C D 4. Add Methyl Bromoacetate (Dropwise) C->D E 5. Monitor by TLC (Reaction Validation) D->E F 6. Quench with Ice-Water E->F Reaction Complete G 7. Extract with Ethyl Acetate F->G H 8. Wash with Water & Brine G->H I 9. Dry (Na₂SO₄) & Concentrate H->I J 10. Purify via Column Chromatography I->J K 11. Characterize Pure Product (NMR, MP, MS) J->K

Caption: Workflow for the synthesis and purification of this compound.

Part 3: Chemical Reactivity and Mechanistic Insights

The utility of this compound in drug development is rooted in the distinct reactivity of its two primary functional components: the nitroimidazole core and the methyl ester side chain.

The Bio-reductive Nitroimidazole Core

The central mechanism of action for nitroimidazole-based drugs is reductive activation.[2] In hypoxic environments, such as those found in anaerobic microbes or solid tumors, host or microbial nitroreductase enzymes transfer electrons to the nitro group. This initiates a cascade that generates highly reactive nitrogen species, including nitroso radicals, hydroxylamines, and other cytotoxic intermediates. These reactive species cause extensive, non-specific damage to cellular macromolecules, most critically DNA, leading to strand breaks and rapid cell death.[1][4]

Nitroimidazole Nitroimidazole Prodrug (R-NO₂) NitrosoRadical Nitroso Radical Anion (R-NO₂⁻˙) Nitroimidazole->NitrosoRadical Bio-reduction Nitroreductase Nitroreductase Enzymes (+ e⁻) ReactiveSpecies Further Reduction Products (R-NOH, R-NHOH) NitrosoRadical->ReactiveSpecies DNA Cellular DNA ReactiveSpecies->DNA Covalent Binding & Oxidative Stress Damage DNA Strand Breaks & Adducts DNA->Damage CellDeath Cell Death Damage->CellDeath Hypoxia Hypoxic Conditions (Low O₂) Hypoxia->Nitroreductase Required Environment

Caption: Reductive bioactivation pathway of nitroimidazole prodrugs under hypoxic conditions.

The Versatile Ester Handle

While the nitro group provides the bioactivity, the N1-methylacetate side chain provides the synthetic versatility. This ester group is a key handle for Structure-Activity Relationship (SAR) studies. It can be readily transformed into other functional groups to modulate the compound's physicochemical properties:

  • Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidification cleanly converts the ester to the corresponding carboxylic acid.

  • Amidation: The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., EDC, HOBt, HATU) to generate a library of amides. This is a powerful strategy for improving target engagement, modulating solubility, and altering pharmacokinetic profiles.

  • Reduction: The ester can be reduced to the primary alcohol, providing another point for further functionalization.

Part 4: Applications in Drug Discovery

This compound is not intended for direct therapeutic use but serves as a high-value starting material for creating novel drug candidates.

Application Workflow: Synthesis of an Amide Derivative for SAR Studies

This protocol outlines a standard two-step process to convert the title compound into an amide derivative, a common step in lead optimization.

Step 1: Saponification to (4-nitro-1-imidazolyl)acetic acid

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture, allowing it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the mixture to pH ~2-3 with 1 M HCl.

  • Extract the carboxylic acid product with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the acid, which is often used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the (4-nitro-1-imidazolyl)acetic acid (1.0 eq) in an anhydrous aprotic solvent like DCM or DMF.

  • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir for 10 minutes, then add the desired primary or secondary amine (1.1 eq).

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, perform an appropriate aqueous work-up and purify the final amide product by column chromatography or recrystallization.

Rationale for Derivatization: This workflow is central to medicinal chemistry. By creating a library of amides with different amine inputs, researchers can systematically probe the steric and electronic requirements of a biological target. This process helps to optimize potency, selectivity, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Start This compound (Ester) Acid (4-nitro-1-imidazolyl)acetic acid (Carboxylic Acid) Start->Acid Step 1: Saponification (e.g., LiOH, H₂O/THF) Amide Final Amide Derivative (for SAR studies) Acid->Amide Step 2: Amide Coupling (e.g., HATU, DIPEA) Amine R₁R₂NH (Amine Library) Amine->Amide

Caption: Workflow for derivatization of the title compound into an amide for SAR studies.

Part 5: Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is paramount for laboratory safety.

Hazard ClassDescriptionGHS CodesSource(s)
Skin Irritation Causes skin irritation upon contact.H315[6]
Eye Irritation Causes serious eye irritation.H319[6]
Respiratory Irritation May cause respiratory tract irritation if inhaled.H335[6]

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust.[6][7][11]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6][12] A dust mask (e.g., N95) is recommended when handling the powder.[6]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12]

  • Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound (CAS 13230-21-2) is more than just a catalog chemical; it is a strategic tool for the modern medicinal chemist. Its synthesis is straightforward, and its structure is intelligently poised for extensive modification. By leveraging the proven bio-reductive potential of the 4-nitroimidazole core and the synthetic flexibility of the N-acetate handle, this compound serves as an invaluable platform for the discovery and optimization of next-generation drugs targeting anaerobic infections and hypoxic cancers. Its thoughtful application in well-designed SAR campaigns holds significant promise for addressing unmet medical needs.

References

  • Mechanistic overview of nitroimidazole-based drugs. ResearchGate. [Link]

  • Nitroimidazole compounds in different stages of development against trypanosomatids. ResearchGate. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. [Link]

  • Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. National Institutes of Health (NIH). [Link]

  • 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. National Institutes of Health (NIH). [Link]

  • Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. National Institutes of Health (NIH). [Link]

  • Methyl Acetate Safety Data Sheet. Acros Organics. [Link]

  • This compound. Stenutz. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • Preparation method of 4-nitroimidazole.
  • Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. National Institutes of Health (NIH). [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central, National Institutes of Health (NIH). [Link]

Sources

A Comprehensive Guide to the Structural Elucidation of Methyl (4-nitro-1-imidazolyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical synthesis, drug discovery, and materials science. This guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of Methyl (4-nitro-1-imidazolyl)acetate, a heterocyclic compound featuring the medicinally significant nitroimidazole core[1]. We will proceed through a logical, multi-technique spectroscopic workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Each step is detailed with not only the protocol but also the scientific rationale, demonstrating how orthogonal analytical methods are synthesized to build an unassailable structural proof. This document is intended for researchers and professionals in the chemical and pharmaceutical sciences who require a practical framework for rigorous molecular characterization.

Introduction and Strategic Overview

This compound (CAS No. 13230-21-2) is a derivative of 4-nitroimidazole[2]. The nitroimidazole scaffold is of significant interest due to its presence in numerous therapeutic agents, particularly those used to combat anaerobic bacterial and parasitic infections[3]. The biological activity of these compounds is intimately linked to their precise structure and substituent placement. Therefore, confirming the identity and isomeric purity of any new derivative is a critical prerequisite for further investigation.

Our strategy for elucidating the structure of this compound (Molecular Formula: C₆H₇N₃O₄, Molecular Weight: 185.14 g/mol ) is based on a synergistic application of modern spectroscopic techniques[4]. The elucidation process follows a logical progression:

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the complete covalent framework (¹H, ¹³C NMR) and confirm specific atom-to-atom connectivity through two-dimensional (2D) experiments.

This multi-faceted approach ensures that each piece of structural evidence is cross-validated, providing a high degree of confidence in the final assignment.

Synthesis Context: N-Alkylation of 4-Nitroimidazole

To contextualize the expected structure, we consider its common synthesis. The title compound is typically prepared via the N-alkylation of 4-nitroimidazole with a methyl haloacetate, such as methyl bromoacetate, in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Reaction: 4-Nitroimidazole + BrCH₂COOCH₃ + K₂CO₃ → this compound

  • Rationale: The base deprotonates the N-1 position of the imidazole ring, creating an anion that acts as a nucleophile, attacking the electrophilic methylene carbon of methyl bromoacetate to form the N-C bond. This reaction pathway strongly suggests that the acetate group is attached to the N-1 position of the imidazole ring.

Mass Spectrometry: Confirming Molecular Formula

Mass spectrometry provides the foundational data point for any structure elucidation: the molecular weight.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the synthesized compound (~0.1 mg/mL) in methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire the spectrum over a mass range of m/z 50-500.

  • Analysis: Identify the molecular ion peak and compare its exact mass to the theoretical mass calculated for the expected formula, C₆H₇N₃O₄.

Data Interpretation

The primary objective is to find the protonated molecular ion, [M+H]⁺.

  • Expected Molecular Formula: C₆H₇N₃O₄

  • Theoretical Monoisotopic Mass of M: 185.0437 u

  • Theoretical m/z of [M+H]⁺: 186.0515 u

The observation of a high-intensity ion at m/z ≈ 186.0515 with a mass accuracy of <5 ppm provides definitive evidence for the compound's elemental composition, confirming that the synthesis yielded a product with the correct molecular formula.

Infrared Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid, crystalline compound directly onto the ATR crystal (typically diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over the range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans to achieve a good signal-to-noise ratio.

  • Analysis: Identify characteristic absorption bands and assign them to the expected functional groups.

Data Interpretation

The IR spectrum provides clear evidence for the key structural motifs:

  • ~1755 cm⁻¹ (Strong, Sharp): This absorption is highly characteristic of the C=O (ester) stretching vibration. Its high frequency is typical for α-heteroatom substituted esters.

  • ~1520 cm⁻¹ (Strong) & ~1350 cm⁻¹ (Strong): These two intense bands are the classic signatures of a conjugated nitro group (NO₂) , corresponding to the asymmetric and symmetric stretching vibrations, respectively.

  • ~3100-3150 cm⁻¹ (Weak to Medium): These absorptions correspond to the =C-H stretching of the imidazole ring.

  • ~1220 cm⁻¹ (Strong): This band is characteristic of the C-O stretching vibration of the ester group.

The presence of these specific bands provides orthogonal confirmation of the ester and nitro functional groups predicted by the synthesis and confirmed by the molecular formula.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and environment of atoms in a molecule. We will use a combination of ¹H, ¹³C, and 2D NMR experiments.

¹H NMR Spectroscopy: Proton Environment and Connectivity

¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a suitable reference signal.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire the spectrum with standard parameters.

  • Analysis: Process the data (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integrations, and multiplicities.

The ¹H NMR spectrum reveals four distinct signals, consistent with the proposed structure.

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
A8.55Singlet (s)1HH-5The proton on the carbon adjacent to the electron-withdrawing nitro group is the most deshielded ring proton.
B8.01Singlet (s)1HH-2The second imidazole ring proton appears downfield in the aromatic region.
C5.45Singlet (s)2HN-CH₂The methylene protons are deshielded by the adjacent imidazole nitrogen and the ester carbonyl group.
D3.75Singlet (s)3HO-CH₃This signal is in the characteristic region for methyl ester protons.

The observation of only singlets indicates that none of the proton sets are coupled to adjacent protons, which perfectly matches the proposed structure where each proton group is separated by a quaternary atom or a heteroatom.

¹³C NMR Spectroscopy: Carbon Backbone

¹³C NMR spectroscopy maps the carbon framework of the molecule.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use the same NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required due to the low natural abundance of ¹³C.

  • Analysis: Analyze the chemical shifts of the six unique carbon signals.

The ¹³C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
167.8C =OThe ester carbonyl carbon is highly deshielded and appears at the lowest field.
145.5C 4-NO₂The carbon atom directly attached to the nitro group is significantly deshielded.
138.2C 2The C2 carbon of the imidazole ring.
120.5C 5The C5 carbon of the imidazole ring.
53.1O-C H₃The methyl carbon of the ester group.
50.2N-C H₂The methylene carbon attached to the ring nitrogen.
2D NMR: Unambiguous Connectivity Confirmation

While ¹H and ¹³C NMR provide strong evidence, 2D NMR experiments like HSQC and HMBC provide the definitive, irrefutable proof of connectivity.

Using the same sample, standard pulse programs for Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are run.

The HSQC spectrum correlates protons with their directly attached carbons. It is a self-validating experiment that confirms the assignments made in the 1D spectra.

  • δ 8.55 (¹H) correlates with δ 120.5 (¹³C) → Confirms H-5 is attached to C-5.

  • δ 8.01 (¹H) correlates with δ 138.2 (¹³C) → Confirms H-2 is attached to C-2.

  • δ 5.45 (¹H) correlates with δ 50.2 (¹³C) → Confirms the -CH₂- protons are attached to the methylene carbon.

  • δ 3.75 (¹H) correlates with δ 53.1 (¹³C) → Confirms the -CH₃ protons are attached to the methoxy carbon.

The HMBC spectrum is the final piece of the puzzle, revealing correlations between protons and carbons separated by 2 or 3 bonds. This experiment locks the molecular fragments together.

  • Key Correlation 1 (Connecting the side chain to the ring): The methylene protons (H at δ 5.45) show correlations to the imidazole carbons C2 (δ 138.2) and C5 (δ 120.5). This is unequivocal proof that the acetate group is attached to the N-1 position.

  • Key Correlation 2 (Confirming the ester structure): The methylene protons (H at δ 5.45) show a strong correlation to the carbonyl carbon (C =O at δ 167.8).

  • Key Correlation 3 (Confirming the methyl ester): The methyl protons (H at δ 3.75) show a strong correlation to the carbonyl carbon (C =O at δ 167.8).

  • Key Intra-ring Correlations: The ring proton H-2 (δ 8.01) shows correlations to C5 (δ 120.5) and C4 (δ 145.5), confirming their proximity within the ring.

Data Synthesis and Final Confirmation

The structure of this compound is confirmed by the overwhelming confluence of evidence from all analytical techniques.

  • MS established the correct molecular formula: C₆H₇N₃O₄.

  • IR confirmed the presence of the required functional groups: an ester (C=O), a nitro group (NO₂), and an aromatic ring (C-H).

  • ¹H NMR showed the correct number and type of protons with chemical shifts and multiplicities consistent with the structure.

  • ¹³C NMR showed the correct number of unique carbons for the proposed backbone.

  • 2D NMR (HSQC & HMBC) provided definitive proof of the C-H and C-C connectivity, unambiguously establishing the N-1 substitution pattern and the integrity of the methyl acetate side chain.

The logical flow of this elucidation process is visualized below.

Elucidation_Workflow cluster_synthesis Synthesis & Initial Data cluster_nmr NMR Core Analysis Synthesis Synthesis: N-Alkylation of 4-Nitroimidazole MS Mass Spectrometry (m/z = 186.0515 for [M+H]⁺) Synthesis->MS Confirms Formula C₆H₇N₃O₄ IR IR Spectroscopy (C=O, NO₂, C-H peaks) Synthesis->IR Confirms Functional Groups H1_NMR ¹H NMR (4 unique signals, no coupling) MS->H1_NMR IR->H1_NMR C13_NMR ¹³C NMR (6 unique carbons) H1_NMR->C13_NMR Assign Protons TwoD_NMR 2D NMR (HSQC/HMBC) (Key C-H correlations) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR Assign Carbons Final Final Confirmed Structure: This compound TwoD_NMR->Final Unambiguous Connectivity Proof

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl (4-nitro-1-imidazolyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nitroimidazoles

Nitroimidazole derivatives form the backbone of numerous therapeutic agents, particularly in the treatment of anaerobic bacterial and protozoan infections.[1] Their biological activity is intrinsically linked to their chemical structure, making unambiguous characterization paramount. Methyl (4-nitro-1-imidazolyl)acetate (CAS No. 13230-21-2) is a key building block in the synthesis of more complex molecules.[2][3] Its purity and structural integrity are critical for the successful development of novel chemical entities.

Molecular Structure and Properties:

PropertyValueSource
Molecular Formula C₆H₇N₃O₄
Molecular Weight 185.14 g/mol [2]
Melting Point 143-147 °C[2]
Appearance Solid
CAS Number 13230-21-2[2]

The workflow for the synthesis and characterization of this molecule is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification & QC 4-Nitroimidazole 4-Nitroimidazole Reaction Alkylation 4-Nitroimidazole->Reaction Methyl_bromoacetate Methyl_bromoacetate Methyl_bromoacetate->Reaction Crude_Product Crude Methyl (4-nitro-1-imidazolyl)acetate Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Spectroscopic_Analysis Data_Interpretation Data Interpretation & Structural Confirmation Spectroscopic_Analysis->Data_Interpretation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. Chemical shifts are referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the two imidazole ring protons, the methylene protons, and the methyl protons of the ester group.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.2Singlet1HH-5The proton at position 5 is significantly deshielded due to the strong electron-withdrawing effect of the adjacent nitro group.
~7.5-7.7Singlet1HH-2The proton at position 2 is also on the electron-deficient imidazole ring but is less affected by the nitro group than H-5.
~5.0-5.2Singlet2H-CH₂-The methylene protons are adjacent to the nitrogen atom of the imidazole ring and the carbonyl group of the ester, leading to a downfield shift.
~3.8Singlet3H-OCH₃This is a typical chemical shift for methyl esters.

The choice of deuterated chloroform (CDCl₃) as a solvent is common for this class of compounds.[4] The absence of coupling between the imidazole protons (H-2 and H-5) is expected as they are separated by more than three bonds.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~167C=OThe carbonyl carbon of the ester group appears in this characteristic downfield region.[4]
~145C-4The carbon atom bearing the nitro group is expected to be significantly deshielded.
~138C-5The C-5 carbon is adjacent to the nitro group and part of the aromatic system.
~122C-2The C-2 carbon of the imidazole ring.
~53-OCH₃The methyl carbon of the ester.
~49-CH₂-The methylene carbon attached to the imidazole nitrogen.

The chemical shifts are estimated based on data for similar nitroimidazole and ester-containing compounds.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show strong absorptions corresponding to the nitro, ester, and imidazole functionalities.

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~1750StrongC=O (Ester)Stretch
~1540 & ~1350Strong-NO₂ (Nitro)Asymmetric & Symmetric Stretch
~1220StrongC-O (Ester)Stretch
~1500-1600MediumC=N & C=C (Imidazole)Ring Stretch
~2950-3000Medium-WeakC-H (Aliphatic)Stretch
~3100-3150WeakC-H (Aromatic)Stretch

These predicted values are consistent with the known IR absorption regions for these functional groups.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.

Predicted Mass Spectrum Data (ESI+):

m/zIon
186.05[M+H]⁺ (Molecular Ion + H)
208.03[M+Na]⁺ (Molecular Ion + Na)

Plausible Fragmentation Pathway:

The molecule is expected to fragment under MS conditions. A logical fragmentation pathway is depicted below.

G M_H [M+H]⁺ m/z = 186.05 Fragment1 Loss of -OCH₃ m/z = 155.04 M_H->Fragment1 -CH₃OH Fragment2 Loss of -COOCH₃ m/z = 127.04 M_H->Fragment2 -C₂H₄O₂ Fragment3 Loss of NO₂ m/z = 81.04 Fragment2->Fragment3 -NO₂

Caption: Predicted fragmentation pathway for this compound in ESI-MS.

This fragmentation pattern is consistent with the loss of neutral fragments such as the methoxy group and the entire methyl acetate side chain, which is a common behavior for such compounds.[9]

Experimental Protocols

For researchers aiming to acquire experimental data, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.[9] Standard pulse programs should be used.

  • Processing: Process the raw data with appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them with the predicted values.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Acquisition: Infuse the sample into an ESI-MS instrument and acquire the spectrum in positive ion mode.

  • Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a detailed picture of the expected NMR, IR, and MS data has been constructed. This information serves as a valuable resource for researchers involved in the synthesis, purification, and application of this important chemical intermediate, ensuring a high degree of confidence in its structural identity.

References

  • Chelghoum, C., et al. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1083. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for an article. Retrieved from [Link]

  • Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". (n.d.). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0001525). Retrieved from [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN104592123A - Preparation method of 4-nitroimidazole.
  • Der Pharma Chemica. (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 8(1), 30-36. Available at: [Link]

  • MDPI. (2020). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Molecules, 25(1), 123. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of 2-(2-methyl-5-nitro-1Н-imidazole-1-yl)acetic acid and 2-(diethylamine) ethyl 4-(2-(2-methyl-5-nitro-1H-imidazole-1-yl)acetamide)benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Retrieved from [Link]

  • PubMed. (2014). A Quantitative LC/MS Method Targeting Urinary 1-methyl-4-imidazoleacetic Acid for Safety Monitoring of the Global Histamine Turnover in Clinical Studies. Analytical and Bioanalytical Chemistry, 406(13), 3047–3056. Available at: [Link]

  • NIST. (n.d.). 1H-Imidazole, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

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The Resurgence of Nitroimidazoles: A Technical Guide to Their Expanding Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nitroimidazole compounds, a cornerstone in the treatment of anaerobic bacterial and protozoal infections for decades, are experiencing a renaissance in therapeutic development. Initially heralded for their efficacy against organisms thriving in low-oxygen environments, their unique mechanism of action, contingent on bioreductive activation, is now being exploited for a range of new applications, from combating multidrug-resistant tuberculosis to targeting hypoxic solid tumors. This in-depth technical guide provides a comprehensive overview of the core principles of nitroimidazole chemistry and pharmacology, delves into the molecular intricacies of their mechanisms of action and resistance, and explores the burgeoning landscape of their novel therapeutic applications. Detailed experimental protocols and conceptual frameworks are provided to empower researchers and drug development professionals to navigate and contribute to this exciting and evolving field.

The Core Chemistry and Mechanism of Action: A Tale of Two States

The therapeutic efficacy of nitroimidazole compounds is intrinsically linked to their chemical structure, specifically the nitro group (NO2) attached to the imidazole ring. These compounds are, in fact, prodrugs that are selectively activated under hypoxic conditions, a characteristic that underpins their targeted activity and expanding therapeutic potential.

The position of the nitro group on the imidazole ring—typically at the 2, 4, or 5-position—influences the compound's redox potential and, consequently, its spectrum of activity and clinical utility. From a chemical standpoint, 4- and 5-nitroimidazole structures are often considered equivalent in a biological context due to tautomeric interconversion.[1]

The central tenet of their mechanism of action is a process of reductive activation. In the low-redox-potential environment of anaerobic organisms or hypoxic tumor cells, the nitro group undergoes a one-electron reduction, a reaction catalyzed by microbial nitroreductases or other cellular reductases.[2] This reduction generates a short-lived, highly reactive nitro radical anion.[3] It is this reactive intermediate, not the parent compound, that is the primary cytotoxic agent.

The nitro radical anion can then participate in a series of downstream events, leading to cellular damage and death. A key target is DNA, where the reactive intermediate can cause strand breaks and helical destabilization, ultimately inhibiting DNA replication and repair.[4][5] Additionally, these reactive species can interact with other vital cellular macromolecules, further contributing to cytotoxicity.

Visualizing the Activation Cascade

Nitroimidazole_Activation cluster_Cell Anaerobic Bacterium / Hypoxic Cell Nitroimidazole Nitroimidazole (Prodrug) Activated_Nitroimidazole Reactive Nitro Radical Anion Nitroimidazole->Activated_Nitroimidazole Reduction (Nitroreductases) DNA_Damage DNA Strand Breaks & Helical Destabilization Activated_Nitroimidazole->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Reductive activation of nitroimidazoles in hypoxic environments.

The Broad Spectrum of Activity: From Ancient Parasites to Modern Superbugs

The unique activation mechanism of nitroimidazoles confers upon them a broad spectrum of activity against a diverse array of pathogens and in specific pathological conditions.

Anaerobic Bacteria

Nitroimidazoles, particularly metronidazole and tinidazole, are mainstays in the treatment of infections caused by obligate anaerobic bacteria.[6] They exhibit potent bactericidal activity against a wide range of Gram-positive and Gram-negative anaerobes, including:

  • Gram-Negative Bacilli: Bacteroides spp. (including the highly resistant B. fragilis), Fusobacterium spp., Prevotella spp.[6][7]

  • Gram-Positive Bacilli: Clostridium spp. (including C. difficile), Peptostreptococcus spp.[6]

Their efficacy in these infections has been demonstrated in numerous clinical settings, including intra-abdominal abscesses, pelvic inflammatory disease, and brain abscesses.[7]

Protozoal Infections

The initial clinical success of nitroimidazoles was in the treatment of protozoal infections. Metronidazole remains a first-line therapy for:

  • Trichomoniasis: Caused by Trichomonas vaginalis.[5]

  • Giardiasis: Caused by Giardia lamblia.[8]

  • Amebiasis: Caused by Entamoeba histolytica.[8]

Tinidazole, a second-generation nitroimidazole, offers a longer half-life and often a better side-effect profile, making it an effective alternative for these infections.[6]

Emerging Applications: A New Arsenal in the Making

The therapeutic utility of nitroimidazoles is expanding beyond their traditional applications. The ability to selectively target hypoxic environments has opened up new avenues of research and development.

The hypoxic microenvironment of tuberculous granulomas has made nitroimidazoles a promising new class of anti-tubercular agents.[6] Two notable compounds, pretomanid (PA-824) and delamanid (OPC-67683) , have shown significant activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis.[5][6] These drugs are activated by a deazaflavin-dependent nitroreductase specific to M. tuberculosis.[4]

Solid tumors often contain hypoxic regions that are resistant to conventional radiation and chemotherapy. Nitroimidazoles can act as hypoxia-activated prodrugs, selectively releasing cytotoxic agents within the tumor microenvironment.[9] Novel nitroimidazole derivatives are being investigated as radiosensitizers and for their direct cytotoxic effects on cancer cells.[9][10]

Recent research suggests that at sub-inhibitory concentrations, nitroimidazoles can be repurposed as anti-virulence agents.[11][12] By interfering with bacterial quorum sensing pathways, they can attenuate the production of virulence factors and biofilm formation without exerting bactericidal pressure, which may help to mitigate the development of resistance.[11]

Navigating the Challenges: Resistance and Toxicity

Despite their broad utility, the long-term efficacy of nitroimidazoles is threatened by the emergence of resistance and concerns regarding their toxicity profile.

Mechanisms of Resistance

Resistance to nitroimidazoles, though still relatively uncommon in anaerobic bacteria, is a growing concern, particularly in protozoa like Trichomonas vaginalis.[13] The primary mechanisms of resistance involve alterations in the reductive activation pathway:

  • Decreased Nitroreductase Activity: Mutations in the genes encoding nitroreductases can lead to reduced activation of the prodrug.[7]

  • Downregulation of Electron Transport Proteins: Reduced expression of proteins involved in electron transport, such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin, can limit the transfer of electrons to the nitroimidazole, thereby preventing its activation.[14][15]

  • Increased Oxygen Scavenging: In some organisms, enhanced mechanisms for scavenging reactive oxygen species can protect against the cytotoxic effects of the activated drug.[14]

Toxicity and Adverse Effects

The clinical use of nitroimidazoles is associated with a range of adverse effects, some of which can be dose-limiting.

Adverse Effect Description Commonly Associated Drugs
Gastrointestinal Nausea, vomiting, metallic taste, anorexia.[16][17]Metronidazole, Tinidazole
Neurological Dizziness, headache, ataxia.[16] Peripheral neuropathy and encephalopathy with high doses or prolonged use.[18]Metronidazole
Disulfiram-like Reaction Flushing, nausea, and vomiting when consumed with alcohol.[2]Metronidazole
Mutagenicity/Carcinogenicity Concerns based on in vitro and animal studies, though the clinical significance in humans remains debated.[1][18]Metronidazole

Experimental Protocols for Nitroimidazole Research

This section provides detailed, step-by-step methodologies for key experiments in the study of nitroimidazole compounds.

Antimicrobial Susceptibility Testing for Anaerobic Bacteria

Objective: To determine the minimum inhibitory concentration (MIC) of a nitroimidazole compound against an anaerobic bacterial strain.

Methodology (Agar Dilution Method - CLSI Guideline):

  • Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.

  • Antibiotic Stock Solution: Prepare a stock solution of the nitroimidazole compound in a suitable solvent at a concentration of 1280 µg/mL.

  • Serial Dilutions: Perform serial twofold dilutions of the antibiotic stock solution to create a range of concentrations.

  • Plate Preparation: Add 1 mL of each antibiotic dilution to 19 mL of molten and cooled (50°C) Brucella agar. Pour the mixture into sterile petri dishes and allow to solidify. A control plate with no antibiotic should also be prepared.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in a suitable broth (e.g., thioglycolate broth).

  • Inoculation: Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates in an anaerobic chamber at 37°C for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[13]

Nitroreductase Activity Assay

Objective: To quantify the activity of nitroreductase enzymes, which are crucial for the activation of nitroimidazole compounds.

Methodology (Luminometric Assay):

  • Reagent Preparation:

    • Prepare a stock solution of the nitroreductase substrate (e.g., a luciferin derivative) as per the manufacturer's instructions.

    • Prepare a reaction buffer and a detection working solution.

  • Standard Curve: Prepare a series of known concentrations of purified nitroreductase to generate a standard curve.

  • Sample Preparation: Prepare cell lysates or purified enzyme samples to be tested.

  • Assay Procedure:

    • Add 50 µL of the nitroreductase standards or test samples to the wells of a white 96-well plate.

    • Add 50 µL of the nitroreductase reaction working solution to each well.

    • Incubate the plate for 60 minutes at 37°C.

    • Add 50 µL of the nitroreductase detection working solution to each well.

  • Measurement: Immediately measure the luminescence intensity using a luminometer. The intensity of the luminescent signal is proportional to the nitroreductase activity.[6]

In Vitro Anticancer Activity Assay under Hypoxic Conditions

Objective: To evaluate the cytotoxic effect of a nitroimidazole compound on cancer cells under hypoxic conditions.

Methodology (MTT Assay):

  • Cell Culture: Culture the desired cancer cell line (e.g., A549 lung cancer cells) in a suitable medium.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight under normoxic conditions (20% O2).

  • Hypoxic Incubation: Transfer the plates to a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) and incubate for 24 hours to induce a hypoxic state.

  • Compound Treatment: Add varying concentrations of the nitroimidazole compound to the cells and incubate for an additional 48-72 hours under hypoxic conditions.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours under hypoxic conditions.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[2]

Future Directions and Concluding Remarks

The field of nitroimidazole research is poised for significant advancements. The development of novel derivatives with improved efficacy, reduced toxicity, and the ability to overcome resistance is a key priority. Further exploration of their applications in oncology, particularly in combination with other therapies, holds immense promise. The repurposing of these established drugs as anti-virulence agents represents a paradigm shift in our approach to infectious diseases.

As our understanding of the molecular mechanisms underpinning the diverse activities of nitroimidazoles deepens, so too will our ability to design and develop next-generation therapeutics that can address some of the most pressing challenges in medicine. This guide serves as a foundational resource for researchers and clinicians dedicated to unlocking the full potential of this remarkable class of compounds.

References

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  • Finegold, S. M. (1980). Nitroimidazoles: In Vitro Activity and Efficacy in Anaerobic Infections. PubMed. [Link]

  • Lecturio. Nitroimidazoles. (2021-07-27). [Link]

  • WikiLectures. Nitroimidazole antibiotics. (2022-02-05). [Link]

  • Jarrad, A. M., et al. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. NIH. [Link]

  • Edwards, D. I. (1993). Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action. Journal of Antimicrobial Chemotherapy. [Link]

  • Bergan, T., & Arnold, E. (1980). Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. PubMed. [Link]

  • Upcroft, P., & Upcroft, J. A. (2001). Drug targets and mechanisms of resistance in the anaerobic protozoa. PubMed. [Link]

  • Nuermberger, E. (2007). Prospects for clinical introduction of nitroimidazole antibiotics for the treatment of tuberculosis. PubMed. [Link]

  • Pidy, M., et al. (2021). Evaluation of the Anticancer Activities of Novel Transition Metal Complexes with Berenil and Nitroimidazole. MDPI. [Link]

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  • Upcroft, P., & Upcroft, J. A. (2001). Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa. PMC - NIH. [Link]

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  • ResearchGate. Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa. (2025-11-06). [Link]

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  • Al-Shabib, N. A., et al. (2024). Repurposing Nitroimidazoles: A New Frontier in Combatting Bacterial Virulence and Quorum Sensing via In Silico, In Vitro, and In Vivo Insights. PubMed. [Link]

  • Semantic Scholar. Repurposing Nitroimidazoles: A New Frontier in Combatting Bacterial Virulence and Quorum Sensing via In Silico, In Vitro, and In Vivo Insights. [Link]

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  • ResearchGate. Repurposing Nitroimidazoles: A New Frontier in Combatting Bacterial Virulence and Quorum Sensing via In Silico, In Vitro, and In Vivo Insights. [Link]

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The Advent of Hypoxia-Selective Agents: A Technical Guide to the Discovery and History of 4-Nitroimidazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A deep dive into the origins, development, and mechanisms of 4-nitroimidazole esters, a pivotal class of compounds in the ongoing battle against hypoxic tumors and microbial infections. This guide serves as a technical resource for researchers, scientists, and professionals in drug development, offering insights into the foundational science and experimental rationale that propelled these molecules from concept to clinical consideration.

Introduction: The Challenge of the Hypoxic Cell

Solid tumors often outgrow their blood supply, leading to regions of low oxygen concentration, or hypoxia. These hypoxic zones are notoriously resistant to conventional cancer treatments, particularly radiation therapy, which relies on the presence of oxygen to generate cytotoxic free radicals that damage cancer cell DNA. This therapeutic resistance presented a significant clinical challenge and spurred a decades-long search for compounds that could selectively sensitize hypoxic cells to radiation, acting as "oxygen-mimetic" agents. This quest laid the groundwork for the discovery of the nitroimidazoles.

Nitroimidazoles are a class of compounds characterized by an imidazole ring substituted with a nitro group. Their electron-affinic nature makes them ideal candidates for targeting hypoxic environments.[1] While initially explored for their antimicrobial properties, their potential as radiosensitizers was a breakthrough that opened a new frontier in oncology.[2][3] This guide focuses specifically on the 4-nitroimidazole ester derivatives, a subclass engineered to optimize efficacy, solubility, and targeted drug release.

Discovery and Early Development: From Misonidazole to Targeted Esters

The journey of nitroimidazoles as radiosensitizers gained significant momentum with the extensive investigation of 2-nitroimidazoles like misonidazole in the 1970s.[1][2] These compounds demonstrated considerable radiosensitizing effects in hypoxic cells. However, their clinical utility was hampered by dose-limiting toxicities, particularly peripheral neuropathy, which was linked to the reduction of the nitro group.[1]

This limitation prompted researchers to explore structural modifications to improve the therapeutic index. The focus shifted to the 4-nitroimidazole scaffold, which was initially synthesized as part of broader efforts to create radiosensitizing agents.[4][5] The key insight was to develop these compounds as bioreductive prodrugs. A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. For 4-nitroimidazoles, the strategy was to design them to be activated selectively under the hypoxic conditions prevalent in tumors.[6][7]

The development of ester derivatives was a critical step in this evolution. By attaching various ester groups to the 4-nitroimidazole core, scientists could modulate the compound's physicochemical properties, such as lipophilicity and aqueous solubility. This allowed for better control over drug distribution and metabolic activation, aiming to concentrate the cytotoxic effects within the tumor while sparing healthy, well-oxygenated tissues.[8]

Mechanism of Action: Bioreductive Activation

The selective action of 4-nitroimidazole esters hinges on their bioreductive activation pathway. In hypoxic environments, intracellular reductase enzymes, such as cytochrome P450 oxidoreductase, can donate electrons to the nitroimidazole.[7][9]

Under normal oxygen levels (normoxia), this process is futile. The initial one-electron reduction forms a nitro radical anion, which is rapidly re-oxidized back to the parent compound by molecular oxygen, preventing the accumulation of toxic metabolites.[1][7]

However, in the absence of oxygen (hypoxia), the nitro radical anion can undergo further reduction. This multi-step process generates highly reactive intermediates, including nitroso and hydroxylamine derivatives.[1][10] These reduced species are electrophilic and can covalently bind to cellular macromolecules like DNA and proteins, leading to strand breaks and cell death.[6][11] This selective entrapment and cytotoxicity in hypoxic cells is the cornerstone of their therapeutic effect, both as radiosensitizers and as standalone cytotoxins.[2][12]

Bioreductive_Activation cluster_normoxia Normoxic Cell (O₂ Present) cluster_hypoxia Hypoxic Cell (O₂ Absent) Prodrug_N 4-Nitroimidazole Ester (R-NO₂) Radical_N Nitro Radical Anion (R-NO₂⁻) Prodrug_N->Radical_N e⁻ (Reductase) Radical_N->Prodrug_N O₂ (Futile Cycle) Prodrug_H 4-Nitroimidazole Ester (R-NO₂) Radical_H Nitro Radical Anion (R-NO₂⁻) Prodrug_H->Radical_H e⁻ (Reductase) Intermediates Reactive Intermediates (R-NO, R-NHOH) Radical_H->Intermediates + e⁻, + H⁺ Binding Macromolecule Binding (DNA, Proteins) Intermediates->Binding Covalent Adducts Cytotoxicity Cell Death Binding->Cytotoxicity

Caption: Bioreductive activation of 4-nitroimidazole esters.

Synthetic Methodologies

The synthesis of 4-nitroimidazole esters typically involves a multi-step process starting from imidazole or a substituted imidazole. The core 4-nitroimidazole scaffold is first constructed, followed by the attachment of the desired side chain and subsequent esterification.

General Experimental Protocol: N-Alkylation of 4-Nitroimidazole

A common and crucial step is the N-alkylation of the 4-nitroimidazole ring to introduce a side chain that can be esterified.

Objective: To synthesize an N-alkylated 4-nitroimidazole derivative.

Materials:

  • 4-nitroimidazole

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

  • An appropriate alkylating agent (e.g., ethyl chloroacetate)

  • Solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Dissolve 4-nitroimidazole (1 equivalent) in the chosen solvent (DMF or acetonitrile) in a round-bottom flask.[13]

  • Add a base such as potassium carbonate or potassium hydroxide (approx. 1.1 equivalents) to the solution.[13]

  • Stir the mixture at room temperature for approximately 15-30 minutes to facilitate the formation of the imidazolide anion.

  • Add the alkylating agent (e.g., ethyl chloroacetate, approx. 2 equivalents) dropwise to the reaction mixture.[13][14]

  • The reaction can be run at room temperature or heated (e.g., to 60°C) to improve yield and reaction rate.[13] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic phases with brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

This protocol is a generalized representation. Specific conditions, such as temperature and reaction time, must be optimized based on the specific substrates and alkylating agents used.[13]

Structure-Activity Relationships (SAR)

The development of 4-nitroimidazole esters has been heavily guided by structure-activity relationship (SAR) studies. These investigations systematically alter the molecular structure to understand the impact on biological activity, with the goal of maximizing efficacy and minimizing toxicity.

Key determinants for the activity of 4-nitroimidazoles include:

  • The Nitro Group: The presence of the nitro group is an absolute requirement for both radiosensitizing and hypoxia-selective cytotoxic activity.[4][5]

  • Position of the Nitro Group: 4-nitroimidazoles and 2-nitroimidazoles generally exhibit greater electron affinity and, consequently, higher radiosensitizing potency compared to their 5-nitro counterparts.[15][16]

  • The Ester Side Chain: The nature of the ester group and the linker attaching it to the imidazole ring significantly influences the compound's properties. Modifications to this side chain can:

    • Alter Lipophilicity: Affects the compound's ability to cross cell membranes and its overall distribution in the body.[17]

    • Improve Solubility: Enhancing aqueous solubility is a key objective for developing practical intravenous formulations.[8]

    • Tune Metabolic Activation: The rate of bioreduction can be influenced by the electronic properties of the side chain.

Compound ClassKey Structural FeatureImpact on Activity/PropertyReference
Bis(nitroimidazoles) Two nitroimidazole units separated by a linkerCan lead to very high hypoxic cytotoxicity ratios (up to 200-fold selectivity).[18][18]
Nitroimidazo-oxazines Fused bicyclic oxazine ringKey determinant for aerobic activity against M. tuberculosis.[4][19][4][19]
Phosphate Prodrugs Addition of a phosphate ester groupSignificantly improves aqueous solubility for formulation purposes.[15][15]
Alkylsulfonamides Sulfonamide group linked to the ringCan increase electron affinity, enhancing radiosensitization.[15][20][15][20]

Applications and Future Perspectives

While initially conceived as radiosensitizers, the unique biology of 4-nitroimidazoles has led to their investigation in several other therapeutic areas:

  • Hypoxia-Activated Prodrugs (HAPs): As standalone cytotoxins, these compounds can target and kill hypoxic cells, which are often resistant to standard chemotherapies.[6][18][21]

  • Antimicrobial Agents: The same reductive activation mechanism is effective against anaerobic bacteria and protozoa. This has led to the development of 4-nitroimidazole-based drugs for treating tuberculosis, where the bacteria can reside in hypoxic granulomas.[4][5]

  • Hypoxia Imaging Agents: By attaching imaging moieties (e.g., radioisotopes for PET imaging or fluorescent probes), nitroimidazoles can be used to non-invasively detect and map hypoxic regions in tumors, allowing for better patient stratification and treatment planning.[6]

The field continues to evolve, with ongoing research focused on developing next-generation compounds with even greater selectivity and potency. Novel strategies include creating dual-action drugs, where the nitroimidazole acts as a hypoxia-activated trigger to release a second, highly potent cytotoxic agent directly within the tumor.[9] The versatility of the 4-nitroimidazole scaffold ensures its continued relevance in the development of targeted therapies for cancer and infectious diseases.

References

  • Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. (2021, February 21). PubMed. Retrieved January 13, 2026, from [Link]

  • Hypoxia-selective antitumor agents. 10. bis(nitroimidazoles) and related Bis(nitroheterocycles): development of derivatives with higher rates of metabolic activation under hypoxia and improved aqueous solubility. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

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  • In vitro hypoxic cytotoxicity of nitroimidazoles: uptake and cell cycle phase specificity. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Wardman, P. (n.d.). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. PMC - PubMed Central. Retrieved January 13, 2026, from [Link]

  • Kim, P. (n.d.). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. NIH. Retrieved January 13, 2026, from [Link]

  • Mechanism of action of nitroimidazole antimicrobial and antitumour radiosensitizing drugs. Effects of reduced misonidazole on DNA. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • What is the mechanism of Nimorazole? (2024, July 17). Patsnap Synapse. Retrieved January 13, 2026, from [Link]

  • Smaill, J. B., et al. (2023, May 31). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Semantic Scholar. Retrieved January 13, 2026, from [Link]

  • Aouad, M. R., et al. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Retrieved January 13, 2026, from [Link]

  • Kim, P. (n.d.). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. PMC - NIH. Retrieved January 13, 2026, from [Link]

  • Williams, K. J., et al. (n.d.). Antibody-Based Imaging of Bioreductive Prodrug Release in Hypoxia. PMC - NIH. Retrieved January 13, 2026, from [Link]

  • Kim, P., et al. (2025, August 9). (PDF) Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. ResearchGate. Retrieved January 13, 2026, from [Link]

  • Synthesis of 4-nitroimidazole derivatives with antibacterial activity... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Smaill, J. B., et al. (2023, May 31). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. PubMed. Retrieved January 13, 2026, from [Link]

  • Tanpure, R. P., et al. (2025, August 28). Targeting tumor-associated hypoxia with bioreductively activatable prodrug conjugates derived from dihydronaphthalene, benzosuberene, and indole-based inhibitors of tubulin polymerization. PMC - NIH. Retrieved January 13, 2026, from [Link]

  • Radiosensitization by metal complexes of 4(5)-nitroimidazole. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. (n.d.). Retrieved January 13, 2026, from [Link]

  • Hrytsenko, I. S., et al. (n.d.). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Retrieved January 13, 2026, from [Link]

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An In-depth Technical Guide to the Solubility and Stability of Methyl (4-nitro-1-imidazolyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Methyl (4-nitro-1-imidazolyl)acetate, a key intermediate and potential active pharmaceutical ingredient (API). While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from related nitroimidazole compounds and established principles of medicinal chemistry to provide a robust framework for its characterization. It details the known physicochemical properties and outlines detailed, field-proven protocols for determining its aqueous and organic solubility, as well as its stability under various stress conditions as mandated by ICH guidelines. The causality behind experimental choices is explained, and a proposed stability-indicating analytical method is described. This guide is intended to be a practical resource for researchers, enabling them to design and execute the necessary experiments to fully characterize this molecule for research and development purposes.

Introduction and Physicochemical Properties

This compound is a nitroimidazole derivative. The nitroimidazole class of compounds has been extensively studied and is known for its diverse biological activities.[1] The physicochemical properties of a compound are fundamental to understanding its behavior in both in vitro and in vivo systems.

While comprehensive experimental data for this compound is not widely published, its basic properties have been reported.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Structure Chemical Structure of this compound[2]
Molecular Formula C₆H₇N₃O₄[3]
Molecular Weight 185.14 g/mol [3]
Appearance Solid[3]
Melting Point 143-147 °C[3]
CAS Number 13230-21-2[2][3]
Predicted pKa Due to the electron-withdrawing nature of the nitro group and the ester moiety, the imidazole ring is expected to be weakly basic.N/A
Predicted logP The presence of both a polar nitro group and a more lipophilic methyl ester suggests a moderate lipophilicity.N/A

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and formulation development.[4] No specific experimental solubility data for this compound in various solvents has been found in the reviewed literature. However, based on its structure, which contains both hydrogen bond acceptors (nitro and ester groups) and a potential hydrogen bond donor (imidazole ring proton), its solubility is expected to be moderate in polar protic and aprotic solvents.

Causality Behind Solubility Assessment

Understanding both kinetic and thermodynamic solubility is crucial in drug discovery and development.

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined in a high-throughput manner from a DMSO stock solution. It is relevant for early-stage screening assays where compounds are in contact with aqueous media for short periods.

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound and is determined by allowing the solid to equilibrate with the solvent over a longer period. This value is essential for formulation development and predicting oral absorption.[5]

Experimental Protocols for Solubility Determination

The following protocols are designed to provide a comprehensive understanding of the solubility of this compound.

This protocol is adapted from established high-throughput screening methodologies.

Objective: To determine the kinetic solubility in aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • UV-Vis plate reader or HPLC-UV system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of PBS at pH 7.4.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Analysis: Analyze the concentration of the dissolved compound in the supernatant after centrifugation using a validated analytical method (see Section 4), such as HPLC-UV. The highest concentration at which no precipitation is observed is the kinetic solubility.

This protocol is based on the principle of reaching equilibrium between the solid and dissolved states of the compound.[6]

Objective: To determine the equilibrium solubility in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate)

  • Vials with screw caps

  • Thermostatted shaker

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and place them in a thermostatted shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a validated HPLC-UV method (see Section 4).

G cluster_kinetic Kinetic Solubility Workflow cluster_thermodynamic Thermodynamic Solubility Workflow k_start Prepare 10 mM stock in DMSO k_dilute Serial dilution in DMSO k_start->k_dilute k_add_buffer Add to PBS (pH 7.4) k_dilute->k_add_buffer k_incubate Shake for 2h k_add_buffer->k_incubate k_analyze Analyze supernatant by HPLC-UV k_incubate->k_analyze t_start Add excess solid to solvent t_equilibrate Shake for 24-48h at constant temp. t_start->t_equilibrate t_separate Centrifuge to pellet solid t_equilibrate->t_separate t_analyze Analyze supernatant by HPLC-UV t_separate->t_analyze

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7]

Predicted Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are anticipated:

  • Hydrolysis of the Methyl Ester: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield (4-nitro-1-imidazolyl)acetic acid and methanol.[8][9]

  • Degradation of the Nitroimidazole Ring: The nitroaromatic system can be susceptible to degradation under photolytic and oxidative conditions. Photodegradation of nitroaromatics can proceed via complex mechanisms involving the reduction of the nitro group and cleavage of the imidazole ring.[10][11] Thermal stress can also lead to the cleavage of the C-NO₂ bond.[12]

G parent This compound hydrolysis_product (4-nitro-1-imidazolyl)acetic acid + Methanol parent->hydrolysis_product Acidic/Basic Hydrolysis photodegradation_product Ring-opened products and/or reduced nitro-group species parent->photodegradation_product Photolytic Stress (UV light) thermal_degradation_product Denitrated imidazole species parent->thermal_degradation_product Thermal Stress

Caption: Predicted degradation pathways for this compound.

Forced Degradation Study Protocol

This protocol is designed in accordance with ICH guideline Q1A(R2) on stability testing.[7]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile). This stock solution will be used for the following stress conditions:

Table 2: Forced Degradation Study Design

Stress ConditionProcedure
Acidic Hydrolysis Mix the stock solution with 0.1 N HCl and 1 N HCl. Keep the samples at room temperature and 60°C. Analyze at 0, 2, 6, 24, and 48 hours.
Basic Hydrolysis Mix the stock solution with 0.1 N NaOH and 1 N NaOH. Keep the samples at room temperature. Analyze at 0, 1, 2, 4, and 8 hours (base-catalyzed hydrolysis is often rapid).
Oxidative Degradation Mix the stock solution with 3% H₂O₂ and 30% H₂O₂. Keep the samples at room temperature. Analyze at 0, 2, 6, 24, and 48 hours.
Thermal Degradation Expose the solid compound to dry heat at 80°C in a calibrated oven. Analyze the solid at 1, 3, and 7 days.
Photolytic Degradation Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light. Analyze both samples after exposure.

For all conditions, if significant degradation is observed, the reaction should be stopped by neutralization (for acidic and basic conditions) or dilution. All samples should be analyzed using a stability-indicating analytical method (see Section 4).

Analytical Methodologies

A robust, stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products and impurities. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and suitable technique for this class of compounds.[13][14]

Proposed Stability-Indicating HPLC Method

Objective: To develop an HPLC method for the quantification of this compound and the separation of its degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Starting Point for Method Development):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The UV spectrum of the compound should be determined to select an appropriate wavelength for detection (likely in the range of 280-320 nm for nitroaromatic compounds).

  • Injection Volume: 10 µL

Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Data Interpretation and Conclusion

The data generated from the solubility and stability studies will be crucial for the successful development of this compound. The solubility data will guide the selection of appropriate solvents for formulation and in vitro testing. The forced degradation studies will identify the conditions under which the compound is unstable and will reveal the profile of its degradation products. This information is vital for establishing appropriate storage conditions, shelf-life, and for the development of a stable drug product.

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate the necessary data to advance the development of this promising compound.

References

  • Atmospheric Photochemical Oxidation of 4-Nitroimidazole. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2. (2009). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. Retrieved from [Link]

  • Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. (2012). AIP Publishing. Retrieved January 13, 2026, from [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. (2005). Semantic Scholar. Retrieved January 13, 2026, from [Link]

  • methyl ester hydrolysis: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 13, 2026, from [Link]

  • Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. (n.d.). Photochemical & Photobiological Sciences (RSC Publishing). Retrieved January 13, 2026, from [Link]

  • Hydrolysis of methyl esters for production of fatty acids. (1995). Google Patents.
  • Methyl Esters and Derivatives. (n.d.). In Protective Groups in Organic Synthesis.
  • Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Resolving the overlooked photochemical nitrophenol transformation mechanism induced by nonradical species under visible light. (2024). PNAS. Retrieved January 13, 2026, from [Link]

  • Degradation and transformation mechanism of chlorinated nitroaromatic compounds within UV/NO2-/NO3- system. (2021). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Thermal stability and detonation character of nitro-substituted derivatives of imidazole. (2019). Europe PMC. Retrieved January 13, 2026, from [Link]

  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. (1998). European Patent Office. Retrieved January 13, 2026, from [Link]

  • Thermal stability of metronidazole drug and tablets. (2016). ResearchGate. Retrieved January 13, 2026, from [Link]

  • This compound. (n.d.). Stenutz. Retrieved January 13, 2026, from [Link]

  • Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. (1982). PubMed. Retrieved January 13, 2026, from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved January 13, 2026, from [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. (2012). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. (2013). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. (2018). Research Journal of Pharmacy and Technology. Retrieved January 13, 2026, from [Link]

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (n.d.). Chromatography Today. Retrieved January 13, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for Methyl (4-nitro-1-imidazolyl)acetate: A Hypoxia-Selective Radiosensitizer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl (4-nitro-1-imidazolyl)acetate is a nitroimidazole derivative with significant potential in oncology research and drug development. Like other compounds in its class, its biological activity is intrinsically linked to the cellular oxygen concentration, making it a powerful tool for targeting hypoxic tumor microenvironments. Hypoxia, a common feature of solid tumors, is a major contributor to resistance to radiotherapy and chemotherapy. Compounds that are selectively activated under hypoxic conditions, such as this compound, offer a promising strategy to overcome this resistance.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound. It covers the scientific rationale behind its application as a hypoxia-selective radiosensitizer, detailed protocols for its synthesis and in vitro evaluation, and guidance for in vivo studies.

Chemical Properties

PropertyValueReference
Chemical Name This compound
Synonyms (4-Nitro-imidazol-1-yl)-acetic acid methyl ester
CAS Number 13230-21-2
Molecular Formula C6H7N3O4
Molecular Weight 185.14 g/mol
Appearance Solid
Melting Point 143-147 °C

Mechanism of Action: Hypoxia-Selective Activation and Radiosensitization

The efficacy of this compound as a therapeutic agent stems from the bioreductive activation of its nitro group, a process that is selectively favored in hypoxic conditions.

Mechanism_of_Action cluster_normoxia Normoxic Conditions (Sufficient O₂) cluster_hypoxia Hypoxic Conditions (Low O₂) Compound_N This compound Radical_Anion_N Nitro Radical Anion Compound_N->Radical_Anion_N One-electron reduction Compound_H This compound Radical_Anion_N->Compound_N Reversible Oxygen Oxygen (O₂) Radical_Anion_N->Oxygen Reacts with Reoxidation Re-oxidation Reoxidation->Compound_N Regenerates parent compound Radical_Anion_H Nitro Radical Anion Compound_H->Radical_Anion_H One-electron reduction Reactive_Species Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Radical_Anion_H->Reactive_Species Further reduction Macromolecules Cellular Macromolecules (DNA, Proteins) Reactive_Species->Macromolecules Covalently binds to Cell_Death Cell Death Macromolecules->Cell_Death Leads to

Figure 1: Hypoxia-selective activation of this compound.

Under normal oxygen levels (normoxia), the one-electron reduction of the nitro group to a nitro radical anion is a reversible process. Oxygen effectively re-oxidizes the radical anion back to the parent compound, rendering it inactive.[1]

In contrast, under hypoxic conditions, the lower oxygen concentration allows for the further, irreversible reduction of the nitro radical anion. This leads to the formation of highly reactive nitrogen species, such as nitroso and hydroxylamine derivatives. These reactive intermediates can then covalently bind to cellular macromolecules, including DNA and proteins, leading to cellular damage and death.[2]

The radiosensitizing effect of this compound is also linked to its electron-affinic nature. In hypoxic cells, which are notoriously resistant to radiation-induced damage, the compound can mimic the role of oxygen in "fixing" radiation-induced DNA damage, making it permanent and leading to enhanced cell killing upon irradiation.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol is adapted from the synthesis of similar N-alkylated nitroimidazoles.[1][3][4]

Materials:

  • 4-Nitroimidazole

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitroimidazole (1 equivalent) in DMF.

  • Base Addition: Add potassium carbonate (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Alkylation: Add methyl bromoacetate (2 equivalents) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 60°C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Part 2: In Vitro Evaluation of Hypoxia-Selective Cytotoxicity

This protocol outlines a standard method to assess the selective toxicity of this compound to cancer cells under hypoxic versus normoxic conditions.

Materials:

  • Cancer cell line (e.g., HeLa, A549, MCF-7, PC3)[5][6][7]

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., 1% O₂)

  • Standard cell culture incubator (normoxia, 21% O₂, 5% CO₂)

  • 96-well plates

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the medium containing the compound at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Place one set of plates in a standard incubator (normoxia) and another set in a hypoxia chamber. Incubate for 24-72 hours.

  • Cell Viability Assay: After the incubation period, perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves for both normoxic and hypoxic conditions and determine the IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%). The hypoxia cytotoxicity ratio (HCR) can be calculated as IC₅₀ (normoxia) / IC₅₀ (hypoxia). A higher HCR indicates greater hypoxia-selective cytotoxicity.

Part 3: In Vitro Radiosensitization Assessment using Clonogenic Survival Assay

The clonogenic survival assay is the gold standard for determining the radiosensitizing potential of a compound.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • Hypoxia chamber

  • Radiation source (e.g., X-ray irradiator)

  • 6-well plates

  • Crystal violet staining solution

Procedure:

Clonogenic_Assay_Workflow Start Start Seed_Cells Seed cells in 6-well plates Start->Seed_Cells Incubate_Normoxia Incubate overnight (Normoxia) Seed_Cells->Incubate_Normoxia Induce_Hypoxia Induce Hypoxia (e.g., 1% O₂) Incubate_Normoxia->Induce_Hypoxia Add_Compound Add this compound (e.g., 0.1 - 1 mM) Induce_Hypoxia->Add_Compound Irradiate Irradiate with varying doses (e.g., 0, 2, 4, 6, 8 Gy) Add_Compound->Irradiate Replace_Medium Replace with fresh medium Irradiate->Replace_Medium Incubate_Colonies Incubate for 10-14 days for colony formation Replace_Medium->Incubate_Colonies Fix_Stain Fix and stain colonies with Crystal Violet Incubate_Colonies->Fix_Stain Count_Colonies Count colonies (>50 cells) Fix_Stain->Count_Colonies Calculate_SF Calculate Surviving Fraction (SF) Count_Colonies->Calculate_SF Plot_Curves Plot survival curves and determine SER Calculate_SF->Plot_Curves End End Plot_Curves->End

Figure 2: Workflow for the clonogenic survival assay to assess radiosensitization.
  • Cell Seeding: Seed a known number of cells into 6-well plates. The number of cells seeded will need to be adjusted based on the radiation dose to ensure a countable number of colonies.

  • Hypoxia Induction: Transfer the plates to a hypoxia chamber and allow them to equilibrate for at least 4 hours.

  • Compound Treatment: Add this compound at a non-toxic concentration (determined from the cytotoxicity assay, typically in the range of 0.1 to 1 mM for nitroimidazoles) to the cells.[8][9] Include control wells with no compound.

  • Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).[6][10]

  • Colony Formation: After irradiation, replace the medium with fresh, drug-free medium and return the plates to a normoxic incubator. Allow the cells to grow for 10-14 days until visible colonies are formed.

  • Staining and Counting: Fix the colonies with a suitable fixative (e.g., methanol) and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Plating Efficiency (PE): PE = (Number of colonies formed / Number of cells seeded) in the non-irradiated control group.

    • Surviving Fraction (SF): SF = (Number of colonies formed / (Number of cells seeded x PE)) for each treatment group.

    • Survival Curves: Plot the log of the surviving fraction against the radiation dose for both the control and the compound-treated groups.

    • Sensitizer Enhancement Ratio (SER): The SER is a measure of the radiosensitizing effect. It is calculated as the ratio of the radiation dose required to produce a certain level of cell killing (e.g., 50% or 10% survival) in the absence of the drug to the dose required for the same level of killing in the presence of the drug.[11] A SER greater than 1 indicates radiosensitization.

Part 4: Western Blot Analysis of HIF-1α Induction

This protocol can be used to confirm the hypoxic status of the cells and to investigate the effect of this compound on the hypoxia-inducible factor 1-alpha (HIF-1α) pathway.

Materials:

  • Cell culture materials and hypoxia chamber as described above.

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against HIF-1α.

  • Loading control primary antibody (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis: Culture and treat cells under normoxic and hypoxic conditions, with and without this compound, as described in the cytotoxicity assay. After treatment, lyse the cells in ice-cold lysis buffer. It is crucial to process hypoxic samples quickly to prevent HIF-1α degradation.[12][13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. The intensity of the HIF-1α band should be normalized to the loading control. Increased HIF-1α levels in the hypoxic samples confirm the hypoxic conditions.

In Vivo Experimental Design Considerations

For in vivo evaluation of this compound, tumor xenograft models in immunocompromised mice are commonly used.[14][15][16]

Model Selection: Choose a suitable cancer cell line that forms solid tumors when implanted subcutaneously or orthotopically in mice (e.g., A549, HCT116, MDA-MB-231).[17][18] Patient-derived xenograft (PDX) models can also be considered for a more clinically relevant system.[16]

Treatment Regimen:

  • Compound Administration: Determine the maximum tolerated dose (MTD) of this compound. The compound is typically administered via intraperitoneal (i.p.) injection.

  • Irradiation: Localized tumor irradiation is performed using a dedicated small animal irradiator.

  • Study Groups: Typical experimental groups would include:

    • Vehicle control (no treatment)

    • This compound alone

    • Radiation alone

    • This compound in combination with radiation

Endpoints:

  • Tumor Growth Delay: Monitor tumor volume regularly. The time for tumors to reach a certain size in the combination treatment group compared to the control groups is a measure of efficacy.

  • Survival Analysis: Monitor the survival of the animals in each group.

  • Ex Vivo Analysis: Tumors can be excised after treatment for histological analysis, immunohistochemistry for hypoxia markers (e.g., pimonidazole, CA-IX), and analysis of DNA damage markers (e.g., γH2AX).

Conclusion

This compound holds considerable promise as a tool for targeting hypoxic tumor cells and enhancing the efficacy of radiotherapy. The protocols and guidelines presented in this document provide a solid foundation for researchers to investigate its potential in a preclinical setting. Careful experimental design and adherence to established methodologies are crucial for obtaining reliable and reproducible data. The unique mechanism of action of this and other nitroimidazole compounds warrants further investigation to fully realize their therapeutic potential in the fight against cancer.

References

  • A Statistical Approach for Analyzing Clonogenic Survival Data. PubMed Central (PMC). [Link]

  • Low concentrations of nitroimidazoles: effective radiosensitizers at low doses. PubMed. [Link]

  • Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. PubMed Central (PMC). [Link]

  • Xenograft Models For Drug Discovery. Reaction Biology. [Link]

  • Iodinated Nitroimidazoles as Radiosensitizers. Anticancer Research. [Link]

  • Evaluation of the radiosensitizing potential of clofarabine in six xenograft models. American Association for Cancer Research (AACR). [Link]

  • Radiosensitivity of immunodeficient mice in oncology studies. Inotiv. [Link]

  • Gold Nanoparticles as Radiosensitizers in MDA MB 231 Xenograft Mouse Model. Digital Commons @ Wayne State. [Link]

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  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • Patient-Derived Xenografts as a Model System for Radiation Research. PubMed Central (PMC). [Link]

  • Novel Radiation Sensitizers Targeting Tissue Hypoxia. CancerNetwork. [Link]

  • T ent in most solid tumors may limit, in some cases. Semantics Scholar. [Link]

  • Increased radiosensitivity with chronic hypoxia in four human tumor cell lines. PubMed. [Link]

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  • Induction of HIF-1α Expression by Intermittent Hypoxia: Involvement of NADPH Oxidase, Ca2+ Signaling, Prolyl Hydroxylases, and mTOR. PubMed Central (PMC). [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. [Link]

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  • Mathematical Modeling of Clonogenic Survival Curves: Understanding Radiation Response Through Linear Analysis. The Data Scientist. [Link]

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. [Link]

  • How Linear Regression Improves Clonogenic Survival Curve Accuracy. The Data Scientist. [Link]

  • In vitro and in vivo radiosensitizing effects of 2-nitroimidazole derivatives with sugar component. PubMed. [Link]

  • In Vitro and In Vivo Radiosensitizing Effect of Valproic Acid on Fractionated Irradiation. PubMed Central (PMC). [Link]

  • How to detect HIF-1alpha in cells correctly after incubation in hypoxic condition using WB? ResearchGate. [Link]

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Methyl (4-nitro-1-imidazolyl)acetate: Application Notes and Protocols for Radiosensitizer Studies

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Methyl (4-nitro-1-imidazolyl)acetate and related 4-nitroimidazole compounds in radiosensitizer research. This guide covers the synthesis, mechanism of action, and detailed protocols for in vitro and in vivo evaluation.

Introduction: The Rationale for Hypoxic Cell Radiosensitizers

Radiotherapy is a cornerstone of cancer treatment, with approximately half of all cancer patients receiving it as part of their regimen.[1] Its efficacy, however, is often limited by the presence of hypoxic (low oxygen) tumor cells, which are significantly more resistant to radiation-induced damage than well-oxygenated cells. This radioresistance is a major cause of treatment failure.[2]

Nitroimidazoles have been extensively investigated as hypoxic cell radiosensitizers.[3] These compounds are electron-affinic, meaning they can mimic the role of oxygen in "fixing" radiation-induced DNA damage, making it permanent and lethal to the cell.[3] Their selective activation under hypoxic conditions makes them attractive candidates for targeted tumor sensitization with minimal effects on surrounding healthy, oxygenated tissues.[4] this compound is a representative member of the 4-nitroimidazole class of compounds, which have shown promise in preclinical studies.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 4-nitroimidazole with methyl bromoacetate. A general and adaptable protocol is provided below, based on established methods for similar compounds.[5][6][7]

Protocol: Synthesis of this compound

Materials:

  • 4-Nitroimidazole

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a solution of 4-nitroimidazole (1 equivalent) in DMF in a round-bottom flask, add potassium carbonate (1.1 equivalents).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the imidazolide anion.

  • Add methyl bromoacetate (1.2 equivalents) dropwise to the stirring mixture.

  • Heat the reaction mixture to 60°C and monitor the reaction progress using TLC.

  • After the disappearance of the starting material, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic phases and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by column chromatography or recrystallization.

Mechanism of Action: How Nitroimidazoles Sensitize Hypoxic Cells

The radiosensitizing effect of nitroimidazoles is intrinsically linked to the hypoxic microenvironment of solid tumors. The proposed mechanism involves a multi-step process that ultimately leads to enhanced DNA damage.

Under hypoxic conditions, the nitro group of the imidazole ring undergoes a one-electron reduction, catalyzed by intracellular reductases, to form a nitro radical anion.[3] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound with the concomitant formation of a superoxide radical. This futile cycling prevents the accumulation of reactive metabolites in well-oxygenated tissues.

However, in the absence of sufficient oxygen, the nitro radical anion can undergo further reduction to form highly reactive nitroso and hydroxylamine intermediates. These species can directly interact with DNA, causing strand breaks and other lesions.[3] Furthermore, these electron-affinic compounds can "fix" radiation-induced DNA free radicals, preventing their chemical repair and rendering the damage permanent.[3]

graph "Mechanism_of_Action" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Mechanism of Nitroimidazole Radiosensitizers.

In Vitro Evaluation of Radiosensitizing Efficacy

A series of in vitro assays are essential to characterize the radiosensitizing potential of this compound. These assays aim to quantify its ability to enhance radiation-induced cell killing, particularly under hypoxic conditions.

Clonogenic Survival Assay

The clonogenic survival assay is the gold standard for determining the cytotoxic and radiosensitizing effects of a compound. It measures the ability of single cells to undergo unlimited division and form colonies.

Protocol: Clonogenic Survival Assay

Materials:

  • Cancer cell line of interest (e.g., A549, FaDu)

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates or T-25 flasks

  • Hypoxia chamber or incubator (e.g., 1% O₂)

  • Radiation source (e.g., X-ray irradiator)

  • Crystal violet staining solution (0.5% crystal violet in methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at a density that will yield approximately 50-150 colonies per plate/flask for each treatment condition. The exact number will depend on the cell line and radiation dose.

  • Drug Incubation: Allow cells to attach overnight. The next day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

  • Induction of Hypoxia: For hypoxic treatment groups, place the plates/flasks in a hypoxia chamber for a sufficient time to achieve the desired oxygen level (typically 4-6 hours).

  • Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Post-Irradiation Incubation: After irradiation, replace the drug-containing medium with fresh complete medium and return the plates/flasks to a normoxic incubator.

  • Colony Formation: Incubate for 7-14 days, depending on the cell line's doubling time, until visible colonies are formed.

  • Staining and Counting: Aspirate the medium, wash with PBS, and stain the colonies with crystal violet solution. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition and plot the data on a semi-logarithmic graph. Determine the Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., 10% or 50%).

graph "Clonogenic_Assay_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

}

Clonogenic Survival Assay Workflow.

Hypoxia-Selective Cytotoxicity Assay

This assay determines the preferential toxicity of the compound to hypoxic cells compared to normoxic cells.

Protocol: Hypoxia-Selective Cytotoxicity Assay

Materials:

  • Same as for the clonogenic survival assay, excluding the radiation source.

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density.

  • Drug Treatment: Treat cells with a range of concentrations of this compound.

  • Hypoxic/Normoxic Incubation: Incubate one set of plates under normoxic conditions and another set under hypoxic conditions for a defined period (e.g., 24-48 hours).

  • Viability Assessment: Assess cell viability using a suitable method such as the MTT or CellTiter-Glo® assay. Note that assays relying on mitochondrial activity may be affected by hypoxia, so appropriate controls are crucial.[8]

  • Data Analysis: Calculate the IC₅₀ values (concentration that inhibits 50% of cell growth) for both normoxic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as IC₅₀ (normoxic) / IC₅₀ (hypoxic). A higher HCR indicates greater hypoxia-selective toxicity.

DNA Damage Assay (γ-H2AX Staining)

This assay visualizes and quantifies DNA double-strand breaks (DSBs), a critical lesion induced by ionizing radiation. The phosphorylation of the histone variant H2AX (to form γ-H2AX) at the sites of DSBs serves as a sensitive biomarker.

Protocol: γ-H2AX Immunofluorescence Staining

Materials:

  • Cells grown on coverslips or in chamber slides

  • This compound

  • Radiation source

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., bovine serum albumin in PBS)

  • Primary antibody against γ-H2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound and irradiate as described for the clonogenic assay.

  • Fixation and Permeabilization: At various time points post-irradiation (e.g., 30 minutes, 24 hours), fix the cells with PFA and permeabilize with Triton X-100.

  • Immunostaining: Block non-specific antibody binding and then incubate with the primary anti-γ-H2AX antibody, followed by the fluorescently labeled secondary antibody.

  • Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.

  • Quantification: Count the number of γ-H2AX foci per nucleus. An increase in the number of foci in the drug-plus-radiation group compared to the radiation-alone group indicates enhanced DNA damage.

In Vivo Evaluation of Radiosensitizing Efficacy

In vivo studies are crucial to validate the in vitro findings and to assess the therapeutic potential of this compound in a more complex biological system. The tumor growth delay assay is a standard method for this purpose.

Protocol: Tumor Growth Delay Assay

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Tumor cells for implantation (e.g., human xenograft model)

  • This compound formulation for in vivo administration

  • Radiation source with appropriate shielding for localized tumor irradiation

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., vehicle control, drug alone, radiation alone, drug + radiation).

  • Treatment:

    • Administer this compound via an appropriate route (e.g., intraperitoneal injection).

    • At a predetermined time after drug administration (to allow for tumor accumulation), irradiate the tumors with a single or fractionated dose of radiation.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume (e.g., using the formula: (length × width²)/2).

  • Endpoint: Continue monitoring until the tumors reach a predetermined endpoint size (e.g., 1000 mm³). The time taken to reach this endpoint is recorded for each mouse.

  • Data Analysis: Calculate the mean tumor growth delay for each treatment group compared to the control group. A significant increase in tumor growth delay in the combination therapy group indicates radiosensitization.

Data Interpretation and Comparative Analysis

The efficacy of a novel radiosensitizer is often compared to that of well-characterized compounds. The following tables provide representative data for established nitroimidazole radiosensitizers.

Table 1: Sensitizer Enhancement Ratios (SER) of Various Nitroimidazoles

CompoundCell LineDrug Concentration (mM)SERReference
MisonidazoleV791.0~1.9[9]
EtanidazoleCHO1.01.8[10]
NimorazoleV791.01.3[10]
PimonidazoleA5491.02.3[11]

Table 2: Hypoxic Cytotoxicity Ratios (HCR) of Various Nitroimidazoles

CompoundCell LineHCR (IC₅₀ normoxic / IC₅₀ hypoxic)Reference
MisonidazoleHCT116>10[3]
EtanidazoleHCT116>10[3]
NimorazoleHCT116~3[3]

Clinical Context and Future Perspectives

Several nitroimidazole compounds have been evaluated in clinical trials, with mixed results.[3] Misonidazole and etanidazole, while showing radiosensitizing activity, were limited by dose-limiting peripheral neuropathy.[3][12] Nimorazole, a 5-nitroimidazole, has shown clinical benefit in the treatment of head and neck squamous cell carcinoma and is used clinically in some countries.[3]

The challenges encountered in the clinical translation of early-generation nitroimidazoles have spurred the development of new analogs with improved therapeutic indices (i.e., higher efficacy and lower toxicity). The investigation of compounds like this compound is part of this ongoing effort. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these agents and on identifying predictive biomarkers to select patients who are most likely to benefit from this therapeutic strategy.

References

  • Y. C. Taylor and D. M. Brown, "Evaluation of nitroimidazole hypoxic cell radiosensitizers in a human tumor cell line high in intracellular glutathione," International Journal of Radiation Oncology, Biology, Physics, vol. 15, no. 3, pp. 695-698, 1988. Available: [Link]

  • M. Bonnet et al., "Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers," Molecules, vol. 28, no. 11, p. 4457, 2023. Available: [Link]

  • C. F. M. Molin, S. M. Bentzen, J. H. Peacock, and G. G. Steel, "Low concentrations of nitroimidazoles: effective radiosensitizers at low doses," International Journal of Radiation Biology, vol. 67, no. 1, pp. 69-77, 1995. Available: [Link]

  • G. E. Adams et al., "Electron-Affinic Sensitization: VII. A Correlation between Structures, One-Electron Reduction Potentials, and Efficiencies of Nitroimidazoles as Hypoxic Cell Radiosensitizers," Radiation Research, vol. 67, no. 1, pp. 9-20, 1976. Available: [Link]

  • P. Wardman, "Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes," The British Journal of Radiology, vol. 91, no. 1083, p. 20170915, 2018. Available: [Link]

  • W. Krause et al., "Iodinated Nitroimidazoles as Radiosensitizers," Anticancer Research, vol. 25, no. 3B, pp. 2145-2151, 2005. Available: [Link]

  • S. Dische, "The potential for clinical trials with etanidazole," International Journal of Radiation Oncology, Biology, Physics, vol. 20, no. 1, pp. 147-151, 1991. Available: [Link]

  • S. Zama et al., "Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate," Acta Crystallographica Section E: Structure Reports Online, vol. 69, no. 6, pp. o837-o838, 2013. Available: [Link]

  • A. Bouraiou et al., "Study of the alkylation of 4-nitroimidazole at room temperature," ResearchGate, 2015. Available: [Link]

  • A. Bouraiou et al., "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents," Der Pharma Chemica, vol. 7, no. 10, pp. 243-253, 2015. Available: [Link]

  • B. Pignol et al., "In vitro hypoxic cytotoxicity and hypoxic radiosensitization. Efficacy of the novel 2-nitroimidazole N,N,N-tris[2-(2-nitro-1H-imidazol-1-yl)ethyl]amine," Strahlentherapie und Onkologie, vol. 182, no. 11, pp. 664-672, 2006. Available: [Link]

  • A. Bouraiou et al., "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as," Der Pharma Chemica, 2022. Available: [Link]

  • M. R. A. G. El-Gazzar, H. M. Gaafar, and H. A. R. Hussein, "Synthesis of N-alkylated derivatives of imidazole as antibacterial agents," Journal of the Chinese Chemical Society, vol. 54, no. 5, pp. 1325-1332, 2007. Available: [Link]

  • S. S. Tomar et al., "Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress," International Journal of Molecular Sciences, vol. 24, no. 4, p. 3317, 2023. Available: [Link]

  • ISRCTN registry, "NIMRAD (NIMorazole/placebo plus RADiotherapy in head and neck cancer)," ISRCTN. Available: [Link]

  • A. F. Pozharskii et al., "Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate," Russian Journal of Organic Chemistry, vol. 43, no. 8, pp. 1222-1229, 2007. Available: [Link]

  • R. Stenutz, "this compound," GlycoSpectra. Available: [Link]

  • Google Patents, "Preparation method of 4-nitroimidazole," Google Patents.
  • Clinical Trials EU, "Nimorazole – Application in Therapy and Current Clinical Research," Clinical Trials EU. Available: [Link]

  • J. Overgaard et al., "A comparative investigation of nimorazole and misonidazole as hypoxic radiosensitizers in a C3H mammary carcinoma in vivo," Acta Radiologica Oncologica, vol. 24, no. 4, pp. 291-295, 1985. Available: [Link]

  • Sygnature Discovery, "Establishing assays to investigate combinations of fractioned radiotherapy with DNA damage response agents in vitro and in vivo to enable investigation of radiosensitisation and improved anti-tumour responses.," Sygnature Discovery. Available: [Link]

  • ResearchGate, "How can I determine cell viability under hypoxic condition?," ResearchGate. Available: [Link]

Sources

Application Notes and Protocols: Investigating Methyl (4-nitro-1-imidazolyl)acetate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Solid tumors are frequently characterized by regions of hypoxia, a state of low oxygen tension that is a major contributor to resistance to radiotherapy. Hypoxic cells can be up to three times more resistant to radiation-induced damage than well-oxygenated cells, significantly limiting the efficacy of this critical cancer treatment modality. A promising strategy to overcome this challenge is the use of hypoxic cell radiosensitizers, compounds that selectively enhance the cytotoxic effects of radiation in the low-oxygen environment of tumors. Nitroimidazoles have emerged as a prominent class of such agents. This document provides a comprehensive guide to the potential application of Methyl (4-nitro-1-imidazolyl)acetate, a 4-nitroimidazole derivative, in cancer research as a hypoxic cell radiosensitizer. While specific biological data for this compound is not extensively available in public literature, this guide presents a complete workflow for its synthesis and evaluation, based on established principles and protocols for similar nitroimidazole-based radiosensitizers.

Introduction: The Challenge of Hypoxia in Radiotherapy and the Promise of Nitroimidazoles

The efficacy of radiotherapy is fundamentally dependent on the presence of molecular oxygen. Ionizing radiation generates reactive oxygen species (ROS) that inflict lethal damage to cellular components, most critically DNA. In hypoxic tumor microenvironments, the reduced availability of oxygen diminishes the formation of these damaging free radicals, thereby protecting cancer cells from radiation-induced death.

Nitroimidazoles are a class of electron-affinic compounds that can mimic the radiosensitizing effects of oxygen. Under hypoxic conditions, these compounds undergo bioreduction, leading to the formation of reactive intermediates that can "fix" radiation-induced DNA damage, rendering it irreparable and leading to cell death. This selective activation in hypoxic regions makes them attractive candidates for targeted cancer therapy with minimal toxicity to healthy, well-oxygenated tissues. Prominent examples of nitroimidazoles that have been clinically investigated include misonidazole and metronidazole.[1]

This compound belongs to the 4-nitroimidazole subclass. Research on related 4-nitroimidazole derivatives has suggested that they can exhibit radiosensitizing properties, in some cases even more potent than established 5-nitroimidazole counterparts under hypoxic conditions.[2] However, the in vivo efficacy of these compounds can be variable, highlighting the critical importance of systematic evaluation of novel derivatives.[1]

This guide outlines a comprehensive research framework for investigating this compound as a potential hypoxic cell radiosensitizer.

Proposed Mechanism of Action

The radiosensitizing effect of nitroimidazoles is initiated by their selective reduction in hypoxic cells. This process is catalyzed by intracellular reductases. The resulting nitro radical anion can then interact with DNA that has been damaged by ionizing radiation, preventing its repair and ultimately leading to cell death.

Nitroimidazole_Mechanism cluster_0 Normoxic Cell cluster_1 Hypoxic Cell Oxygen_normoxic High O₂ Nitroimidazole_normoxic This compound Reoxidation Reoxidation to Parent Compound Nitroimidazole_normoxic->Reoxidation Reduction Reoxidation->Nitroimidazole_normoxic Oxidation by O₂ No_Effect Minimal Radiosensitization Reoxidation->No_Effect Oxygen_hypoxic Low O₂ Nitroimidazole_hypoxic This compound Reduction Bioreduction by Nitroreductases Nitroimidazole_hypoxic->Reduction Radical_Anion Nitro Radical Anion Reduction->Radical_Anion Fixed_Damage Fixation of DNA Damage Radical_Anion->Fixed_Damage Reacts with DNA_Damage Radiation-induced DNA Damage DNA_Damage->Fixed_Damage Cell_Death Cell Death Fixed_Damage->Cell_Death Ionizing_Radiation Ionizing Radiation Ionizing_Radiation->DNA_Damage

Caption: Proposed mechanism of this compound as a hypoxic cell radiosensitizer.

Experimental Workflow for Evaluation

The following sections detail a comprehensive workflow for the synthesis and evaluation of this compound as a potential radiosensitizer.

Experimental_Workflow Start Start: Hypothesis Synthesis Chemical Synthesis Start->Synthesis In_Vitro In Vitro Evaluation Synthesis->In_Vitro Cytotoxicity Cytotoxicity Assays (MTT, Crystal Violet) In_Vitro->Cytotoxicity Radiosensitization Clonogenic Assay (Normoxia vs. Hypoxia) In_Vitro->Radiosensitization In_Vivo In Vivo Studies Radiosensitization->In_Vivo Promising Results Animal_Model Tumor Xenograft Model In_Vivo->Animal_Model Efficacy Tumor Growth Delay Animal_Model->Efficacy Toxicity Systemic Toxicity Assessment Animal_Model->Toxicity Conclusion Conclusion & Further Development Efficacy->Conclusion Toxicity->Conclusion

Caption: A comprehensive workflow for the evaluation of a novel radiosensitizer.

Synthesis of this compound

Principle: The synthesis involves the N-alkylation of 4-nitroimidazole with methyl bromoacetate in the presence of a base.

Materials:

  • 4-nitroimidazole

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Chloroform

  • Carbon tetrachloride

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column).

Protocol:

  • Dissolve 4-nitroimidazole in DMF.

  • Add potassium carbonate to the solution and stir.

  • Slowly add methyl bromoacetate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Crystals suitable for characterization can be obtained by slow evaporation from a mixture of chloroform and carbon tetrachloride.[3]

In Vitro Cytotoxicity Assessment

Before evaluating its radiosensitizing potential, it is crucial to determine the intrinsic cytotoxicity of this compound under both normoxic and hypoxic conditions.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

  • Seed cancer cells (e.g., FaDu, A549, HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent).

  • For hypoxic conditions, place the plates in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for the desired incubation period (e.g., 24, 48, or 72 hours). Incubate a parallel set of plates under normoxic conditions (standard incubator).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Principle: The crystal violet assay is another method to assess cell viability. The dye stains the DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of viable cells.

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, gently wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with a suitable fixative (e.g., methanol or 4% paraformaldehyde) for 15-20 minutes.

  • Stain the cells with a 0.5% crystal violet solution for 20 minutes.

  • Thoroughly wash the plates with water to remove excess stain and allow them to air dry.

  • Solubilize the stain by adding a destaining solution (e.g., 30% acetic acid).

  • Measure the absorbance at 590 nm.

  • Calculate cell viability and IC50 values as in the MTT assay.

In Vitro Radiosensitization Assessment: Clonogenic Assay

The clonogenic assay is the gold standard for determining the radiosensitizing effect of a compound by assessing the ability of single cells to form colonies after treatment.

Protocol:

  • Prepare single-cell suspensions of the desired cancer cell line.

  • Seed a known number of cells into 6-well plates. The number of cells seeded will depend on the radiation dose to be delivered.

  • Allow the cells to attach for a few hours.

  • Treat the cells with a non-toxic concentration of this compound (determined from the cytotoxicity assays).

  • For hypoxic conditions, place the plates in a hypoxic chamber for a sufficient time to induce hypoxia (e.g., 4-6 hours).

  • Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

  • After irradiation, replace the medium with fresh, drug-free medium.

  • Incubate the plates for 10-14 days to allow for colony formation.

  • Fix and stain the colonies with crystal violet.

  • Count the colonies (a colony is typically defined as a cluster of at least 50 cells).

  • Calculate the surviving fraction at each radiation dose and plot the cell survival curves. The sensitizer enhancement ratio (SER) can be calculated as the ratio of the radiation dose required to produce a certain level of cell killing in the absence of the drug to the dose required for the same level of killing in the presence of the drug.

In Vivo Radiosensitization Studies

Promising in vitro results should be followed by in vivo studies using animal models to assess the efficacy and toxicity of the compound in a more complex biological system.

Principle: A tumor xenograft model in immunodeficient mice is commonly used. The effect of the compound in combination with radiation on tumor growth delay is a key endpoint.

Protocol:

  • Establish tumor xenografts by subcutaneously injecting human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Once the tumors reach a palpable size, randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, radiation alone, and this compound plus radiation).

  • Administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before irradiation.

  • Irradiate the tumors with a single or fractionated dose of radiation. Shield the rest of the mouse's body to minimize systemic radiation exposure.

  • Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.

  • Monitor the general health and body weight of the mice to assess systemic toxicity.

  • The primary endpoint is typically tumor growth delay, defined as the time it takes for the tumors in the treated groups to reach a certain size compared to the control group.

Data Presentation: Expected Outcomes

While specific data for this compound is unavailable, the following table presents representative data for other nitroimidazole compounds to provide a context for expected results.

CompoundCell LineConditionIC50 (µM)Sensitizer Enhancement Ratio (SER)Reference
MisonidazoleV79Hypoxic>10001.8 at 1 mM[1]
MetronidazoleV79Hypoxic>10001.5 at 5 mM[1]
1-(2'-hydroxyethyl)-2-methyl-4-nitroimidazoleV79HypoxicNot ReportedSlightly > Metronidazole[2]
1-methyl-5-sulfonamide-4-nitroimidazoleEMT6HypoxicNot ReportedEffective in vitro[1]
1-methyl-5-bromide-4-nitroimidazoleEMT6HypoxicNot ReportedEffective in vitro[1]

Conclusion and Future Directions

The development of effective hypoxic cell radiosensitizers remains a critical goal in oncology. This compound, as a 4-nitroimidazole derivative, represents a class of compounds with theoretical potential to address this need. The experimental framework detailed in these application notes provides a robust and systematic approach to thoroughly evaluate its efficacy and mechanism of action. Should this compound demonstrate significant radiosensitizing activity with an acceptable toxicity profile, it could represent a valuable lead for the development of novel therapeutics to improve the outcomes of cancer patients undergoing radiotherapy. Further studies would be warranted to explore its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a wider range of cancer models.

References

  • Wardman, P. (2007). The S. M. Jackson Memorial Lecture. Hypoxia as a target for drug development. International Journal of Radiation OncologyBiologyPhysics, 69(2), 339-343.
  • Rockwell, S., Dobrucki, I. T., Friedman, E. Y., & Kim, Y. S. (2009). Hypoxia and radiation therapy: past history, ongoing research, and future promise. Current molecular medicine, 9(4), 442–458.
  • Overgaard, J. (2007). Hypoxic radiosensitization: adored and ignored. Journal of clinical oncology, 25(26), 4066-4074.
  • Brown, J. M. (1985). Clinical trials of radiosensitizers: what should we expect? International Journal of Radiation OncologyBiologyPhysics, 11(2), 379-381.
  • Rockwell, S., & Mroczkowski, Z. (1984). The effect of 1-methyl-5-sulfonamide-4-nitroimidazole and 1-methyl-5-bromide-4-nitroimidazole on the radiosensitivity of EMT6 tumor cells. International Journal of Radiation OncologyBiologyPhysics, 10(8), 1355-1358.
  • Magdon, E., & Schröder, E. (1980). Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole. Radiobiologia, radiotherapia, 21(4), 450-455.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor protocols, 2016(4), pdb.prot087379.
  • Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro.
  • Zama, S., Bouraiou, A., Bouacida, S., Roisnel, T., & Belfaitah, A. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta crystallographica. Section E, Structure reports online, 69(Pt 6), o837–o838.

Sources

Application Notes and Protocols for the Evaluation of Methyl (4-nitro-1-imidazolyl)acetate as a Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The escalating crisis of antimicrobial resistance necessitates the exploration and development of new chemical entities with potent antibacterial activity. Nitroimidazoles represent a promising class of compounds, historically effective against anaerobic bacteria and protozoa.[1] These molecules function as prodrugs, undergoing reductive activation within the target pathogen to exert their cytotoxic effects.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a specific 4-nitroimidazole derivative, Methyl (4-nitro-1-imidazolyl)acetate. We present detailed protocols for assessing its antibacterial efficacy through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), alongside a foundational protocol for evaluating its safety profile via mammalian cell cytotoxicity assays. The causality behind experimental choices is explained to provide a robust framework for the preliminary screening and characterization of this potential therapeutic agent.

Compound Profile: this compound

This compound is a derivative of the 4-nitroimidazole class of compounds.[][4] While 5-nitroimidazole derivatives like metronidazole are more common in clinical use, 4-nitroimidazoles remain an area of active research.[4][5] Understanding the fundamental properties of the test compound is the first step in its systematic evaluation.

PropertyDataReference
Chemical Name This compound[6]
Synonym (4-Nitro-imidazol-1-yl)-acetic acid methyl ester
CAS Number 13230-21-2[6]
Molecular Formula C₆H₇N₃O₄[7]
Molecular Weight 185.14 g/mol [7]
Physical Form Solid
Melting Point 143-147 °C

Principle of Action: The Nitroreductase-Mediated Activation Pathway

Nitroimidazoles are not inherently bactericidal; they are prodrugs that require intracellular activation.[2] This bioactivation is a key element of their mechanism and selectivity, primarily targeting anaerobic or microaerophilic organisms that possess the necessary enzymatic machinery.[1][2]

Mechanism Deep-Dive: The core of the activation process is the reduction of the nitro (-NO₂) group. This reaction is catalyzed by nitroreductase enzymes, which are flavin mononucleotide (FMN)-dependent oxidoreductases found in susceptible bacteria.[8][9] These enzymes transfer electrons from a donor like NAD(P)H to the nitro group.[8] This reduction generates highly reactive nitroso and hydroxylamine intermediates and ultimately, cytotoxic radical anions.[2][10] These reactive species are non-specific in their targets, causing extensive cellular damage, most notably strand breakage in the bacterial DNA, which leads to cell death.[2][10] This reliance on anaerobic reduction explains why nitroimidazoles have limited activity against obligate aerobes and are generally well-tolerated by human cells, which have a higher redox potential and lack analogous activating enzymes.[2][10] A decrease in the activity of these nitroreductases is a known mechanism of bacterial resistance.[11]

Nitroimidazole_Activation_Pathway cluster_bacterium Bacterial Cell (Anaerobic) Prodrug This compound (Inactive Prodrug) NTR Bacterial Nitroreductase (NTR) Prodrug->NTR Enters Cell Activated Reactive Nitro Radical Anion (Cytotoxic Intermediate) NTR->Activated Reduction of Nitro Group NADP NAD(P)+ NTR->NADP Oxidized DNA Bacterial DNA Activated->DNA Attacks DamagedDNA DNA Strand Breaks & Degradation DNA->DamagedDNA Induces Damage CellDeath Cell Death DamagedDNA->CellDeath NADPH NAD(P)H NADPH->NTR e- donor

Caption: Reductive activation pathway of a nitroimidazole prodrug.

In Vitro Efficacy Evaluation: Core Protocols

A tiered approach is essential for evaluating a new antibacterial agent.[12] The initial and most critical step is to determine its potency against a panel of relevant microorganisms.[13] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose.[14][15]

Experimental_Workflow start Test Compound: This compound mic Protocol 3.1: Determine Minimum Inhibitory Concentration (MIC) start->mic Efficacy Screen cytotox Protocol 4.1: Assess Mammalian Cell Cytotoxicity (IC₅₀) start->cytotox Safety Screen mbc Protocol 3.2: Determine Minimum Bactericidal Concentration (MBC) mic->mbc Bacteriostatic vs. Bactericidal? si Section 4.2: Calculate Selectivity Index (SI) mic->si decision Advance or Redesign Compound mbc->decision cytotox->si si->decision

Sources

Application Note: A Comprehensive Protocol for the Regioselective N-1 Alkylation of 4-Nitroimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated 4-Nitroimidazoles

4-Nitroimidazole is a critical heterocyclic scaffold in medicinal chemistry. Its derivatives are foundational components in the development of antimicrobial, anticancer, and radiosensitizing agents[1][2]. The biological activity of these molecules is profoundly influenced by the nature and position of substituents on the imidazole ring. The N-alkylation of the 4-nitroimidazole core is a key synthetic step that allows for the introduction of diverse functional groups, thereby modulating the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability[3].

However, the N-alkylation of unsymmetrical imidazoles like 4-nitroimidazole presents a significant regioselectivity challenge. The imidazole ring contains two potentially reactive nitrogen atoms, leading to the possible formation of two different regioisomers (1,4- and 1,5-disubstituted products). Achieving high regioselectivity is paramount, as different isomers can exhibit vastly different biological activities and toxicological profiles.

This guide provides a detailed, field-proven protocol for the highly regioselective N-1 alkylation of 4-nitroimidazole. We will delve into the mechanistic principles governing this selectivity and present a robust experimental procedure, complete with optimization data and troubleshooting insights to ensure reproducible, high-yield synthesis.

Mechanistic Rationale and Regioselectivity

The N-alkylation of imidazole is a nucleophilic substitution reaction that proceeds in two primary steps: deprotonation and nucleophilic attack[4].

  • Deprotonation: A base is used to abstract the acidic proton from the N-H bond of the imidazole ring, generating a resonance-stabilized imidazolate anion.

  • Nucleophilic Attack: This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide) to form the N-alkylated product.

The regioselectivity in the alkylation of 4-nitroimidazole is governed by the electronic effects of the powerful electron-withdrawing nitro (-NO₂) group. Due to tautomerism, 4-nitroimidazole exists in equilibrium with 5-nitroimidazole. However, the N-1 alkylation of the 4-nitroimidazole tautomer is strongly favored under basic conditions[1][5].

The electron-withdrawing nature of the nitro group at the C4 position significantly decreases the electron density of the adjacent nitrogen atom (N-3). This inductive effect renders the more distant nitrogen atom (N-1) more nucleophilic[6]. Consequently, upon deprotonation, the resulting imidazolate anion preferentially attacks the alkylating agent via the N-1 position, leading to the predominant formation of the 1-alkyl-4-nitroimidazole isomer[1][5].

cluster_mechanism Mechanism of N-1 Alkylation Imidazole 4-Nitroimidazole Anion Imidazolate Anion (Resonance Stabilized) Imidazole->Anion + Base - HB⁺ Base Base (e.g., K₂CO₃) Product 1-Alkyl-4-nitroimidazole Anion->Product + R-X - X⁻ RX Alkyl Halide (R-X)

Caption: General mechanism for the base-mediated N-alkylation of 4-nitroimidazole.

Recommended Experimental Protocols

Two robust protocols are presented below. Protocol A is a widely applicable and optimized conventional method. Protocol B utilizes phase-transfer catalysis for potentially milder conditions and simplified workup.

Protocol A: Optimized Conventional N-Alkylation

This protocol is adapted from highly successful methods reported in the literature, which favor potassium carbonate as the base and acetonitrile as the solvent to achieve excellent yields and regioselectivity[1][5]. Heating the reaction significantly improves both the rate and overall yield[1][5].

Materials:

  • 4-Nitroimidazole

  • Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitroimidazole (1.0 eq., e.g., 7.87 mmol, 890 mg) and anhydrous potassium carbonate (1.1 eq., e.g., 8.7 mmol, 1.20 g).

  • Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 10-15 mL per gram of 4-nitroimidazole).

  • Initiate Stirring: Begin vigorous stirring to create a fine suspension.

  • Addition of Alkylating Agent: Add the alkylating agent (1.5-2.0 eq., e.g., 15.74 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60°C and maintain stirring[5]. Reactions are typically complete within 1-3 hours[5].

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 4-nitroimidazole spot is no longer visible.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator. c. Dissolve the resulting crude residue in ethyl acetate (e.g., 50 mL). d. Wash the organic solution with water (2 x 25 mL) and then with brine (1 x 25 mL). e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-alkyl-4-nitroimidazole product[5].

Protocol B: Solid-Liquid Phase-Transfer Catalysis (PTC)

This method offers an efficient alternative, often proceeding at moderate temperatures with high yields, and avoids the use of expensive or high-boiling point solvents like DMF[7]. The phase-transfer catalyst facilitates the transport of the imidazolate anion into the organic phase for the reaction.

Materials:

  • 4-Nitroimidazole

  • Alkyl halide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium Bromide (TBAB)

  • Anhydrous Acetonitrile (CH₃CN) or Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, create a mixture of 4-nitroimidazole (1.0 eq., e.g., 15.7 mmol, 2.0 g), anhydrous potassium carbonate (2.0 eq., e.g., 31.4 mmol, 4.3 g), and a catalytic amount of TBAB (approx. 2 mol%, e.g., 0.31 mmol, 100 mg)[7].

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (e.g., 12 mL) followed by the alkyl halide (1.2 eq., e.g., 18.8 mmol)[7].

  • Reaction Conditions: Stir the mixture vigorously at a temperature of 70-80°C. The reaction is often very rapid, typically completing within 30-60 minutes[7].

  • Monitoring: Monitor by TLC for the disappearance of the starting material.

  • Work-up: a. After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KBr). b. Wash the filtered solids with a small amount of fresh acetonitrile. c. Combine the filtrates and concentrate under reduced pressure.

  • Purification: The resulting crude product can be further purified by column chromatography as described in Protocol A, if necessary.

cluster_workflow General Experimental Workflow A 1. Reagent Setup (4-Nitroimidazole, Base, Solvent) B 2. Add Alkylating Agent A->B C 3. Heat & Stir (e.g., 60-80°C) B->C D 4. Monitor by TLC C->D E 5. Work-up (Filter/Extract, Dry, Concentrate) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: A streamlined workflow for the N-alkylation of 4-nitroimidazole.

Data Presentation: Influence of Reaction Conditions

The choice of base and solvent has a profound impact on reaction yield. Data synthesized from experimental studies demonstrates that the combination of K₂CO₃ and acetonitrile is superior for this transformation at both room temperature and elevated temperatures[1].

Alkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Ethyl BromoacetateK₂CO₃CH₃CNRoom Temp.40[1]
Ethyl BromoacetateK₂CO₃DMSORoom Temp.35[1]
Ethyl BromoacetateK₂CO₃DMFRoom Temp.32[1]
Ethyl BromoacetateKOHCH₃CNRoom Temp.22[1]
Ethyl Bromoacetate K₂CO₃ CH₃CN 60 85 [1][5]
Benzyl Bromide K₂CO₃ CH₃CN 60 78 [1][5]
Propargyl Bromide K₂CO₃ CH₃CN 60 75 [1][5]

Table 1: Summary of reaction conditions for the N-alkylation of 4-nitroimidazole. The optimal conditions are highlighted in bold.

As the data clearly indicates, heating the reaction to 60°C dramatically improves the yield, with the K₂CO₃/CH₃CN system providing conversions of 66-85% for various alkylating agents[1][5].

Troubleshooting and Advanced Considerations

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive base (e.g., K₂CO₃ absorbed moisture).2. Low reaction temperature.3. Insufficiently reactive alkylating agent.1. Use freshly opened or dried K₂CO₃. Ensure it is finely powdered to maximize surface area.2. Increase temperature to 60-80°C as the reaction is significantly faster with heating[1][5].3. Consider using a more reactive alkyl halide (I > Br > Cl) or an alternative alkylation method.
Formation of Side Products 1. Over-alkylation leading to a quaternary imidazolium salt.2. Reaction with a difunctional alkylating agent.1. Avoid a large excess of the alkylating agent; use 1.1-1.5 equivalents.2. Ensure your alkylating agent is monofunctional or that other functional groups are protected.
Difficult Purification 1. Streaking on TLC plate.2. Product co-elutes with starting material or byproducts.1. The product may be basic. Add a small amount of triethylamine (~0.5%) to the chromatography eluent.2. Optimize the eluent system. A gradient elution from low to high polarity often provides better separation.

Advanced Method: Mitsunobu Reaction For substrates where an alkyl halide is not readily available or for alkylation with primary or secondary alcohols, the Mitsunobu reaction is a powerful alternative[8][9]. This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD (diisopropyl azodicarboxylate) to activate an alcohol for nucleophilic attack by the 4-nitroimidazole[8][10]. It proceeds under mild conditions and offers an orthogonal approach to standard SN2 chemistry[9].

Conclusion

The N-alkylation of 4-nitroimidazole is a cornerstone transformation for the synthesis of novel therapeutic agents. By understanding the underlying mechanistic principles, particularly the directing effect of the C4-nitro group, researchers can achieve highly regioselective synthesis of the desired N-1 isomer. The optimized protocol using potassium carbonate in acetonitrile at 60°C provides a reliable, high-yielding, and scalable method for accessing a wide range of 1-alkyl-4-nitroimidazole derivatives[1][5]. For more specialized applications, methods like phase-transfer catalysis offer process-friendly alternatives. This guide provides the necessary framework for scientists to confidently and successfully incorporate this critical building block into their synthetic programs.

References

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Rao, A. K. S. B., Rao, C. G., & Singh, B. B. (1994). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1, (17), 2399-2402. [Link]

  • Hakmaoui, Y., et al. (2022). Study of the alkylation of 4-nitroimidazole at room temperature. ResearchGate. [Link]

  • RSC Publishing. (1994). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Semantic Scholar. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • Liu, Z. Z., Chen, H. C., Cao, S. L., & Li, R. T. (1993). Solid—Liquid Phase—Transfer Catalytic Method for N-Alkylation of Nitroimidazole. Synthetic Communications, 23(18), 2541-2545. [Link]

  • Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Bahrinajafi, R. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link]

  • Taylor & Francis Online. Solid — Liquid Phase — Transfer Catalytic Method for N-Alkylation of Nitroimidazole. [Link]

  • University of Otago. (Thesis). N-Alkylation of imidazoles. [Link]

  • López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. ResearchGate. [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]

  • da Silva, F. C., et al. (2019). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 15, 2188-2195. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Diez-Barra, E., de la Hoz, A., Langa, F., & Rodriguez, A. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications, 23(14), 1971-1974. [Link]

  • Miller, M. W., et al. (1970). Alkylation of 2-Methyl-5-nitroimidazole. Journal of Medicinal Chemistry, 13(5), 849-852. [Link]

  • ResearchGate. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. [Link]

  • Salamanca Mejia, C. H., et al. (2006). Experimental and theoretical study of N-alkylation of Nitroimidazole ring with alkyl halides. ResearchGate. [Link]

  • Britton, J., et al. (2020). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 5(8), 1564-1572. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Reagent Guides. [Link]

  • Fakhim, H., et al. (2012). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research, 11(3), 843-852. [Link]

  • Rashidian, M., et al. (2013). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. Organic Letters, 15(16), 4070-4073. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • European Patent Office. (2013). Method for preparing 1-substituted-4-nitroimidazole compound. EP 2644599 A1.
  • Musacchio, A. J., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Journal of the American Chemical Society, 143(35), 14318-14327. [Link]

  • Wang, Y., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4419-4428. [Link]

  • Cheng, W., et al. (2019). Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkoxy)phenyl]amino-quinazoline derivatives as novel EGFR and VEGFR-2 dual inhibitors. Drug Design, Development and Therapy, 13, 2923-2942. [Link]

  • Alghamdi, N. H. (2018). Synthesis of Fluorescently Labelled Nitroimidazoles for the Detection of Tumour Hypoxia (Doctoral dissertation, Cardiff University). [Link]

Sources

Application Notes and Protocols for the Analytical Determination of Methyl (4-nitro-1-imidazolyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the analytical detection and quantification of Methyl (4-nitro-1-imidazolyl)acetate. As a key intermediate or potential impurity in the synthesis of nitroimidazole-based active pharmaceutical ingredients (APIs), robust analytical methods are crucial for quality control and regulatory compliance. This guide details methodologies based on High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Vis Spectrophotometry. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and rationale for experimental choices.

Introduction: The Significance of this compound Analysis

This compound, with the chemical formula C₆H₇N₃O₄, is a nitroimidazole derivative.[1] The nitroimidazole class of compounds is of significant interest in medicinal chemistry due to their wide-ranging biological activities, including antibacterial and antiprotozoal properties.[2] Prominent drugs like metronidazole belong to this class.[3][]

The analysis of this compound is critical for several reasons:

  • Impurity Profiling: It can be a process-related impurity or a degradation product in the manufacturing of other nitroimidazole APIs.[3][5] Monitoring and controlling such impurities are mandated by regulatory agencies to ensure the safety and efficacy of the final drug product.

  • Synthesis Intermediate: It may be used as a starting material or intermediate in the synthesis of more complex molecules.[2] Accurate quantification is necessary to ensure reaction stoichiometry and yield.

  • Research and Development: In the discovery of new chemical entities, precise analytical methods are fundamental for characterization and preclinical studies.

This guide provides detailed protocols for three common analytical techniques, adaptable for various laboratory settings and sensitivity requirements.

Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
CAS Number 13230-21-2[6]
Molecular Formula C₆H₇N₃O₄[7]
Molecular Weight 185.14 g/mol [7]
Physical Form Solid
Melting Point 143-147 °C
SMILES String COC(=O)Cn1cnc(c1)=O

Chromatographic Methods for Quantification

Chromatographic techniques are the cornerstone for the specific and sensitive quantification of individual components in a mixture. Given the structural similarities to other nitroimidazoles, established methods for compounds like metronidazole, ornidazole, and their impurities can be readily adapted.[8][9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for routine quality control. The presence of the nitroimidazole chromophore allows for sensitive detection at specific UV wavelengths.

Principle of the Method: Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. This compound, being a moderately polar molecule, will be retained on the column and can be separated from other components. Detection is achieved by monitoring the absorbance of the eluent at a wavelength where the analyte absorbs strongly, which for nitroimidazoles is typically in the range of 310-320 nm.[9]

Workflow for HPLC Method Development:

Caption: HPLC-UV workflow for quantitative analysis.

Detailed Protocol:

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

Procedure:

  • Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 25 mM KH₂PO₄, adjust pH to 3.2 with orthophosphoric acid). The mobile phase can be a mixture of this buffer and methanol, for instance, in a 70:30 (v/v) ratio.[9][10] Filter and degas the mobile phase before use. Causality: The buffer controls the pH to ensure consistent ionization state of the analyte, while methanol acts as the organic modifier to elute the compound from the C18 column.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve this compound in methanol to prepare a stock solution (e.g., 100 µg/mL).

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Phosphate Buffer (pH 3.2) : Methanol (70:30 v/v)[9]

    • Flow Rate: 1.0 mL/min[9]

    • Column Temperature: 25°C[9]

    • Detection Wavelength: 318 nm[9]

    • Injection Volume: 20 µL

  • Analysis and Quantification:

    • Inject the calibration standards to establish a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Self-Validation: The system's suitability is confirmed by parameters like the correlation coefficient (R²) of the calibration curve (should be >0.99), precision (repeat injections of a standard should yield RSD <2%), and peak symmetry.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For ultra-trace level detection, such as in biological matrices or environmental samples, UPLC-MS/MS offers superior sensitivity and selectivity.[11][12]

Principle of the Method: UPLC utilizes smaller column particles (<2 µm) to achieve faster separations and higher resolution compared to HPLC. The eluent is then introduced into a mass spectrometer. Electrospray ionization (ESI) is typically used to generate gas-phase ions of the analyte. The tandem mass spectrometer (e.g., a triple quadrupole) first selects the precursor ion (the molecular ion of the analyte, [M+H]⁺) in the first quadrupole (Q1), fragments it in the second quadrupole (Q2, collision cell), and then detects specific product ions in the third quadrupole (Q3). This Multiple Reaction Monitoring (MRM) provides exceptional selectivity.

Workflow for UPLC-MS/MS Method:

Caption: UPLC-MS/MS workflow for high-sensitivity analysis.

Detailed Protocol:

Instrumentation:

  • UPLC system

  • Tandem mass spectrometer with an ESI source

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

Procedure:

  • Sample Preparation:

    • For simple matrices (e.g., API powder), dissolve in acetonitrile/water.

    • For complex matrices (e.g., biological tissue), perform a solvent extraction with acetonitrile followed by a clean-up step using a C18 Solid Phase Extraction (SPE) cartridge.[11][13] This removes interfering substances.

  • Standard Preparation: Prepare stock and working standards in a solvent mixture that mimics the final sample extract. An isotopically labeled internal standard is highly recommended for optimal accuracy.

  • UPLC Conditions (Example):

    • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.9 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A fast gradient from 5% B to 95% B over a few minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 1-5 µL

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive

    • Precursor Ion [M+H]⁺: m/z 186.1

    • Product Ions: These must be determined experimentally by infusing a standard solution and performing a product ion scan. Likely fragments would result from the loss of the methoxy group (-OCH₃) or the entire acetate moiety.

    • MRM Transitions: At least two transitions should be monitored for confident identification and quantification (e.g., 186.1 -> fragment 1; 186.1 -> fragment 2).[11]

  • Quantification: Create a calibration curve using the area ratio of the analyte to the internal standard. This method can achieve Limits of Quantification (LOQ) in the low ng/g or even pg/mL range.[11]

Spectrophotometric Method (for Bulk Estimation)

A simple UV-Vis spectrophotometric method can be used for a rapid, direct estimation of this compound in pure form or in simple formulations, though it lacks the specificity of chromatographic methods.[14]

Principle of the Method: This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The nitroimidazole structure has a characteristic UV absorbance.

Detailed Protocol:

  • Solvent Selection: Choose a solvent in which the analyte is freely soluble and that is transparent in the UV region of interest (e.g., Methanol, Ethanol, or 0.1 N NaOH). Alkaline hydrolysis can sometimes cause a bathochromic (red) shift which can enhance sensitivity.[14]

  • Determination of λmax: Scan a dilute solution of the analyte (e.g., 10 µg/mL) across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a solution of the sample with an unknown concentration.

    • Measure its absorbance at λmax.

    • Calculate the concentration using the calibration curve equation.

Validation and Limitations: This method is prone to interference from other UV-absorbing substances. Its accuracy should be confirmed against a more specific method like HPLC. It is best suited for in-process controls where the sample matrix is well-defined.

Method Validation Summary

Any developed analytical method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis (HPLC), no interfering peaks at the analyte's retention time.
Linearity Proportional relationship between concentration and analytical signal.R² > 0.99
Accuracy Closeness of test results to the true value.Recovery of 98-102% for spiked samples.
Precision Agreement between a series of measurements from the same sample.Repeatability (RSD < 2%), Intermediate Precision (RSD < 3%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined.Signal-to-Noise ratio of 10:1.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in pH, mobile phase composition, etc.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the detection and quantification of this compound. For routine quality control of bulk material, HPLC-UV offers a reliable balance of specificity, precision, and accessibility. For trace-level analysis in complex matrices or when the highest level of confirmation is required, UPLC-MS/MS is the method of choice. A UV-Vis Spectrophotometric method can serve as a rapid, preliminary estimation tool. The specific application will dictate the most appropriate technique, and all methods must be properly validated to ensure data integrity and regulatory compliance.

References

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  • Chelghoum, C., et al. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o837. [Link]

  • Le, T. T., et al. (2018). Development and method validation for the determination of nitroimidazole residues in salmon, tilapia and shrimp muscle. Journal of Chromatography B, 1092, 459-467. [Link]

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  • Gherman, A. M., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. Molecules, 29(7), 1505. [Link]

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  • Pavan Kumar, G. V. S. R., et al. (2013). Comparative study on the Spectrophotometric determination of some selected 5-nitroimidazoles. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 647-650. [Link]

  • Stenutz. This compound. [Link]

  • Khan, R. K., et al. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 4(4), 1621-1626. [Link]

  • Vanelle, P., et al. (2020). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Molbank, 2020(3), M1149. [Link]

  • Keyzer, J. J., et al. (1982). Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. Allergy, 37(8), 581-586. [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(23), 5737. [Link]

  • Grebe, S. K., & Singh, R. J. (2014). A Quantitative LC/MS Method Targeting Urinary 1-methyl-4-imidazoleacetic Acid for Safety Monitoring of the Global Histamine Turnover in Clinical Studies. Clinical and translational science, 7(1), 51–59. [Link]

  • Babu, N. P., & Ramachandran, D. (2017). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 10(9), 2959-2965. [Link]

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Application Notes and Protocols: In Vitro Assay Design for Nitroimidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitroimidazoles represent a critical class of antimicrobial and anticancer agents, renowned for their efficacy against anaerobic bacteria, protozoa, and hypoxic tumor cells.[1][2][3] Their unique mechanism of action, which relies on reductive activation in low-oxygen environments, presents specific challenges and considerations for in vitro assay design.[1][][5][6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vitro assays for nitroimidazole compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.

The core principle of nitroimidazole action is its status as a prodrug.[7][8] The inactive nitroimidazole molecule passively diffuses into the target cell.[5] Inside the anaerobic or hypoxic cell, low-redox-potential electron-transfer proteins, such as ferredoxin or flavodoxin, donate electrons to the nitro group of the compound.[1][7] This reduction, catalyzed by nitroreductase enzymes, generates short-lived, highly reactive nitroso and hydroxylamine intermediates, including cytotoxic free radicals.[][5][6][7] These reactive species induce cellular damage, primarily through DNA strand breakage, leading to cell death.[1][5][6] This selective activation in low-oxygen environments is the cornerstone of their therapeutic window, sparing aerobic host cells.[7]

I. Foundational Assays: Determining Antimicrobial and Cytotoxic Potency

The initial characterization of a novel nitroimidazole compound invariably begins with determining its potency against relevant microorganisms or cancer cell lines. The choice of assay is dictated by the target organism and the necessity of maintaining a low-oxygen environment to facilitate drug activation.

A. Minimum Inhibitory Concentration (MIC) Assays for Anaerobic Microorganisms

The MIC assay is the gold standard for quantifying the in vitro activity of an antimicrobial agent. For nitroimidazoles, this requires strict anaerobic conditions to ensure the reductive activation necessary for their biological activity.

Causality Behind the Protocol:
  • Anaerobic Environment: The selective toxicity of nitroimidazoles is contingent upon the presence of low-redox-potential pathways found in anaerobes.[1][7] Oxygen will readily re-oxidize the activated nitro radical anion back to the parent compound, rendering it inactive.[8] Therefore, creating and maintaining an anaerobic atmosphere is the most critical parameter for assay validity.

  • Choice of Media: Media such as Brucella agar or broth, supplemented with hemin and vitamin K1, are standard for the cultivation of clinically relevant anaerobes.[9] The medium should not contain components that might inactivate the drug or interfere with its reductive activation.

  • Inoculum Density: A standardized inoculum (e.g., 1 McFarland standard) is crucial for reproducibility.[9] An overly dense inoculum can lead to falsely high MIC values due to the "inoculum effect," where a higher number of organisms can degrade the drug or contain a higher proportion of resistant subpopulations.

Protocol 1: Broth Microdilution MIC Assay for Anaerobic Bacteria

Objective: To determine the lowest concentration of a nitroimidazole compound that inhibits the visible growth of an anaerobic microorganism.

Materials:

  • Test nitroimidazole compound, stock solution in an appropriate solvent (e.g., DMSO).

  • Anaerobic bacterial strain (e.g., Bacteroides fragilis, Clostridium difficile).

  • Anaerobic broth medium (e.g., supplemented Brucella broth).

  • Sterile 96-well microtiter plates.

  • Anaerobic incubation system (e.g., anaerobic chamber, GasPak™ jar).

  • McFarland turbidity standards.

  • Spectrophotometer or turbidity reader.

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare a serial two-fold dilution of the nitroimidazole compound in anaerobic broth directly in the 96-well plate. The final volume in each well should be 50 µL. Concentrations should span a clinically relevant range.

    • Include a growth control well (broth only, no drug) and a sterility control well (uninoculated broth).

  • Inoculum Preparation:

    • From a fresh culture (24-48 hours) on an appropriate agar plate, suspend several colonies in anaerobic broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in anaerobic broth to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 100 µL. The final inoculum in each well will be approximately 7.5 x 10⁵ CFU/mL.

  • Incubation:

    • Place the microtiter plate in an anaerobic environment. For metronidazole and other rapidly acting nitroimidazoles, achieving rapid anaerobiosis within 1-2 hours is important.[9]

    • Incubate at 35-37°C for 24-48 hours, or until sufficient growth is observed in the growth control well.[10]

  • Reading the MIC:

    • The MIC is the lowest concentration of the drug that completely inhibits visible growth, as determined by the absence of turbidity compared to the growth control. This can be assessed visually or with a microplate reader.

B. Hypoxia-Selective Cytotoxicity Assays for Cancer Cells

For nitroimidazoles developed as hypoxia-activated prodrugs (HAPs) for cancer therapy, it is essential to demonstrate their selective toxicity towards cancer cells under hypoxic conditions compared to normoxic (normal oxygen) conditions.[3][11]

Causality Behind the Protocol:
  • Controlled Oxygen Environment: The key to this assay is the precise control of oxygen levels. A hypoxic chamber or incubator that can maintain O₂ levels at or below 1% is required to mimic the tumor microenvironment and enable drug activation by cellular reductases.[12][13]

  • Cell Viability Readout: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay are used to measure metabolic activity as a surrogate for cell viability.[14][15] The reduction of the tetrazolium salt to a colored formazan product by cellular dehydrogenases provides a quantitative measure of viable cells.

  • Hypoxia Selectivity Ratio (HSR): The primary endpoint is the HSR, calculated as the ratio of the IC₅₀ (concentration causing 50% inhibition of cell growth) under normoxic conditions to the IC₅₀ under hypoxic conditions. A high HSR indicates successful hypoxia-selective activation.

Protocol 2: MTT Assay for Hypoxia-Selective Cytotoxicity

Objective: To quantify the cytotoxic potency of a nitroimidazole compound against cancer cells under normoxic versus hypoxic conditions.

Materials:

  • Cancer cell line of interest (e.g., H460, MIA PaCa-2).[11]

  • Complete cell culture medium.

  • Test nitroimidazole compound.

  • Sterile 96-well cell culture plates.

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Normoxic incubator (21% O₂, 5% CO₂).

  • Hypoxic incubator or chamber (e.g., <1% O₂, 5% CO₂, balance N₂).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed cells into two identical 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in the normoxic incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the nitroimidazole compound in culture medium.

    • Remove the medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle control wells.

  • Incubation:

    • Place one plate in the normoxic incubator and the other in the hypoxic incubator.

    • Incubate for a defined period, typically 24-72 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and MTT reagent.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Agitate the plate gently to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curves and determine the IC₅₀ values for both normoxic and hypoxic conditions.

    • Calculate the Hypoxia Selectivity Ratio (HSR) = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia).

ParameterDescriptionTypical Values
IC₅₀ (Hypoxia) Concentration for 50% inhibition under low O₂.<10 µM for potent compounds.[11]
IC₅₀ (Normoxia) Concentration for 50% inhibition under normal O₂.>100 µM for selective compounds.
HSR Hypoxia Selectivity Ratio (IC₅₀ Normoxia / IC₅₀ Hypoxia).>100 for highly selective HAPs.[11]
Table 1: Key Parameters in Hypoxia-Selective Cytotoxicity Assays.

II. Mechanistic Assays: Elucidating the Mode of Action

Understanding how a nitroimidazole compound works is as important as knowing that it works. Mechanistic assays focus on the key steps of the activation pathway: reductive activation by nitroreductases and the subsequent induction of DNA damage.

A. Nitroreductase Enzyme Assays

These assays directly measure the ability of cellular enzymes to reduce the nitro group of the test compound. This is the critical activation step.[16] Assays can be performed using purified enzymes or cell-free extracts.

Causality Behind the Protocol:
  • Cofactor Requirement: Bacterial and mammalian nitroreductases are typically flavoenzymes that require a reduced nicotinamide cofactor (NADH or NADPH) as an electron donor.[][17] The consumption of this cofactor can be monitored spectrophotometrically.

  • Spectrophotometric Monitoring: The reduction of the nitroimidazole itself can sometimes be monitored by a decrease in its absorbance at a specific wavelength (e.g., 320 nm for metronidazole).[18] Alternatively, the oxidation of NADH/NADPH can be followed by the decrease in absorbance at 340 nm.

  • Anaerobic Conditions: As with all nitroimidazole activation studies, these assays must be performed under strict anaerobic conditions to prevent futile cycling where the reduced nitro radical is re-oxidized by oxygen.[8]

Nitroimidazole_Activation_Pathway

Protocol 3: Cell-Free Nitroreductase Activity Assay

Objective: To measure the rate of nitroimidazole reduction by a cell-free extract or purified enzyme by monitoring NADPH consumption.

Materials:

  • Cell-free extract from the target organism or purified nitroreductase enzyme.

  • Test nitroimidazole compound.

  • NADPH.

  • Anaerobic buffer (e.g., potassium phosphate buffer, degassed).

  • Anaerobic cuvettes or 96-well UV-transparent plate.

  • Spectrophotometer capable of kinetic measurements at 340 nm.

  • Anaerobic glove box or chamber.

Procedure:

  • Preparation (inside an anaerobic chamber):

    • Prepare a reaction mixture in the anaerobic buffer containing the cell-free extract (or purified enzyme) and the test nitroimidazole compound at the desired concentration.

    • Prepare a control reaction without the nitroimidazole substrate.

    • Pipette the reaction mixtures into anaerobic cuvettes or a 96-well plate.

  • Initiation and Measurement:

    • Initiate the reaction by adding a known concentration of NADPH.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

    • The specific activity is expressed as nmol of NADPH consumed per minute per mg of protein.

    • Compare the rate in the presence and absence of the nitroimidazole to determine the substrate-specific reduction rate.

B. DNA Damage Assays

The ultimate cytotoxic effect of activated nitroimidazoles is the induction of DNA damage.[1][6] Assays that detect DNA strand breaks can provide direct evidence of the compound's mechanism of action.

Causality Behind the Protocol:
  • Electrophoretic Mobility: The comet assay (single-cell gel electrophoresis) is based on the principle that damaged DNA, containing fragments and strand breaks, will migrate further in an electric field than intact DNA.

  • Visualization: The "comet tail" of fragmented DNA can be visualized by staining with a fluorescent DNA-intercalating dye. The length and intensity of the tail are proportional to the extent of DNA damage.

  • Hypoxic Treatment: To link the DNA damage directly to the nitroimidazole's mechanism, cells must be treated with the compound under hypoxic conditions before being subjected to the assay.

Protocol 4: Alkaline Comet Assay for DNA Damage

Objective: To visualize and quantify DNA strand breaks in individual cells following treatment with a nitroimidazole compound under hypoxia.

Materials:

  • Cells treated with the nitroimidazole compound under hypoxic conditions (and normoxic controls).

  • Low melting point agarose (LMA).

  • Normal melting point agarose (NMA).

  • Microscope slides.

  • Lysis buffer (high salt, detergent, e.g., Triton X-100, with DMSO).

  • Alkaline electrophoresis buffer (pH > 13).

  • Neutralization buffer (e.g., Tris-HCl, pH 7.5).

  • DNA staining solution (e.g., SYBR Green, ethidium bromide).

  • Fluorescence microscope with appropriate filters.

  • Image analysis software.

Procedure:

  • Slide Preparation:

    • Coat microscope slides with a layer of NMA and allow it to solidify.

  • Cell Embedding:

    • Harvest the treated and control cells and resuspend them in PBS at a concentration of ~1 x 10⁵ cells/mL.

    • Mix the cell suspension with molten LMA (at ~37°C) and quickly pipette onto the NMA-coated slide. Cover with a coverslip and solidify on ice.

  • Lysis:

    • Remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer.

    • Allow the DNA to unwind for 20-40 minutes.

    • Apply a voltage (e.g., ~25 V) for 20-30 minutes.

  • Neutralization and Staining:

    • Gently remove the slides and wash them with neutralization buffer.

    • Stain the slides with a fluorescent DNA dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using software to quantify parameters such as tail length, percent DNA in the tail, and tail moment. An increase in these parameters indicates a higher level of DNA damage.

Experimental_Workflow

III. Conclusion and Future Directions

The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of novel nitroimidazole compounds. By systematically evaluating antimicrobial/cytotoxic potency and delving into the core mechanisms of reductive activation and DNA damage, researchers can build a comprehensive profile of their compounds. Adherence to the principles of maintaining anaerobic/hypoxic conditions is paramount for generating biologically relevant and reproducible data.

Future work should focus on developing and validating in vitro models that more accurately reflect the complexity of the in vivo environment. This includes the use of 3D cell culture models (spheroids, organoids) to better mimic tumor architecture and oxygen gradients, and co-culture systems to study the interaction of nitroimidazoles with complex microbial communities. Furthermore, assays designed to investigate mechanisms of resistance, such as mutations in nitroreductase genes, will be crucial for the long-term development of this important class of drugs.[19][20]

References

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Scaling Up the Synthesis of Methyl (4-nitro-1-imidazolyl)acetate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl (4-nitro-1-imidazolyl)acetate is a key intermediate in the synthesis of various pharmacologically active compounds, particularly in the development of novel antimicrobial and anticancer agents. The presence of the nitroimidazole core is crucial for the biological activity of many established drugs. As research and development in these areas progress, the demand for a reliable and scalable synthetic route for this intermediate has grown significantly. This application note provides a comprehensive guide for the scale-up of this compound production, addressing the critical aspects of process chemistry, safety, and purification. This document is intended for researchers, scientists, and drug development professionals seeking to transition from laboratory-scale synthesis to pilot or industrial-scale production.

The synthetic strategy focuses on the regioselective N-alkylation of 4-nitroimidazole with a suitable methyl haloacetate. This approach is favored for its straightforwardness and relatively high yields. However, scaling up this process introduces challenges related to reaction control, heat management, and product purification, which will be discussed in detail.

Synthetic Route Overview

The most viable and scalable synthetic route for this compound is the N-alkylation of 4-nitroimidazole with methyl chloroacetate or methyl bromoacetate. The reaction is typically carried out in the presence of a base in a suitable polar aprotic solvent. For 4-nitroimidazole, alkylation is regioselectively favored at the N-1 position.

Reaction Scheme:

Synthetic_Route 4-Nitroimidazole 4-Nitroimidazole Product This compound 4-Nitroimidazole->Product N-Alkylation Methyl_Haloacetate Methyl Chloroacetate or Methyl Bromoacetate Methyl_Haloacetate->Product Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Base_Solvent->Product

Caption: Synthetic pathway for this compound.

Part 1: Process Development and Scale-Up Considerations

Starting Material: 4-Nitroimidazole

The quality of the starting material, 4-nitroimidazole, is critical for the success of the synthesis. It can be procured from commercial suppliers or synthesized in-house. A common laboratory and industrial preparation involves the nitration of imidazole using a mixture of nitric and sulfuric acids.[1][2]

Key Considerations for 4-Nitroimidazole Synthesis:

  • Exothermicity: The nitration of imidazole is a highly exothermic reaction. On a large scale, precise temperature control is paramount to prevent runaway reactions and the formation of over-nitrated byproducts.[3]

  • Acid Handling: The use of concentrated nitric and sulfuric acids requires specialized acid-resistant equipment and stringent safety protocols for handling and quenching.

  • Purification: The crude 4-nitroimidazole is typically purified by neutralization and recrystallization. The choice of solvent for recrystallization is crucial for obtaining high purity material.

N-Alkylation Reaction: Key Parameters for Scale-Up

The N-alkylation of 4-nitroimidazole with methyl haloacetate is the core of the synthetic process. Several parameters must be carefully optimized for a successful and safe scale-up.

  • Choice of Alkylating Agent: Both methyl chloroacetate and methyl bromoacetate can be used. Methyl bromoacetate is more reactive, which can lead to shorter reaction times but may also increase the potential for side reactions. For large-scale production, the cost and handling safety of methyl chloroacetate often make it a more practical choice.

  • Base Selection: An inorganic base such as potassium carbonate (K2CO3) is preferred for large-scale operations due to its low cost, ease of handling, and straightforward removal during work-up.[4] The use of stronger bases like sodium hydride should be avoided on a large scale due to safety concerns.

  • Solvent Selection: Polar aprotic solvents like acetonitrile (ACN) and N,N-dimethylformamide (DMF) are suitable for this reaction. Acetonitrile is often preferred for industrial applications due to its lower boiling point, which facilitates easier removal and recovery.

  • Temperature Control: The reaction is typically heated to increase the rate of reaction. A temperature of around 60-80°C is commonly employed.[5] On a large scale, the exothermic nature of the alkylation reaction, although less pronounced than nitration, must be managed. The reactor should have an efficient cooling system, and the addition of the alkylating agent may need to be controlled to maintain a stable internal temperature.

  • Reaction Monitoring: Progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the point of completion and to identify the formation of any significant impurities.

Part 2: Detailed Protocol for Pilot-Scale Production (1 kg Scale)

This protocol describes the synthesis of this compound on a 1 kg scale. All operations should be conducted in a well-ventilated chemical fume hood or a designated production area with appropriate engineering controls.

Equipment
  • 20 L glass-lined or stainless-steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.

  • Heating/cooling mantle or jacket for the reactor.

  • Filtration apparatus (e.g., Nutsche filter).

  • Vacuum oven for drying.

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and lab coat. For handling large quantities of powders, respiratory protection is recommended.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mol)
4-Nitroimidazole3034-38-6113.081.00 kg8.84
Methyl Chloroacetate96-34-4108.521.06 kg (0.78 L)9.77
Potassium Carbonate584-08-7138.211.47 kg10.64
Acetonitrile (ACN)75-05-841.0510 L-
Deionized Water7732-18-518.02As needed-
Isopropanol (IPA)67-63-060.10As needed-
Experimental Workflow

Experimental_Workflow cluster_Reaction Reaction Stage cluster_Workup Work-up and Isolation cluster_Purification Purification Stage Charge_Reactors 1. Charge 4-Nitroimidazole, K2CO3, and Acetonitrile to the reactor. Heat_Mixture 2. Heat the mixture to 60°C with stirring. Charge_Reactors->Heat_Mixture Add_Alkylating_Agent 3. Slowly add Methyl Chloroacetate over 1-2 hours, maintaining temperature at 60-65°C. Heat_Mixture->Add_Alkylating_Agent Reaction_Monitoring 4. Monitor the reaction by HPLC until completion (typically 4-6 hours). Add_Alkylating_Agent->Reaction_Monitoring Cool_Down 5. Cool the reaction mixture to room temperature. Reaction_Monitoring->Cool_Down Filter_Solids 6. Filter off the inorganic salts and wash the filter cake with Acetonitrile. Cool_Down->Filter_Solids Concentrate 7. Concentrate the filtrate under reduced pressure. Filter_Solids->Concentrate Precipitate 8. Add water to the concentrated residue to precipitate the product. Concentrate->Precipitate Isolate_Product 9. Isolate the crude product by filtration and wash with water. Precipitate->Isolate_Product Recrystallize 10. Recrystallize the crude product from a suitable solvent system (e.g., Isopropanol/Water). Isolate_Product->Recrystallize Dry_Product 11. Dry the purified product in a vacuum oven at 50-60°C. Recrystallize->Dry_Product QC_Analysis 12. Perform quality control analysis (HPLC, NMR, MS) on the final product. Dry_Product->QC_Analysis

Caption: Step-by-step experimental workflow for the scaled-up synthesis.

Step-by-Step Procedure
  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with 4-nitroimidazole (1.00 kg, 8.84 mol), potassium carbonate (1.47 kg, 10.64 mol), and acetonitrile (10 L).

  • Heating: Begin stirring and heat the slurry to 60°C.

  • Addition of Alkylating Agent: Once the temperature is stable, slowly add methyl chloroacetate (1.06 kg, 9.77 mol) to the reactor over a period of 1-2 hours using an addition funnel. Maintain the internal temperature between 60-65°C. The addition is exothermic, so cooling may be required.

  • Reaction: After the addition is complete, maintain the reaction mixture at 60-65°C and monitor the progress by HPLC. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature (20-25°C).

  • Filtration: Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with acetonitrile (2 x 1 L).

  • Concentration: Combine the filtrate and the washes and concentrate under reduced pressure to about one-third of the original volume.

  • Precipitation: To the concentrated solution, slowly add deionized water (10 L) with stirring. The product will precipitate as a solid.

  • Isolation: Stir the slurry for 1 hour at room temperature, then filter the product. Wash the solid with deionized water (2 x 2 L).

  • Purification (Recrystallization): Transfer the crude product to a clean reactor. Add isopropanol (approximately 5 L, or as needed to dissolve the solid at reflux). Heat the mixture to reflux until all the solid dissolves. If necessary, add a small amount of water to aid dissolution. Slowly cool the solution to 0-5°C to induce crystallization.

  • Final Isolation and Drying: Filter the purified product, wash with cold isopropanol (1 L), and dry in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is 1.2-1.4 kg (75-85%).

Part 3: Quality Control and Impurity Profiling

For use in drug development, the purity of this compound is of utmost importance. A robust quality control (QC) program should be in place to ensure the final product meets the required specifications.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities. A typical method would use a C18 column with a gradient of water and acetonitrile as the mobile phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any structural isomers or major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A simple and effective way to assess the purity of the crystalline product. The reported melting point is in the range of 143-147°C.[6]

Potential Impurities
  • Unreacted 4-Nitroimidazole: Can be monitored and controlled by ensuring the reaction goes to completion.

  • Isomeric Product (Methyl (5-nitro-1-imidazolyl)acetate): While N-1 alkylation is favored, small amounts of the N-3 alkylated product (which tautomerizes to the 5-nitro isomer) may form. The formation of this isomer should be monitored by HPLC.

  • Dialkylated Products: Over-alkylation can occur, leading to the formation of quaternary imidazolium salts. This is typically minimized by controlling the stoichiometry of the alkylating agent.

  • Hydrolysis Product ((4-Nitro-1-imidazolyl)acetic acid): The ester can hydrolyze to the corresponding carboxylic acid if exposed to water and base for extended periods, especially at elevated temperatures.

Impurity profiling is a critical aspect of process development and quality assurance.[][8][9][10] Any impurity present at a significant level should be identified and its potential impact on the downstream processes and the final drug substance should be evaluated.

Part 4: Safety Considerations for Scale-Up

Scaling up the synthesis of this compound involves handling hazardous materials and managing potentially exothermic reactions. A thorough risk assessment should be conducted before commencing any large-scale production.

  • Handling of Nitro-compounds: 4-Nitroimidazole is a nitroaromatic compound and should be handled with care. While not as shock-sensitive as some other nitro compounds, it is flammable and can decompose exothermically at high temperatures.

  • Handling of Alkylating Agents: Methyl chloroacetate is toxic and corrosive. Appropriate PPE, including respiratory protection when handling large quantities, is essential. Engineering controls, such as closed-system transfers, should be considered for industrial-scale production.

  • Exotherm Management: As discussed, both the nitration (if synthesizing the starting material) and the alkylation reactions are exothermic.[3] A reliable and well-calibrated reactor cooling system is crucial. For highly exothermic reactions, controlled addition of reagents is a key safety measure.

  • Waste Disposal: The process generates waste streams containing organic solvents and inorganic salts. All waste must be handled and disposed of in accordance with local environmental regulations.

Conclusion

The synthetic route to this compound via N-alkylation of 4-nitroimidazole is a robust and scalable process. By carefully controlling key reaction parameters, implementing appropriate engineering and administrative controls for safety, and establishing a thorough quality control strategy, this valuable intermediate can be produced in high yield and purity on a large scale. This application note provides a foundational guide for researchers and professionals in the pharmaceutical industry to successfully scale up the production of this important building block.

References

  • Duan, J.-X., et al. (2008). A new method for the synthesis of Evofosfamide.
  • Fekete, M., et al. (n.d.). A continuous flow process for the green and sustainable production of N-alkyl imidazoles.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Symposium Series.
  • Jeanmart, C., & Messer, M.N. (1972). Process for the Preparation of 5-nitroimidazole Derivatives.
  • Jin, C., et al. (2004). Synthesis of (R)- and (S)-Misonidazole.
  • BOC Sciences. (n.d.). Impurity Profiling in APIs.
  • A process for preparing a 1-alkylimidazole. (1991). U.S.
  • Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from [actual product page URL can be inserted here].
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  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
  • The preparation method of 1-hydroxyalkyl-5-nitroimidazole. (1986).
  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • Pharmaffiliates. (2025). The Complete Guide to Impurity Profiling in Small Molecule APIs.
  • A new, eco-friendly process utilising the green solvent propylene carbonate (PC) has been developed to perform N-alkylation of N-, O- and/or S-containing heterocyclic compounds. (2024). International Journal of Molecular Sciences, 25(10), 5523.
  • Recent advance study of profiling and control of impurities in API. (n.d.).
  • How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. (2025). PYG Lifesciences Blog.
  • Development of a selective and scalable N1-indazole alkyl
  • Process for manufacture of imidazoles. (2001). U.S.
  • Sigma-Aldrich. (n.d.). Papers on this compound. Retrieved from [actual search result URL can be inserted here].
  • Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. (2010).
  • Hangzhou zhongqi chem co.,Ltd. (n.d.). methyl (4-nitro-1-imidazolyl)
  • ChemicalBook. (2025). This compound. Retrieved from [actual product page URL can be inserted here].
  • Zama, S., et al. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1037.
  • Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs. (2013).
  • Al-Masoudi, N. A., et al. (2006). New-generation 5-substituted piperazinyl-4-nitroimidazole derivatives as anti-HIV agents.
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). Pharmaceuticals, 15(5), 561.
  • Munn, A. (1975). Proceedings: Alkylating agents as industrial carcinogens. British Journal of Cancer, 32(2), 261–262.

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Application Notes and Protocols for the Purification of Methyl (4-nitro-1-imidazolyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Nitroimidazole-Based Drug Development

Methyl (4-nitro-1-imidazolyl)acetate is a key intermediate in the synthesis of various pharmacologically active compounds. The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the basis of drugs used to treat anaerobic bacterial and parasitic infections.[1] The biological activity and safety profile of the final active pharmaceutical ingredient (API) are intrinsically linked to the purity of its synthetic precursors. Therefore, robust and validated purification techniques for intermediates like this compound are paramount for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the purification techniques for this compound, grounded in scientific principles and practical laboratory experience. We will delve into the rationale behind experimental choices, provide detailed step-by-step protocols, and offer insights into the analytical methods required to validate purity.

Impurity Profiling: Understanding the Synthetic Landscape

A thorough understanding of potential impurities is the foundation of an effective purification strategy. The synthesis of this compound typically involves the N-alkylation of 4-nitroimidazole with a methyl haloacetate (e.g., methyl chloroacetate or methyl bromoacetate) in the presence of a base.[2][3] This synthetic route can lead to several process-related impurities.

Common Impurities in the Synthesis of this compound:

Impurity Structure Origin Significance
4-NitroimidazoleUnreacted starting materialCan interfere with subsequent reactions and may have its own biological activity or toxicity.
Methyl Chloroacetate/BromoacetateUnreacted alkylating agentCan be reactive and lead to the formation of other byproducts.
Methyl (5-nitro-1-imidazolyl)acetateIsomeric byproduct4(5)-Nitroimidazole exists as a mixture of tautomers, leading to the formation of the 5-nitro isomer during alkylation.[4] This is often the most challenging impurity to remove due to its similar physicochemical properties.
Poly-alkylated products-Side reactionExcessive alkylation can lead to the formation of quaternary ammonium salts or other complex structures.

Purification Strategies: A Multi-faceted Approach

A combination of purification techniques is often necessary to achieve the high purity required for pharmaceutical development. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful and economical technique for purifying crystalline solids. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[5]

Protocol for Recrystallization of this compound:

  • Solvent Selection:

    • Rationale: An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For nitroimidazole derivatives, polar protic solvents are often effective.

    • Recommended Solvents:

      • Ethanol/Water Mixture: A mixture of ethanol and water (e.g., 2:1 v/v) has been shown to be effective for recrystallizing similar nitroimidazole esters.[6]

      • Ethanol: Pure ethanol can also be a suitable solvent.[7]

      • Other options: Other solvent systems to consider for screening include isopropanol, methanol, and ethyl acetate/hexane mixtures.[7]

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely. The solution should be near saturation.

    • If a mixed solvent system is used (e.g., ethanol/water), dissolve the compound in the solvent in which it is more soluble (ethanol) and then add the anti-solvent (water) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Further cool the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum.

Data Presentation: Common Solvents for Recrystallization of Nitroimidazoles

Solvent System Typical Ratio (v/v) Comments
Ethanol/Water2:1Good for removing polar and non-polar impurities.[6]
EthanolN/AA common choice for many nitroimidazole derivatives.[7]
IsopropanolN/ACan be a good alternative to ethanol.
Ethyl Acetate/HexaneVariesUseful for less polar compounds, where hexane acts as an anti-solvent.[7]
Column Chromatography: For High-Purity Separation

Column chromatography is a highly effective technique for separating compounds with different polarities. It is particularly useful for removing impurities that are difficult to separate by recrystallization, such as the 5-nitro isomer.

Protocol for Column Chromatography of this compound:

  • Stationary Phase: Silica gel (70-230 mesh) is the most common stationary phase for this class of compounds.[6]

  • Mobile Phase (Eluent):

    • Rationale: The choice of eluent is critical for achieving good separation. A solvent system with the appropriate polarity will allow the desired compound to move down the column at a different rate than the impurities.

    • Recommended Eluent Systems:

      • Ethyl acetate/Petroleum ether (1:1 v/v): This system has been successfully used for the purification of a similar ethyl ester derivative.[6]

      • Ethyl acetate/Hexane (e.g., 9:1 v/v): Another effective system for separating nitroimidazole derivatives.[7]

      • Chloroform/Methanol (e.g., 9:1 v/v): A more polar system that can be useful for separating more polar impurities.

  • Procedure:

    • Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Monitor the separation by Thin Layer Chromatography (TLC) (see below).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification PurityAnalysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography Column Chromatography ColumnChromatography->PurityAnalysis Re-analysis PurityAnalysis->ColumnChromatography If Purity < 99% PureProduct Pure this compound PurityAnalysis->PureProduct If Purity ≥ 99%

Caption: General workflow for the purification of this compound.

Analytical Techniques for Purity Assessment

Rigorous analytical testing is essential to confirm the purity of the final product and to guide the purification process.

Thin Layer Chromatography (TLC)

TLC is a rapid and convenient method for monitoring the progress of a reaction and the effectiveness of a purification step.

Protocol for TLC Analysis:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 v/v) is a good starting point for separating nitroimidazole derivatives. The polarity can be adjusted by varying the ratio of the solvents.

  • Visualization:

    • UV light (254 nm): The compound should be visible as a dark spot on a fluorescent background.

    • Iodine chamber: Placing the TLC plate in a chamber with iodine crystals will stain the compound spots.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis. A well-developed HPLC method can separate and quantify the target compound and its impurities with high resolution and sensitivity.

Recommended HPLC Method (based on similar compounds):

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used for nitroimidazole analysis.[8]

  • Mobile Phase: A mixture of a phosphate buffer and an organic modifier (e.g., methanol or acetonitrile) is typically employed. For example, a mobile phase of phosphate buffer:methanol (70:30 v/v) has been used for the analysis of ornidazole and its impurities.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength around 310-320 nm is suitable for nitroimidazoles.

  • Temperature: Ambient or controlled at 25°C.

Data Presentation: Generic HPLC Parameters for Nitroimidazole Analysis

Parameter Recommendation
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer : Methanol (70:30)
Flow Rate 1.0 mL/min
Detection UV at 318 nm
Injection Volume 20 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation and purity confirmation. The NMR spectrum of the final product should be clean and free of signals corresponding to impurities.

Expected ¹H NMR Signals for this compound (in CDCl₃, estimated):

  • ~3.8 ppm (s, 3H): Methyl ester protons (-OCH₃).

  • ~5.0 ppm (s, 2H): Methylene protons (-CH₂-).

  • ~7.5-8.0 ppm (d, 1H): Imidazole ring proton (H-5).

  • ~8.0-8.5 ppm (d, 1H): Imidazole ring proton (H-2).

Note: The exact chemical shifts can vary depending on the solvent and the presence of other functional groups. It is crucial to compare the obtained spectrum with a reference standard if available. The presence of signals from unreacted starting materials or the 5-nitro isomer would indicate incomplete purification.

Visualization of Analytical Workflow

AnalyticalWorkflow Sample Purified Sample TLC TLC Analysis Sample->TLC Initial Purity Check HPLC HPLC Purity Assay TLC->HPLC If promising NMR NMR for Structural Confirmation HPLC->NMR For high purity samples FinalReport Certificate of Analysis NMR->FinalReport Confirm Structure

Caption: A typical analytical workflow for purity assessment.

Stability and Storage

Nitroimidazole derivatives can be sensitive to light, heat, and extreme pH conditions.[9]

  • Storage: Purified this compound should be stored in a well-sealed container, protected from light, and kept in a cool, dry place.

  • Handling: Avoid exposure to high temperatures and strong acids or bases during purification and handling to prevent degradation.

Conclusion

The purification of this compound to a high degree of purity is a critical step in the synthesis of nitroimidazole-based pharmaceuticals. A systematic approach that combines an understanding of potential impurities with the judicious application of purification techniques such as recrystallization and column chromatography is essential for success. The purity of the final product must be rigorously confirmed using a suite of analytical methods, including TLC, HPLC, and NMR. By following the protocols and principles outlined in this guide, researchers can confidently produce high-purity this compound, thereby ensuring the quality and reliability of their subsequent research and development efforts.

References

  • Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry. (URL: [Link])

  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. MDPI. (URL: [Link])

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PubMed Central. (URL: [Link])

  • Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. Indian Journal of Pharmaceutical Education and Research. (URL: [Link])

  • Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. PubMed Central. (URL: [Link])

  • Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. National Institutes of Health. (URL: [Link])

  • Copies of 1H & 13C- NMR for all products. The Royal Society of Chemistry. (URL: [Link])

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. (URL: [Link])

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. (URL: [Link])

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. (URL: [Link])

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. (URL: [Link])

  • This compound. Stenutz. (URL: [Link])

  • An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. ResearchGate. (URL: [Link])

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. (URL: [Link])

  • N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. MDPI. (URL: [Link])

  • Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. ResearchGate. (URL: [Link])

  • Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. PubMed. (URL: [Link])

  • Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. ResearchGate. (URL: [Link])

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. (URL: [Link])

  • Nitroimidazoles and their preparation.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. (URL: [Link])

  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. (URL: [Link])

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl (4-nitro-1-imidazolyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl (4-nitro-1-imidazolyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. The following troubleshooting guides and FAQs address specific issues you may encounter, explaining the causality behind experimental choices to ensure reproducible, high-yield results.

Overview of the Synthesis

The synthesis of this compound is most commonly achieved via the N-alkylation of 4-nitroimidazole with a methyl haloacetate (e.g., methyl chloroacetate or methyl bromoacetate). This reaction, while straightforward in principle, is highly sensitive to reaction conditions. The electron-withdrawing nature of the nitro group at the C4 position decreases the nucleophilicity of the imidazole ring, making deprotonation a critical step for successful alkylation.[1] Furthermore, the choice of base, solvent, and temperature plays a pivotal role in reaction rate and overall yield.[2][3][4] The reaction proceeds regioselectively to favor alkylation at the N-1 position.[2][3][5]

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Nitroimidazole 4-Nitroimidazole Deprotonation 4-Nitroimidazolide Anion 4-Nitroimidazole->Deprotonation + Base Methyl_Haloacetate Methyl Chloroacetate (or Bromoacetate) Product This compound Methyl_Haloacetate->Product Base Base (e.g., K₂CO₃) Base->Deprotonation Solvent Solvent (e.g., Acetonitrile) Temperature Heat (e.g., 60 °C) Deprotonation->Product + Methyl Haloacetate (SN2 Reaction)

Caption: General reaction scheme for the N-alkylation of 4-nitroimidazole.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis.

Q1: My reaction yield is consistently low (<50%) or the reaction is not proceeding to completion. What are the likely causes and how can I improve it?

A1: This is the most frequently reported issue. Low yields in the N-alkylation of 4-nitroimidazole can stem from several factors, primarily related to incomplete deprotonation of the imidazole ring, suboptimal reaction conditions, or the presence of moisture.

Troubleshooting Steps:

  • Evaluate Your Base and Solvent System: The pKa of 4-nitroimidazole is approximately 9.3, meaning a sufficiently strong base is required for deprotonation. However, an overly strong base can lead to side reactions. The solvent choice is equally critical as it affects the solubility of the base and the reaction rate.

    • Weak vs. Strong Bases: While strong bases like Sodium Hydride (NaH) can ensure complete deprotonation, they require strictly anhydrous conditions.[6] For this specific synthesis, inorganic bases are generally preferred and sufficient. Potassium carbonate (K₂CO₃) is highly effective and widely recommended.[2][3][7] Cesium carbonate (Cs₂CO₃) can also be a good, albeit more expensive, alternative.[6] Potassium hydroxide (KOH) has been shown to give lower yields in this reaction.[3]

    • Solvent Choice: Polar aprotic solvents are ideal. Studies have demonstrated that acetonitrile (MeCN) often provides the best yields for this reaction, superior to DMF or DMSO when using K₂CO₃ as the base.[2][3]

  • Increase the Reaction Temperature: This reaction is often sluggish at room temperature, leading to low yields.[2][3] Heating the reaction mixture significantly improves both the rate and the final yield.

    • Recommended Temperature: Heating to 60 °C has been shown to markedly improve yields, often bringing them into the 66-85% range.[2][3] The reaction time at this temperature is typically between one to three hours.[2][3]

  • Check Your Alkylating Agent: The reactivity of the leaving group on the methyl acetate is critical.

    • Reactivity Order: The reactivity of methyl haloacetates follows the order: Iodo > Bromo > Chloro. If you are using methyl chloroacetate and experiencing low conversion, switching to methyl bromoacetate can significantly increase the reaction rate.

  • Ensure Anhydrous Conditions: Water in the reaction can have two negative effects: it can consume the base and potentially hydrolyze the ester product (see Q2). Use freshly dried solvents and ensure your glassware is oven-dried before starting the reaction.

Summary of Recommended Conditions for Optimal Yield:

ParameterRecommendationRationaleReference
Base Potassium Carbonate (K₂CO₃)Effective deprotonation, good solubility in MeCN, and proven to give higher yields than KOH.[2][3]
Solvent Acetonitrile (MeCN)Shown to provide superior yields compared to DMF and DMSO for this specific transformation.[3]
Temperature 60 °CSignificantly increases reaction rate and drives the reaction to completion.[2][3]
Alkylating Agent Methyl BromoacetateMore reactive than methyl chloroacetate, leading to faster conversion.[6]
Q2: I've isolated my product, but NMR analysis shows significant impurities. What are the potential side reactions?

A2: The primary side reaction of concern is the hydrolysis of the methyl ester functional group, either on the final product or the starting alkylating agent.

Potential Side Reactions and Solutions:

  • Ester Hydrolysis: The most common impurity is the corresponding carboxylic acid, (4-nitro-1-imidazolyl)acetic acid. This occurs if water is present in the reaction mixture, especially under basic conditions, or during the aqueous work-up if the pH becomes too high.

    • Prevention:

      • Use anhydrous solvents and reagents.

      • During work-up, avoid prolonged exposure to strongly basic conditions. After quenching the reaction, ensure the aqueous layer is neutralized or slightly acidic before extraction.

    • Removal: The carboxylic acid impurity can typically be removed via column chromatography or by washing the organic extract with a mild bicarbonate solution (though this risks hydrolyzing more product if not done carefully and quickly).

  • Reaction with Hydroxide: If using a base like KOH, the hydroxide ion can directly attack the alkylating agent, forming methyl glycolate, which consumes your reagent. This is another reason K₂CO₃ is the preferred base.[3]

Side_Reactions cluster_main Desired Reaction cluster_side Potential Side Reactions Imidazolide 4-Nitroimidazolide Anion Product This compound (Desired Product) Imidazolide->Product + Methyl Bromoacetate Methyl_Bromoacetate Methyl Bromoacetate Hydrolyzed_Product (4-nitro-1-imidazolyl)acetic acid (Impurity) Product->Hydrolyzed_Product + H₂O (Base-catalyzed) Glycolate Methyl Glycolate (Reagent Loss) Methyl_Bromoacetate->Glycolate + OH⁻ (if using KOH)

Caption: Troubleshooting potential side reactions in the synthesis.

Q3: The reaction seems complete by TLC, but I'm having trouble isolating a pure product. What is a reliable work-up and purification procedure?

A3: A clean work-up and purification are essential for obtaining the final product with high purity. The product is a solid with a melting point of 143-147 °C.

Recommended Protocol:

  • Reaction Monitoring:

    • Technique: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 4-nitroimidazole starting material.

    • Mobile Phase: A good starting point for a mobile phase is a mixture of Ethyl Acetate and Hexanes (e.g., 1:1 or 2:1 v/v). The product is more polar than the alkylating agent but less polar than the starting 4-nitroimidazole.

  • Work-up Procedure:

    • Step 1: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr/KCl). Wash the salts with a small amount of fresh acetonitrile.

    • Step 2: Combine the filtrates and evaporate the solvent in vacuo.

    • Step 3: Dissolve the resulting crude residue in a suitable organic solvent like Ethyl Acetate or Dichloromethane (DCM).

    • Step 4: Wash the organic layer with water and then with brine to remove any remaining inorganic salts or highly polar impurities. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]

    • Step 5: Filter and evaporate the solvent to yield the crude product.

  • Purification:

    • Column Chromatography: If the crude product contains significant impurities, purification by flash column chromatography on silica gel is the most effective method.[3] Use a gradient of Ethyl Acetate in Hexanes as the eluent.

    • Recrystallization: If the crude product is relatively clean, recrystallization can be an effective final purification step. Suitable solvent systems could include ethanol, ethyl acetate/hexanes, or chloroform.[7]

Validated Experimental Protocol

This protocol is adapted from methodologies reported to give good to excellent yields.[2][3]

Materials:

  • 4-Nitroimidazole (1.0 eq)

  • Methyl Bromoacetate (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitroimidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 4-nitroimidazole.

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl bromoacetate (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and stir for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic solids, washing the filter cake with a small volume of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by flash column chromatography or recrystallization to obtain this compound as a solid.

References
  • Hakmaoui, Y., Asserne, F., El Firdoussi, L., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 1-8. [Link]

  • Hakmaoui, Y., Asserne, F., El Firdoussi, L., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. [Link]

  • Bahbah, F., et al. (2012). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o837. [Link]

  • Hakmaoui, Y., et al. (2022). Study of the alkylation of 4-nitroimidazole at room temperature. ResearchGate. [Link]

  • Grimmett, M. R. (1984). N-Alkylation of imidazoles. University of Otago Thesis. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Nitroimidazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to your dedicated resource for navigating the nuances of 4-nitroimidazole alkylation. This guide is structured to provide direct, actionable solutions to common experimental hurdles, moving beyond simple procedural lists to explain the fundamental chemistry governing your reaction outcomes. Here, you will find practical advice grounded in established principles to enhance yield, ensure regioselectivity, and troubleshoot unexpected results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the N-alkylation of 4-nitroimidazole, offering a systematic approach to problem-solving.

Q1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the primary causes and how can I improve the outcome?

Low yields in the N-alkylation of 4-nitroimidazole can often be traced back to several key factors: incomplete deprotonation of the imidazole ring, the reactivity of your chosen alkylating agent, and suboptimal reaction conditions.

Causality & Strategic [1][2]Intervention:

  • Deprotonation Efficiency: The nucleophilicity of the imidazole nitrogen is paramount for a successful alkylation. The electron-withdrawing nature of the nitro group at the C4 position decreases the basicity of the imidazole ring, making deprotonation more challenging compared to unsubstituted imidazole. Incomplete deprotonation results in a lower concentration of the reactive imidazolide anion, leading to sluggish or incomplete reactions.

  • Alkylating Agent Reactivity: The inherent reactivity of the alkylating agent is a critical determinant of reaction success. The general order of reactivity for alkyl halides is I > Br > Cl. If you are using a less reactive alkylating agent, such as an alkyl chloride, more forcing conditions (e.g., stronger base, higher temperature) may be necessary to achieve a desirable reaction rate.

Troubleshooting Steps:

  • Evaluate Your Base and Solvent System:

    • Strong Bases: For complete and rapid deprotonation, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is highly effective. Caution: The use of N[1]aH in DMF can be hazardous at elevated temperatures and may lead to runaway reactions. It is advisable to conduc[3]t these reactions at or below room temperature.

    • Weaker Bases: In many instances, particularly with more reactive alkylating agents, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient and offer a safer alternative. Cs₂CO₃, in particular[1][4], is often cited for its high efficacy.

    • Solvent Selection: Polar aprotic solvents such as acetonitrile (MeCN), DMF, and dimethyl sulfoxide (DMSO) are generally preferred as they effectively dissolve both the imidazole substrate and the base, facilitating the reaction.

  • Assess the Alkylat[1][4]ing Agent:

    • If your reaction is sluggish, consider switching to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).

  • Optimize Reaction Temperature:

    • Heating the reaction mixture can significantly improve yields. Studies have shown that i[4][5]ncreasing the temperature to around 60°C can markedly enhance the rate of reaction, especially when using bases like K₂CO₃ in acetonitrile.

Q2: I am observin[2][4]g a mixture of N1 and N3 alkylated products. How can I improve the regioselectivity of the reaction?

The formation of regioisomers is a common challenge in the alkylation of unsymmetrically substituted imidazoles. For 4-nitroimidazole, alk[6]ylation is generally favored at the N-1 position. However, reaction conditi[2][4]ons can influence the final product distribution.

Causality & Strategic Intervention:

  • Steric and Electronic Effects: The regioselectivity of imidazole alkylation is governed by a combination of steric and electronic factors. The nitro group at the C4[7] position is strongly electron-withdrawing, which influences the electron density at the two nitrogen atoms. In the case of 4-nitroimidazole, the N-1 position is generally favored for alkylation.

Troubleshooting Steps:[4]

  • Choice of Base and Solvent: The reaction conditions, including the choice of base and solvent, can impact regioselectivity. It has been reported that using potassium carbonate (K₂CO₃) as the base in acetonitrile can lead to good regioselectivity in favor of the N-1 alkylated product.

  • Temperature Contro[4]l: In some cases, temperature can influence the ratio of regioisomers. It is advisable to run the reaction at a consistent, optimized temperature to ensure reproducible results.

Q3: My reaction is producing a significant amount of a dark-colored, insoluble byproduct. What is causing this and how can I prevent it?

The formation of dark, insoluble materials often indicates decomposition of the starting material or solvent, or the occurrence of side reactions.

Causality & Strategic Intervention:

  • Solvent and Base Incompatibility: As mentioned previously, the combination of a strong base like sodium hydride (NaH) with solvents like DMF or DMSO can be problematic, especially with heating. This can lead to solvent [3]decomposition and the formation of polymeric byproducts.

  • Over-alkylation: While less common with 4-nitroimidazole due to the deactivating effect of the nitro group, over-alkylation to form a quaternary imidazolium salt is a potential side reaction.

Troubleshooting Steps:[8]

  • Re-evaluate Your Solvent and Base Combination: If using NaH, consider switching the solvent to THF. Alternatively, a milder b[3]ase such as K₂CO₃ in acetonitrile is often a more robust choice.

  • Control Stoichiome[4]try: Use a slight excess of the 4-nitroimidazole relative to the alkylating agent to minimize the risk of over-alkylation.

  • Monitor the Reacti[8]on: Closely follow the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material has been consumed to prevent the formation of byproducts from prolonged reaction times or exposure to high temperatures.

Frequently Asked Q[8]uestions (FAQs)

Q: What is the optimal base for the alkylation of 4-nitroimidazole?

A: The optimal base depends on the reactivity of your alkylating agent and the desired reaction conditions. For highly efficient deprotonation, sodium hydride (NaH) is a good choice, typically used in THF. For a milder and often sa[1]fer alternative that still provides excellent results, potassium carbonate (K₂CO₃) in acetonitrile is highly recommended.

Q: Which solvent is be[4][5]st suited for this reaction?

A: Polar aprotic solvents are generally the most effective. Acetonitrile (MeCN) is a widely used and effective solvent, particularly in combination with K₂CO₃. Dimethylformamide (DMF) a[4]nd dimethyl sulfoxide (DMSO) are also commonly used, but caution should be exercised when using them with strong bases like NaH.

Q: How does temperatur[1][3]e affect the reaction?

A: Temperature has a significant impact on the reaction rate. Many alkylations of 4-nitroimidazole show low yields at room temperature. Heating the reaction to a[4]round 60°C can dramatically increase the yield and reduce reaction times.

Q: Can I use protectin[4][5]g groups to improve selectivity?

A: While protecting groups are a common strategy in complex organic synthesis to direct reactivity, for the straightforward alkylation of 4-nitroimidazole, optimizing the reaction conditions (base, solvent, temperature) is typically sufficient to achieve the desired N-1 alkylation with good selectivity. The use of protecting gro[4]ups would add extra steps to the synthesis (protection and deprotection) and is often unnecessary for this particular transformation.

Data Summary and P[9]rotocols

Table 1: Influence of Reaction Conditions on Yield
Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl bromoacetateK₂CO₃CH₃CN2440
Ethyl bromoacetate[1]K₂CO₃DMSO2435
Various Alkyl Halides[1]K₂CO₃CH₃CN601-366-85
Experimental Wo[4][5][10]rkflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification start Start dissolve Dissolve 4-nitroimidazole in anhydrous solvent start->dissolve add_base Add base (e.g., K₂CO₃) dissolve->add_base stir_initial Stir at room temperature (e.g., 15 min) add_base->stir_initial add_alkylating Add alkylating agent dropwise stir_initial->add_alkylating heat Heat to optimal temperature (e.g., 60°C) add_alkylating->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor quench Quench reaction (e.g., add water/ice) monitor->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract dry Dry organic layer and concentrate in vacuo extract->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: General experimental workflow for the N-alkylation of 4-nitroimidazole.

Protocol 1: General Procedure for N-Alkylation using K₂CO₃ in Acetonitrile

This protocol is a robust and widely applicable method for the N-alkylation of 4-nitroimidazole.

Materials:

  • 4-ni[2][4][5]troimidazole

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Alkylating agent (e.g., alkyl bromide or iodide)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-nitroimidazole (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.1 - 2.0 equivalents).

  • Stir the resulting su[2][5]spension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.2 - 2.0 equivalents) dropwise to the mixture.

  • Heat the reaction mix[2][5]ture to 60°C and stir for 1-3 hours, or until the starting material is consumed as indicated by TLC.

  • After the reaction is[4][5] complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid with acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by column chromatography on silica gel to afford the desired N-alkyl-4-nitroimidazole.

Reaction Mechanism Overview

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) 4-Nitroimidazole 4-Nitroimidazole Imidazolide Anion Imidazolide Anion 4-Nitroimidazole->Imidazolide Anion  Base (e.g., K₂CO₃) Imidazolide Anion_2 Imidazolide Anion N-alkyl-4-nitroimidazole N-alkyl-4-nitroimidazole Imidazolide Anion_2->N-alkyl-4-nitroimidazole  R-X Alkyl Halide R-X

Caption: Simplified mechanism of 4-nitroimidazole alkylation.

References

  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem.
  • Study of the alkylation of 4-nitroimidazole at room temperature. - ResearchGate.
  • Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Regioselective alkylation of 4(5)-nitro-1 H -imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/P19940002399.
  • how to avoid common pitfalls in nitroimidazole chemistry - Benchchem.
  • Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects | Semantic Scholar.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as - Der Pharma Chemica.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica.
  • Overcoming steric hindrance in N-alkylation of imidazole derivatives - Benchchem.
  • Protocol for N-Alkylation of 4-iodo-1H-imidazole - Benchchem.
  • This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit.
  • preventing side reactions in sodium imidazole mediated alkylations - Benchchem.
  • N-Alkylation of imidazoles - University of Otago.
  • Protecting Groups.

Sources

Technical Support Center: Navigating the Synthesis of Nitroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of nitroimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this critical class of compounds. Nitroimidazoles are cornerstones in medicinal chemistry, renowned for their efficacy as antibacterial and antiprotozoal agents.[1] However, their synthesis is often fraught with challenges, from controlling regioselectivity to ensuring product stability.

This resource provides practical, experience-driven troubleshooting guides and frequently asked questions (FAQs) to navigate the common pitfalls encountered in the laboratory. The information herein is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to optimize your synthetic strategies.

Troubleshooting Guide: Common Synthesis Pitfalls

This section addresses specific issues that may arise during the synthesis of nitroimidazole derivatives in a question-and-answer format.

Question 1: My nitration of the imidazole ring is resulting in low yields and a mixture of 4-nitro and 5-nitro isomers. How can I improve the yield and regioselectivity for the desired 2-nitroimidazole?

Answer:

This is a classic challenge in nitroimidazole synthesis. The direct nitration of the imidazole ring is notoriously difficult due to the ring's electronic properties, which favor substitution at the C4 and C5 positions.[2] Furthermore, the harsh acidic conditions often employed can lead to degradation and low yields.[3][4]

Causality and Strategic Solutions:

  • Electronic Deactivation: The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. However, under strongly acidic nitrating conditions (e.g., fuming nitric acid and sulfuric acid), the imidazole nitrogen atoms are protonated, deactivating the ring towards electrophilic substitution and making nitration at the C2 position particularly challenging.[2]

  • Thermodynamic vs. Kinetic Control: The formation of 4-nitro and 5-nitroimidazoles is often thermodynamically favored.[2] Achieving 2-nitro substitution often requires kinetically controlled conditions or a multi-step approach.

Troubleshooting Protocol:

  • Protecting Group Strategy: The most effective method to achieve 2-nitration is to first protect the N1 position of the imidazole ring. This blocks one of the reactive nitrogen sites and can electronically influence the ring to favor C2 substitution.

    • Recommended Protecting Groups: The choice of protecting group is critical. A group that can be easily introduced and removed under mild conditions is ideal. Examples include:

      • Formyl group: Can be introduced using formic acid and acetic anhydride.

      • Trityl group: Offers significant steric bulk and is readily cleaved under mild acidic conditions.[5]

      • tert-Butyldimethylsilyl (TBDMS) group: Useful for specific applications and can be removed with fluoride ions.[6][7]

  • In Situ Generation of the Nitrating Agent: Using a milder, in situ generated nitrating species can improve yields. A combination of potassium nitrate (KNO₃) and trifluoroacetic anhydride (TFAA) in a suitable solvent like tetrahydrofuran (THF) at low temperatures (0-4 °C) can generate the active nitrating species, trifluoroacetyl nitrate, which has been shown to improve yields of 2-nitroimidazoles to the 60-75% range.[3]

  • Reaction Conditions Optimization:

    • Temperature: Maintain low temperatures throughout the reaction to minimize side reactions and degradation.

    • Solvent: Aprotic solvents like THF or acetonitrile are generally preferred.

Experimental Workflow for 2-Nitration using a Protecting Group:

G cluster_0 Step 1: N1-Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification start Start with Imidazole Derivative protect Introduce Protecting Group (e.g., formyl, trityl) start->protect nitration Nitration with KNO3/TFAA in THF at 0-4 °C protect->nitration deprotect Remove Protecting Group under mild conditions nitration->deprotect purify Purify 2-Nitroimidazole Derivative (e.g., Column Chromatography) deprotect->purify end Final Product purify->end

Caption: Workflow for the regioselective synthesis of 2-nitroimidazoles.

Question 2: My N-alkylation of a 4(5)-nitroimidazole is giving a mixture of N1 and N3 alkylated regioisomers with a low overall yield. How can I improve the regioselectivity and yield?

Answer:

The N-alkylation of unsymmetrical nitroimidazoles is highly sensitive to reaction conditions, and achieving high regioselectivity can be challenging.[8] The electronic and steric effects of the nitro group and other substituents on the imidazole ring play a crucial role in directing the alkylation.

Causality and Strategic Solutions:

  • Tautomerism: 4(5)-nitroimidazole exists as a mixture of two tautomers, which can both be alkylated, leading to a mixture of products.

  • Influence of Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the ratio of the regioisomers. For instance, using potassium carbonate (K₂CO₃) as the base in acetonitrile at elevated temperatures (e.g., 60°C) has been shown to improve the yield of N-alkylated products compared to reactions at room temperature.[8][9]

  • Steric Hindrance: The position of substituents on the imidazole ring can sterically hinder the approach of the alkylating agent to one of the nitrogen atoms. For example, in 2-methyl-5-nitroimidazole, alkylation is favored at the N1 position due to the steric hindrance from the adjacent methyl group.[8]

Troubleshooting Protocol:

  • Optimize Reaction Conditions:

    • Base: A mild base like potassium carbonate is often effective. Stronger bases can lead to side reactions.

    • Solvent: Acetonitrile is a good choice of solvent for this reaction.

    • Temperature: Increasing the reaction temperature to around 60°C can significantly improve the reaction rate and yield.[8][9]

  • Choice of Alkylating Agent: The reactivity of the alkylating agent can influence the outcome. More reactive agents may lead to less selectivity.

  • Consider a Protecting Group Strategy: For complex substrates or when high regioselectivity is crucial, a protecting group can be employed to block one of the nitrogen atoms, directing alkylation to the desired position. The protecting group can then be removed in a subsequent step.

Data Summary: Effect of Temperature on N-Alkylation Yield

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Major IsomerYield (%)Reference
2-methyl-5-nitroimidazoleBenzyl ChlorideK₂CO₃Acetonitrile25N1Low[8]
2-methyl-5-nitroimidazoleBenzyl ChlorideK₂CO₃Acetonitrile60N1High[8][9]
4-nitroimidazoleBenzyl ChlorideK₂CO₃Acetonitrile25N1Low[8]
4-nitroimidazoleBenzyl ChlorideK₂CO₃Acetonitrile60N1High[8]

Question 3: I am struggling with the purification of my nitroimidazole derivative. There are several closely related impurities, and the compound seems to be unstable on silica gel.

Answer:

Purification of nitroimidazoles can be challenging due to the presence of structurally similar impurities and potential instability on stationary phases like silica gel.[8] A systematic approach combining extraction and chromatography is often necessary.

Causality and Strategic Solutions:

  • Polarity: Nitroimidazoles are often polar compounds, which can lead to tailing on silica gel columns and poor separation from polar impurities.

  • Instability: The nitro group can be susceptible to reduction or other transformations, especially in the presence of acidic or basic sites on the stationary phase or impurities in the solvents. Some intermediates, like hydroxylaminoimidazoles formed during reduction, are known to be unstable.[10]

Troubleshooting Protocol:

  • Initial Work-up:

    • Aqueous Extraction: Begin with a liquid-liquid extraction to remove water-soluble impurities. The pH of the aqueous phase can be adjusted to selectively extract acidic or basic impurities.

    • Solvent Choice: Use high-purity solvents to avoid introducing reactive impurities.

  • Chromatography:

    • Column Chromatography:

      • Deactivate Silica Gel: If you suspect instability on silica gel, you can deactivate it by pre-treating it with a small amount of a weak base like triethylamine mixed in the eluent.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a bonded phase like C18 for reverse-phase chromatography.

      • Gradient Elution: A carefully optimized gradient elution can improve the separation of closely eluting compounds.

    • Thin-Layer Chromatography (TLC): Use TLC to screen for the optimal solvent system before running a column. TLC can also be used as a quick method to assess the stability of your compound on the stationary phase.[11]

  • Crystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Inert Atmosphere: For compounds that are sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).[8]

Purification Workflow Decision Tree:

G start Crude Product extraction Liquid-Liquid Extraction start->extraction is_solid Is the product a solid? extraction->is_solid recrystallize Recrystallization is_solid->recrystallize Yes column_chrom Column Chromatography is_solid->column_chrom No final_product Pure Product recrystallize->final_product check_stability Is it stable on silica? column_chrom->check_stability normal_phase Normal Phase (Silica Gel) check_stability->normal_phase Yes deactivate_silica Deactivate Silica or use Alumina check_stability->deactivate_silica No normal_phase->final_product reverse_phase Reverse Phase (C18) deactivate_silica->reverse_phase reverse_phase->final_product

Sources

Technical Support Center: Methyl (4-nitro-1-imidazolyl)acetate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl (4-nitro-1-imidazolyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound solutions.

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a solid at room temperature with a melting point between 143-147°C. Its solubility is dependent on the polarity of the solvent. For analytical purposes, polar aprotic solvents such as acetonitrile and dimethylformamide (DMF) are good starting points. For cell-based assays, dimethyl sulfoxide (DMSO) is commonly used to prepare concentrated stock solutions, which are then further diluted in aqueous media. It is crucial to assess the final concentration of the organic solvent in your experimental system to avoid solvent-induced artifacts.

Q2: How should I store stock solutions of this compound?

A2: For optimal stability, stock solutions should be stored at -20°C or lower in tightly sealed vials to minimize solvent evaporation and exposure to moisture. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. The stability of nitroimidazole compounds can be affected by light, so protecting solutions from light by using amber vials or wrapping vials in aluminum foil is a critical precautionary measure[1].

Q3: I've noticed a yellowing of my this compound solution over time. What does this indicate?

A3: A change in color, such as yellowing, is often an indication of chemical degradation. Nitro-aromatic compounds can form colored degradation products upon exposure to light, high temperatures, or extreme pH conditions. If you observe a color change, it is imperative to verify the purity and concentration of your solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments.

Q4: Can I use aqueous buffers to prepare my working solutions?

A4: Yes, aqueous buffers are commonly used to prepare working solutions from a concentrated stock in an organic solvent. However, the stability of this compound in aqueous solutions is highly dependent on the pH. The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions[2][3][4]. It is advisable to conduct preliminary stability studies at the intended pH of your experiment to determine the compound's viability over the experimental timeframe. For general guidance, neutral pH (around 7.0-7.4) is often a reasonable starting point, but empirical verification is essential.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues encountered during experimentation.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Question: My bioassay results are highly variable between experiments, even when using the same nominal concentration of this compound. What could be the cause?

  • Answer: Inconsistent results are frequently linked to the degradation of the compound in the stock or working solutions. The primary suspects are hydrolysis of the methyl ester group and potential degradation of the nitroimidazole ring.

    Troubleshooting Workflow:

    A Inconsistent Results B Verify Stock Solution Integrity A->B C Analyze Stock by HPLC-UV B->C D Degradation Observed? C->D E Prepare Fresh Stock Solution D->E Yes F Assess Working Solution Stability D->F No E->B G Incubate at Experimental Conditions F->G H Analyze by HPLC-UV at Time Points G->H I Significant Degradation? H->I J Optimize Solution Conditions (pH, Solvent, Temperature) I->J Yes K Proceed with Experiment I->K No J->F L Re-evaluate Experimental Design K->L

    Caption: Troubleshooting inconsistent experimental outcomes.

    Step-by-Step Guide:

    • Verify Stock Solution Integrity: The first step is to confirm the concentration and purity of your stock solution. Use an analytical technique like HPLC-UV to check for the presence of degradation products.

    • Prepare Fresh Stock Solution: If degradation is detected, or if the stock solution is old, prepare a fresh solution from the solid compound.

    • Assess Working Solution Stability: Prepare your working solution and incubate it under the exact conditions of your experiment (temperature, pH, light exposure).

    • Time-Course Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the working solution and analyze it by HPLC-UV to quantify the amount of remaining this compound.

    • Optimize Conditions: If significant degradation is observed, consider modifying your experimental conditions. This may involve adjusting the pH of your buffer, minimizing the time the compound is in an aqueous solution, or protecting your samples from light.

Issue 2: Unexpected peaks in my analytical chromatogram.
  • Question: I am analyzing my sample by HPLC and see additional peaks that were not present in the standard. What are these, and how do I identify them?

  • Answer: The appearance of new peaks is a strong indicator of degradation or the presence of impurities in your starting material. To identify these, a forced degradation study is a powerful tool[1][5][6]. This involves intentionally exposing the compound to harsh conditions to generate potential degradation products.

    Hypothetical Degradation Pathway:

    cluster_hydrolysis Ester Hydrolysis cluster_reduction Nitro Reduction A This compound B (4-nitro-1-imidazolyl)acetic acid A->B H+ or OH- C Methanol A->C H+ or OH- D This compound E Methyl (4-amino-1-imidazolyl)acetate D->E Reducing agents

    Caption: Potential degradation pathways of this compound.

    Protocol for Forced Degradation Study:

    • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile:water 50:50).

    • Stress Conditions: Aliquot the stock solution and expose it to the following conditions:

      • Acidic: Add 1N HCl and heat at 60°C.

      • Basic: Add 1N NaOH and keep at room temperature.

      • Oxidative: Add 3% H₂O₂ and keep at room temperature.

      • Thermal: Heat at 60°C.

      • Photolytic: Expose to UV light (254 nm) at room temperature.

    • Time Points: Collect samples at various time points (e.g., 0, 2, 6, 24 hours).

    • Analysis: Analyze the stressed samples by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to observe the primary degradation products.

    • Peak Tracking: Compare the chromatograms of the stressed samples to the control to identify the degradation peaks. This information is invaluable for developing a robust analytical method and understanding the compound's liabilities.

Part 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability of this compound.

Protocol 1: Preparation of a Stability-Indicating HPLC-UV Method

This protocol is a starting point and should be optimized for your specific instrumentation and experimental needs. It is based on common methods for other nitroimidazole compounds[7][8][9].

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 310 nm (based on the nitroimidazole chromophore)
Injection Volume 10 µL
Protocol 2: Quantitative Analysis of Solution Stability
  • Prepare a Standard Curve: Prepare a series of known concentrations of this compound in the mobile phase.

  • Inject Standards: Inject each standard onto the HPLC system and record the peak area.

  • Generate Calibration Curve: Plot peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Prepare Experimental Samples: Prepare your working solutions of this compound under your desired experimental conditions.

  • Incubate and Sample: At predefined time points, take an aliquot of your experimental solution, dilute it to fall within the range of your standard curve, and inject it into the HPLC system.

  • Quantify: Use the peak area of your sample and the calibration curve to determine the concentration of this compound at each time point.

  • Calculate Degradation: The percentage of remaining compound can be calculated as: (Concentration at time t / Initial concentration) * 100.

References

  • Knowlton, R. C., & Byers, L. D. (1988). Methylimidazole-catalyzed ester hydrolysis: nonlinear kinetics. The Journal of Organic Chemistry, 53(16), 3862-3865.
  • Nagasamy Venkatesh, D., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38483-38489.
  • Jain, R., & Shah, D. (2014). Forced Degradation Studies for Biopharmaceuticals.
  • Zama, S., Bouraiou, A., Bouacida, S., Roisnel, T., & Belfaitah, A. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1237.
  • Ferreira, V. F., de Souza, M. C. B. V., Cunha, A. C., Pereira, L. O. R., & Ferreira, M. L. G. (2015). Nitro-functionalized imidazolium salts as acidic catalysts for cellulose degradation in ionic liquids. RSC Advances, 5(90), 73893-73899.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Zhang, Q. Q. (2021). Hydrolysis Of Methyl Acetate By Reactive And Extractive Distillation Using Ionic Liquids As Catalyst And Entrainer (Master's thesis, China). Globe Thesis.
  • El-Kimary, E. I., Khamis, E. F., & Belal, F. F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5945.
  • Ehteshami, M., & Rohani, S. (2006). Kinetic study of catalytic hydrolysis reaction of methyl acetate to acetic acid and methanol. Iranian Journal of Science and Technology, Transaction B: Engineering, 30(B5), 577-588.
  • Zhang, Q., Hu, E., & Li, C. (2020). Hydrolysis of methyl acetate using ionic liquids as catalyst and solvent.
  • Clark, A. M., De-Masi, D., & Gryniewicz-Ruzicka, C. M. (2018). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. Contraception, 98(5), 411-417.
  • Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(9), 3845-3851.
  • Tatar, S., & Atmaca, S. (2018).
  • Ferreira, V. F., de Souza, M. C. B. V., Cunha, A. C., Pereira, L. O. R., & Ferreira, M. L. G. (2015). Nitro-functionalized imidazolium salts as acidic catalysts for cellulose degradation in ionic liquids. RSC Advances, 5(90), 73893-73899.
  • Popa, G., & Ionescu, M. (2015). Forced degradation of metronidazole, oxytetracycline and furazolidone studies using High Performance Liquid Chromatography. Scientific Works. Series C. Veterinary Medicine, 61(4), 239-244.

Sources

Technical Support Center: Methyl (4-nitro-1-imidazolyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl (4-nitro-1-imidazolyl)acetate. This guide is designed to provide in-depth, practical insights into the stability and degradation pathways of this compound. As Senior Application Scientists, we have structured this resource to address the common and complex challenges encountered during experimental work. Our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs): Fundamental Degradation & Stability

This section addresses core questions about the chemical stability of this compound, focusing on the most probable degradation pathways you may encounter.

Q1: What are the primary degradation pathways for this compound under typical laboratory conditions?

A1: Based on its chemical structure, this compound has two primary points of vulnerability: the methyl ester group and the nitroimidazole ring.

  • Hydrolysis of the Ester Linkage: The most probable degradation pathway is the hydrolysis of the methyl acetate side chain. This reaction can be catalyzed by acid or base and results in the formation of (4-nitro-1-imidazolyl)acetic acid and methanol.[1][2] Basic conditions, in particular, are expected to significantly accelerate this process. The imidazole ring itself can act as a nucleophilic catalyst, potentially influencing the rate of hydrolysis.[3]

  • Degradation of the Nitroimidazole Ring: The nitroimidazole ring is susceptible to degradation under specific conditions:

    • Photodegradation: Like many nitroaromatic compounds, the nitroimidazole ring can degrade upon exposure to UV light.[4] This process can be complex, potentially involving reduction of the nitro group or cleavage of the imidazole ring, leading to a variety of byproducts.[5] Studies on similar nitroimidazoles show that photodegradation can generate intermediates that are more toxic than the parent compound.[4]

    • Reductive Degradation: The nitro group can be chemically or metabolically reduced. While this is a key mechanism for the biological activity of many nitroimidazoles, it can also occur in vitro in the presence of reducing agents, leading to aminoimidazole derivatives.

    • Oxidative Degradation: Strong oxidizing agents can attack the imidazole ring, though the electron-withdrawing nature of the nitro group offers some resistance.

Below is a diagram illustrating the primary hydrolytic degradation pathway.

G parent This compound acid_metabolite (4-nitro-1-imidazolyl)acetic acid parent->acid_metabolite H+ or OH- (Hydrolysis) methanol Methanol parent->methanol H+ or OH- (Hydrolysis)

Caption: Primary Hydrolytic Degradation Pathway.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of the solution is a critical factor governing the stability of this molecule, primarily due to its effect on ester hydrolysis.

  • Alkaline Conditions (pH > 8): Significant and rapid degradation is expected under alkaline conditions. The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the ester and leading to rapid hydrolysis. Forced degradation studies on related compounds, such as metronidazole benzoate, confirm significant degradation in alkaline media.[6]

  • Neutral Conditions (pH ≈ 7): The compound is expected to be most stable at or near neutral pH. While uncatalyzed hydrolysis can still occur, the rate is considerably slower than under acidic or basic conditions.[7]

  • Acidic Conditions (pH < 4): The rate of hydrolysis will increase under acidic conditions compared to neutral pH. The reaction is catalyzed by H⁺ ions, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

The following table summarizes the expected stability profile based on general principles of ester hydrolysis and data from related nitroimidazole compounds.

ConditionExpected Degradation RatePrimary Mechanism
Strong Acid (e.g., 0.1 M HCl) ModerateAcid-Catalyzed Ester Hydrolysis
Neutral (e.g., pH 7 Buffer) Low / Very LowUncatalyzed Ester Hydrolysis
Strong Base (e.g., 0.1 M NaOH) High / Very HighBase-Catalyzed Ester Hydrolysis
Q3: Is this compound sensitive to light? What are the potential photodegradation products?

A3: Yes, nitroimidazole compounds are known to be photosensitive.[4][5][6] Exposure to ultraviolet (UV) light, and to a lesser extent high-intensity visible light, can induce degradation. The photochemical decomposition of nitroimidazoles in solution often follows first-order kinetics.[5]

The degradation mechanism can be complex. The process is initiated by the absorption of photons, which excites the molecule. This can lead to several reactions, including:

  • Denitration: Cleavage of the C-NO₂ bond.

  • Ring Cleavage: More extensive degradation can lead to the opening of the imidazole ring, potentially forming smaller molecules like oxamide or acetic acid.[5][6]

  • Side-Chain Oxidation: While less common in photodegradation, oxidation of the acetate side chain is also possible.

Researchers should be aware that photolytic stress can generate a complex mixture of degradants, which may require advanced analytical techniques like LC-MS/MS for full characterization.

G parent This compound denitrated Methyl (1-imidazolyl)acetate parent->denitrated hv (Denitration) ring_cleavage Ring Cleavage Products (e.g., Oxamide, Glyoxylic Acid Derivatives) parent->ring_cleavage hv (Extensive Degradation)

Caption: Potential Photodegradation Pathways.

Troubleshooting Guides & Experimental Protocols

This section provides practical troubleshooting advice for common experimental issues and detailed protocols for conducting stability studies.

Q4: I'm running a stability study and see an unexpected peak growing in my HPLC chromatogram over time. How can I identify it?

A4: The appearance of a new, growing peak is a classic sign of degradation. The most likely candidate is the hydrolysis product, (4-nitro-1-imidazolyl)acetic acid . Here’s a systematic approach to identification:

  • Evaluate Retention Time: The carboxylic acid product is more polar than the parent methyl ester. In reverse-phase HPLC, it will have a shorter retention time. Check if your new peak elutes earlier than the parent compound.

  • Spiking Study: If you have a reference standard for (4-nitro-1-imidazolyl)acetic acid, spike a small amount into your degraded sample. If your unknown peak increases in area and maintains a single, symmetrical shape, you have a positive identification.

  • LC-MS Analysis: If a standard is unavailable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool.

    • Parent Compound (C₆H₇N₃O₄): Expected [M+H]⁺ = 186.05

    • Hydrolysis Product (C₅H₅N₃O₄): Expected [M+H]⁺ = 172.03 The expected mass difference between the parent and the primary hydrolysis product is 14.02 Da (loss of CH₂). This mass difference is a strong indicator of ester hydrolysis.

  • Check Your Blank: Ensure the new peak is not an artifact from your solvent, buffer, or sample matrix by injecting a blank.

Q5: My forced degradation results are inconsistent, especially under oxidative stress. What could be the cause?

A5: Inconsistency in oxidative forced degradation studies (e.g., using H₂O₂) often stems from the complex and sometimes radical-driven nature of the reactions.

  • Reagent Instability: Hydrogen peroxide solutions can degrade over time. Always use a fresh, properly stored solution.

  • Catalytic Effects: Trace metal ions in your glassware or buffer components can catalyze the decomposition of H₂O₂ into highly reactive hydroxyl radicals, leading to variable and overly aggressive degradation. To mitigate this, use high-purity water and reagents, and consider using acid-washed glassware.

  • Reaction Termination: The reaction must be effectively stopped at each time point. This can be achieved by significant dilution or by adding a quenching agent like sodium bisulfite. Inconsistent quenching will lead to variable results.

  • Light Exposure: Oxidative reactions can sometimes be sensitive to light. Ensure all samples are protected from light during the incubation period to avoid synergistic photo-oxidative degradation.

Experimental Workflow & Protocols
Protocol 1: Forced Degradation Study Workflow

This protocol outlines a standard workflow for investigating the stability of this compound under various stress conditions as recommended by ICH guidelines.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acidic 0.1 M HCl prep->acid base Basic 0.1 M NaOH prep->base oxidative Oxidative 3% H₂O₂ prep->oxidative thermal Thermal 60°C Solution prep->thermal photo Photolytic ICH Option 2 (UV/Vis) prep->photo neutralize Neutralize/Quench (if applicable) acid->neutralize base->neutralize oxidative->neutralize Quench dilute Dilute to Target Conc. thermal->dilute photo->dilute neutralize->dilute analyze Analyze by HPLC-UV/MS dilute->analyze

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Samples: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a vial.

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Water (place in a 60°C oven)

    • Control: Water (store at room temperature, protected from light)

  • Photolytic Sample: Prepare a sample as for the control and expose it to a photostability chamber according to ICH Q1B guidelines. A parallel dark control should also be prepared.

  • Incubation: Incubate samples for a defined period (e.g., 24 hours). Monitor at intermediate time points (e.g., 2, 4, 8 hours) if rapid degradation is expected.

  • Neutralization/Quenching:

    • After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Quench the oxidative sample, if necessary, by adding a small amount of a reducing agent (e.g., sodium bisulfite) or by significant dilution.

  • Analysis: Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase and analyze immediately using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is a starting point for the analysis of this compound and its primary degradants. Method optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 270 nm (based on methods for similar nitroimidazoles)[8]

  • Rationale: A gradient method is chosen to ensure separation of the relatively non-polar parent ester from the more polar acidic degradant and any other potential impurities. Phosphoric acid is used to control the ionization of the acidic degradant and ensure good peak shape.

References
  • de la Cruz, N., Esquivel, J. M., Jiménez-Sanchidrián, C., & Romero-Salguero, F. J. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Journal of Hazardous Materials, 229-230, 272-279. [Link]

  • Bugaj, A. M. (2014). Kinetic studies of the photodegradation of nitroimidazole derivatives in the solid state. ResearchGate. [Link]

  • Pawlaczyk-Graja, I. (2006). Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. Acta Poloniae Pharmaceutica, 63(6), 469-474. [Link]

  • Prado, V., Suarez-Almazor, M. E., & Pevida, A. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1173-1185. [Link]

  • Asgharzadeh, F., Asghari, A., & Samani, S. M. (2016). Photocatalytic degradation of Metronidazole with illuminated TiO2 nanoparticles. Fresenius Environmental Bulletin, 25(12A), 6031-6039. [Link]

  • Le, T. X., Nguyen, H. P., & Nguyen, T. D. (2006). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 54(6), 2018-2026. [Link]

  • Asgharzadeh, F., Asghari, A., & Samani, S. M. (2016). Photocatalytic degradation of Metronidazole with illuminated TiO2 nanoparticles. ResearchGate. [Link]

  • Bennasroune, A., Chelghoum, C., Lahcène, B., & van der Lee, A. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1237. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. SIELC. [Link]

  • Wang, Y., & Zhang, J. (2010). Production of 4-nitroimidazole and its thermal stability. ResearchGate. [Link]

  • Watson, L. (2011). The determination of nitroimidazole residues in fish and fish products. Library and Archives Canada. [Link]

  • Prado, V., Suarez-Almazor, M. E., & Pevida, A. (2010). Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review. ResearchGate. [Link]

  • Cao, D. L., Wang, X. J., Yang, C. Y., & Chang, J. F. (2013). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Research on Chemical Intermediates, 39(8), 3509-3515. [Link]

  • de Souza, R. L., et al. (2015). Nitro-functionalized imidazolium salts as acidic catalysts for cellulose degradation in ionic liquids. RSC Advances, 5(54), 43231-43238. [Link]

  • Byers, L. D., & Koshland, D. E. Jr. (1989). Methylimidazole-catalyzed ester hydrolysis: nonlinear kinetics. Journal of the American Chemical Society, 111(23), 8005-8010. [Link]

  • Satheesh, D., et al. (2018). An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. Iranian Journal of Organic Chemistry, 10(2), 2325-2331. [Link]

  • de Souza, R. L., et al. (2015). Nitro-functionalized imidazolium salts as acidic catalysts for cellulose degradation in ionic liquids. ResearchGate. [Link]

  • Google Patents. (1982).
  • Zhang, X., et al. (2020). Hydrolysis of methyl acetate using ionic liquids as catalyst and solvent. ResearchGate. [Link]

  • Li, H., et al. (2017). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. Scientific Reports, 7(1), 1-11. [Link]

  • DailyMed. (n.d.). METRONIDAZOLE tablet. National Institutes of Health. [Link]

Sources

Technical Support Center: Enhancing Regioselectivity in 4-Nitroimidazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-nitroimidazole reactions. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the synthesis and modification of 4-nitroimidazole derivatives. The following content is structured to address specific challenges with in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of 4-nitroimidazole a common challenge?

A1: The primary challenge arises from the structure of the 4-nitroimidazole anion. When the imidazole ring is deprotonated, the negative charge is delocalized across both nitrogen atoms (N1 and N3), creating two nucleophilic centers.[1] Consequently, alkylating agents can react at either nitrogen, often leading to a mixture of 1,4- and 1,5-nitroimidazole regioisomers, which can be difficult to separate.[2]

Q2: Which nitrogen atom (N1 or N3) is generally favored for alkylation in 4-nitroimidazole, and why?

A2: In the case of 4-nitroimidazole, alkylation is typically favored at the N1 position.[3][4][5] This preference is attributed to a combination of electronic and steric factors. The electron-withdrawing nitro group at the C4 position deactivates the adjacent N3 nitrogen more significantly through inductive effects.[6] This makes the more distant N1 nitrogen more nucleophilic and thus more reactive toward electrophiles.[6]

Q3: What are the most critical experimental factors influencing regioselectivity in these reactions?

A3: The regioselectivity of 4-nitroimidazole alkylation is highly sensitive to the reaction conditions. The most influential factors include the choice of base, solvent, reaction temperature, and the nature of the alkylating agent itself.[3][4][5] Optimizing these parameters is crucial for directing the reaction toward the desired isomer and achieving high yields.

Q4: How can steric hindrance be used to control the reaction outcome?

A4: Steric hindrance plays a significant role in directing alkylation. For instance, in 2-methyl-5-nitroimidazole, the bulky methyl group at C2 and the nitro group at C5 sterically hinder the N1 position, favoring alkylation at the less hindered N3 position.[4][5] Conversely, in 4-nitroimidazole, the absence of a substituent at the C2 position makes the N1 position more accessible.[4] The size of the alkylating agent is also a key factor; larger, bulkier electrophiles will preferentially react at the less sterically encumbered nitrogen atom.[6]

Troubleshooting Guides for Common Experimental Issues

Issue 1: Low Reaction Yield and Poor Regioselectivity (Mixture of N1 and N3 Isomers)

As a Senior Application Scientist, this is the most frequent issue I encounter. Low yields and isomeric mixtures often stem from incomplete deprotonation of the imidazole ring or suboptimal reaction conditions that do not sufficiently differentiate the reactivity of the two nitrogen atoms.

Root Cause Analysis & Strategic Solutions

The key to high yield and selectivity is to establish conditions that strongly favor one reaction pathway over the other. This involves ensuring complete formation of the imidazolide anion and using a solvent-base system that maximizes the electronic and steric differences between N1 and N3.

  • Incomplete Deprotonation: If the base is not strong enough to fully deprotonate the 4-nitroimidazole, the remaining neutral imidazole can react via a different, less selective mechanism.

  • Solvent Effects: The solvent influences the solubility of the imidazolide salt and the reaction kinetics. Polar aprotic solvents like acetonitrile (CH₃CN) are often preferred as they effectively dissolve the reagents and facilitate Sₙ2 reactions.[3]

  • Temperature: Room temperature reactions are often slow and result in low yields.[3][4] Increasing the temperature can significantly improve both the reaction rate and the yield.[3][4]

Workflow for Optimizing Regioselectivity

G cluster_0 Troubleshooting Poor Regioselectivity Start Problem: Low Yield / Mixture of Isomers Base Evaluate Base: Is deprotonation complete? Start->Base Solvent Evaluate Solvent: Is it a polar aprotic solvent? Base->Solvent Yes Optimize Optimized Protocol: • Base: K₂CO₃ • Solvent: CH₃CN • Temp: 60 °C Base->Optimize No (Use K₂CO₃) Temp Evaluate Temperature: Is the reaction heated? Solvent->Temp Yes Solvent->Optimize No (Use CH₃CN) Temp->Optimize No (Heat to 60°C) End Result: High Yield & N1-Selectivity Temp->End Yes Optimize->End

Caption: Troubleshooting workflow for poor regioselectivity.

Validated Protocol for Regioselective N1-Alkylation of 4-Nitroimidazole

This protocol has been demonstrated to produce N1-alkylated derivatives in good yields (66-85%).[3][4]

  • Reagent Preparation: In a round-bottom flask, dissolve 4-nitroimidazole (1.0 eq.) in acetonitrile (CH₃CN).

  • Base Addition: Add potassium carbonate (K₂CO₃) (1.1 eq.) to the solution.

  • Initial Stirring: Stir the resulting mixture vigorously for 15 minutes at room temperature to ensure the formation of the potassium salt of 4-nitroimidazole.

  • Addition of Alkylating Agent: Add the desired alkylating agent (e.g., an alkyl halide) (2.0 eq.) dropwise to the mixture.

  • Heating: Heat the reaction mixture to 60 °C and maintain this temperature for 1-3 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture, evaporate the solvent under reduced pressure, and purify the residue using column chromatography.[3]

Data Summary: Effect of Reaction Conditions on Alkylation Yield

The following table summarizes experimental data on how different conditions affect the alkylation of 4-nitroimidazole.

BaseSolventTemperature (°C)Yield (%)Predominant IsomerReference
K₂CO₃CH₃CN6066 - 85N1[3][4]
K₂CO₃DMSORoom TempLowMixture[4]
K₂CO₃DMFRoom TempLowMixture[4]
KOHCH₃CN6062N1[4]
KOHDMFRoom TempVery LowMixture[4]

As the data clearly indicates, the combination of K₂CO₃ as the base, acetonitrile as the solvent, and a reaction temperature of 60 °C provides the best results for achieving high yields of the N1-alkylated product.[3][4]

Issue 2: Formation of the Thermodynamically Unfavored 1,5-Nitro Isomer

In some cases, particularly when using reactive alkylating agents in acidic media, the reaction may yield the 1-alkyl-5-nitroimidazole (kinetic product) instead of the more stable 1-alkyl-4-nitroimidazole (thermodynamic product).

Root Cause Analysis: Kinetic vs. Thermodynamic Control

This phenomenon is a classic example of kinetic versus thermodynamic reaction control.[7]

  • Kinetic Product: At lower temperatures, the reaction favors the fastest-forming product, which is often the 1,5-nitro isomer. This pathway has a lower activation energy.[7][8]

  • Thermodynamic Product: At higher temperatures, the reaction becomes reversible. The initially formed kinetic product can undergo quaternization followed by a dealkylation-realkylation sequence, eventually converting to the more stable thermodynamic product, the 1,4-nitro isomer.[7]

G cluster_0 Kinetic vs. Thermodynamic Control Reactants 4(5)-Nitroimidazole + R-X (Acidic Media) Kinetic 1-Alkyl-5-nitroimidazole (Kinetic Product) Reactants->Kinetic Low Temp (e.g., 75°C) Fast Formation Thermo 1-Alkyl-4-nitroimidazole (Thermodynamic Product) Reactants->Thermo High Temp (e.g., 140°C) Direct Formation Kinetic->Thermo High Temp (e.g., 140°C) Reversible Equilibrium

Caption: Isomer formation under kinetic vs. thermodynamic control.

Validated Protocol for Isomer Control via Temperature

When working with reactive alkylating agents like benzyl chloride or allyl bromide in acidic media, the reaction temperature can be used to selectively produce either isomer.

  • For the 1,5-Nitro Isomer (Kinetic Control): Conduct the alkylation at a lower temperature, around 75 °C. This will predominantly yield the 1-alkyl-5-nitro isomer.[7][8]

  • For the 1,4-Nitro Isomer (Thermodynamic Control): Increase the reaction temperature to 140 °C. At this temperature, the initially formed 1,5-isomer will equilibrate to the more stable 1,4-isomer.[7][8] Note that with less reactive alkylating agents, only the 5-nitro isomer may be produced regardless of temperature.[7]

Issue 3: Over-Alkylation and Formation of Quaternary Imidazolium Salts

A common side reaction is the formation of a quaternary imidazolium salt, which occurs when the N-alkylated product reacts with a second molecule of the alkylating agent.[2] This is especially prevalent with highly reactive alkylating agents or when using high concentrations of reagents.

Root Cause Analysis & Strategic Solutions

The N-alkylated product is still nucleophilic and can compete with the starting material for the alkylating agent. To minimize this, the reaction must be controlled to favor mono-alkylation.

  • Control Stoichiometry: Use only a slight excess of the alkylating agent or, in some cases, a slight excess of the imidazole derivative relative to the alkylating agent.[2]

  • Lower Reactant Concentration: Diluting the reaction mixture can decrease the probability of the product encountering and reacting with another molecule of the alkylating agent.[2]

  • Reduce Reactivity: If possible, switch to a less reactive alkylating agent (e.g., an alkyl bromide instead of an alkyl iodide).[2]

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop it as soon as the starting material has been consumed to prevent the product from reacting further.[2]

References
  • Benchchem. Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • Hakmaoui, Y., et al. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available from: [Link]

  • ResearchGate. Mechanism proposed to explain the synthesis of substituted imidazoles.... Available from: [Link]

  • Hakmaoui, Y., et al. (2022-05-04). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Regioselective alkylation of 4(5)-nitro-1 H -imidazoles in acidic media: study of temperature effects. RSC Publishing. Available from: [Link]

  • ResearchGate. Study of the alkylation of 4-nitroimidazole at room temperature. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. RSC Publishing. Available from: [Link]

  • Bellina, F., et al. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC - NIH. Available from: [Link]

  • University of Otago. N-Alkylation of imidazoles. Available from: [Link]

  • Zhu, W-J., et al. (2023-07-03). Metal-Controlled Switchable Regioselective Synthesis of Substituted Imidazoles and Pyrroles via Ring Opening/Cyclocondensation with 2H-Azirines. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Trivedi, M. N., et al. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. Available from: [Link]

Sources

Technical Support Center: Synthesis of Methyl (4-nitro-1-imidazolyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl (4-nitro-1-imidazolyl)acetate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Reaction Overview and Mechanism

The synthesis of this compound is fundamentally an N-alkylation of the 4-nitroimidazole ring with an appropriate methyl haloacetate. The reaction proceeds via a nucleophilic substitution mechanism (SN2).

Core Reaction Scheme: The process involves the deprotonation of 4-nitroimidazole by a base to form the imidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of methyl bromoacetate (or a similar alkylating agent) to form the desired product.

ReactionPathway Start 4-Nitroimidazole + Methyl Bromoacetate Deprotonation Deprotonation Start->Deprotonation SN2 SN2 Attack Start->SN2 Base Base (K₂CO₃) Base->Deprotonation Intermediate Imidazolate Anion (Nucleophile) Deprotonation->Intermediate Intermediate->SN2 Product This compound (Desired Product) SN2->Product

Caption: General workflow for the N-alkylation of 4-nitroimidazole.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Problem: Low or No Product Yield

Q1: My reaction has stalled, or the final yield is significantly lower than expected. What are the likely causes?

A1: Low yields are typically traced back to one of four key parameters: the base, solvent, temperature, or reagent quality.

  • Insufficient Base Strength or Solubility: The N-H proton of 4-nitroimidazole is acidic, but requires a suitable base for efficient deprotonation. Potassium carbonate (K₂CO₃) is an excellent choice. It is a solid, non-nucleophilic base that is strong enough to facilitate the reaction without promoting significant side reactions like ester hydrolysis.[1][2] Using a weaker base or one with poor solubility in your chosen solvent can lead to incomplete deprotonation and thus, a sluggish or incomplete reaction.

  • Suboptimal Reaction Temperature: While the reaction can proceed at room temperature, yields are often low.[1][2] Gently heating the reaction mixture is shown to dramatically improve both the rate and the overall yield. A temperature of 60°C is commonly cited as effective, often bringing the reaction to completion within a few hours.[1][2]

  • Incorrect Solvent Choice: The solvent must dissolve the starting materials (at least partially) and facilitate the SN2 reaction. Polar aprotic solvents are ideal. Acetonitrile (CH₃CN) is highly recommended as it generally gives better yields and cleaner reactions compared to DMF or DMSO for this specific transformation.[1][2][3]

  • Reagent Purity: Ensure your 4-nitroimidazole is pure and dry. The alkylating agent, methyl bromoacetate, should be fresh or properly stored to avoid decomposition.

Problem: Isomeric Impurities Detected

Q2: My NMR/LC-MS analysis shows an impurity with the same mass as my product. Is this an isomer, and how can I prevent its formation?

A2: Yes, this is almost certainly the N-3 alkylated regioisomer, Methyl (5-nitro-1-imidazolyl)acetate. 4-nitroimidazole exists in a tautomeric equilibrium with 5-nitroimidazole. Alkylation can theoretically occur at either the N-1 or N-3 position.

Causality & Prevention: Fortunately, for the alkylation of 4-nitroimidazole itself, the formation of the N-1 isomer (your desired product) is strongly favored electronically and sterically.[1][2][4] While alkylation in acidic media can produce mixtures that vary with temperature, standard basic conditions as recommended here are highly regioselective for the desired N-1 product.[5][6][7] If you are observing significant amounts of the isomeric product, it would be highly unusual and may warrant re-confirming the identity of your starting material. For standard 4-nitroimidazole, following the recommended protocol should yield the N-1 isomer with high selectivity.

Regioselectivity cluster_0 Tautomeric Equilibrium cluster_1 Alkylation Pathways T1 4-Nitroimidazole T2 5-Nitroimidazole T1->T2 P1 This compound (Desired Product - Favored) T1->P1 N-1 Alkylation (Major Pathway) P2 Methyl (5-nitro-1-imidazolyl)acetate (Undesired Isomer - Disfavored) T2->P2 N-3 Alkylation (Minor Pathway)

Caption: N-1 vs. N-3 alkylation pathways of 4-nitroimidazole.

Problem: Unwanted Hydrolysis of the Ester

Q3: I'm detecting the corresponding carboxylic acid, (4-nitro-1-imidazolyl)acetic acid, in my crude product. What causes this and how do I stop it?

A3: This is a classic side reaction caused by the hydrolysis of the methyl ester group.[8][9]

Causality & Prevention: Ester hydrolysis is most commonly catalyzed by base (in a process called saponification) or acid.[9][10]

  • Base-Induced Hydrolysis: This is the most likely culprit in your synthesis. While K₂CO₃ is a relatively mild base, using a stronger base (like NaOH, KOH, or even excess LiOH) or running the reaction for extended times at high temperatures in the presence of any moisture can lead to the cleavage of the ester.[8][11]

    • Solution: Stick with K₂CO₃ as the base. Ensure your solvent is anhydrous and limit reaction time to what is necessary for completion (monitor by TLC).

  • Aqueous Workup: Prolonged contact with water, especially if the pH is not neutral, during the workup can also cause hydrolysis.

    • Solution: Perform the aqueous workup quickly, using cold water or brine. Ensure you neutralize the solution if necessary before extraction. After extraction, dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.

Recommended Experimental Protocol

This protocol is optimized to maximize yield and purity by controlling the key variables discussed above.

Materials:

  • 4-Nitroimidazole

  • Methyl Bromoacetate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitroimidazole (1.0 eq).

  • Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.5 M concentration).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture vigorously for 15 minutes at room temperature.

  • Add methyl bromoacetate (1.1 - 1.2 eq) to the mixture.

  • Heat the reaction mixture to 60°C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitroimidazole spot has been consumed (typically 2-4 hours).

  • Cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure this compound.

Data Summary

The choice of reaction conditions has a profound impact on the success of the synthesis. The following table, compiled from multiple studies, illustrates this relationship.[1][2]

BaseSolventTemperature (°C)Typical Time (h)Typical Yield (%)Key Remarks
K₂CO₃Acetonitrile 60 2-4 >80% Optimal conditions. Clean reaction, good yield. [1][2]
K₂CO₃AcetonitrileRoom Temp24~40%Reaction is slow and yield is moderate.[3]
K₂CO₃DMF / DMSO603-560-75%Viable alternatives, but may be less clean than ACN.
KOHDMF / DMSO602-4VariableHigher risk of ester hydrolysis side reaction.

Frequently Asked Questions (FAQs)

Q: Can I use sodium hydride (NaH) as the base for a faster reaction? A: While NaH is a very strong base that will rapidly deprotonate the imidazole, its use is not recommended here. It significantly increases the risk of side reactions, including ester hydrolysis, and requires more stringent anhydrous techniques. K₂CO₃ provides a much better balance of reactivity and selectivity.

Q: Is methyl bromoacetate interchangeable with methyl chloroacetate? A: Yes, but methyl bromoacetate is more reactive than methyl chloroacetate due to bromide being a better leaving group than chloride. If you use methyl chloroacetate, you may need to increase the reaction temperature or extend the reaction time to achieve a comparable yield.

Q: How can I be sure I've formed the N-1 isomer and not the N-3? A: ¹H NMR spectroscopy is the definitive method. The chemical shifts of the protons on the imidazole ring are distinct for the N-1 and N-3 isomers. Comparing your obtained spectrum with literature data for this compound will confirm the structure. As noted earlier, however, the regioselectivity under these conditions is very high for the desired N-1 product.[1][2]

References

  • Study of the alkylation of 4-nitroimidazole at room temperature. ResearchGate. Available from: [Link]

  • Wuts, P. G. M. 6.3 Methyl Esters and Derivatives. In Greene's Protective Groups in Organic Synthesis; John Wiley & Sons, Inc., 2006. Available from: [Link]

  • Rao, A. K. S. B., Rao, C. G., & Singh, B. B. (1994). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1, (17), 2399-2402. Available from: [Link]

  • Rao, A. K. S. B., Rao, C. G., & Singh, B. B. (1994). Regioselective alkylation of 4(5)-nitro-1 H -imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1, 2399–2402. Available from: [Link]

  • Rao, A. K. S. B., Rao, C. G., & Singh, B. B. (1994). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Semantic Scholar. Available from: [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available from: [Link]

  • Clark, J. (2015). Hydrolysis of esters. Chemguide. Available from: [Link]

  • LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]

  • Methyl Esters. Organic Chemistry Portal. Available from: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available from: [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. Available from: [Link]

  • Cukurovali, A., Yilmaz, I., & Gur, S. (2006). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Polish journal of chemistry, 80(3), 443. Available from: [Link]

  • Optimal conditions for N-alkylation of uracil by ethyl bromoacetate... ResearchGate. Available from: [Link]

  • de la Fuente, A., et al. (2018). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Molecules, 23(11), 2977. Available from: [Link]

Sources

Technical Support Center: Optimizing Storage and Handling of Methyl (4-nitro-1-imidazolyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl (4-nitro-1-imidazolyl)acetate (CAS No. 13230-21-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and stability of this compound in your experiments. By understanding the chemical properties and potential degradation pathways of this nitroimidazole derivative, you can maintain its integrity and obtain reliable and reproducible results.

Frequently Asked Questions (FAQs)

What are the ideal long-term storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment. A controlled room temperature between 15-25°C (59-77°F) is generally recommended. It is crucial to keep the container tightly sealed to protect it from moisture and light. For extended storage, especially for use as a reference standard, maintaining the compound at -20°C in a desiccated environment can further prolong its shelf life.[1]

The rationale behind these conditions lies in mitigating the primary degradation pathways for nitroaromatic esters: hydrolysis, photolysis, and thermal decomposition.

How should I handle the compound upon receipt and during experimental use?

Upon receipt, visually inspect the container for any signs of damage. The compound should be a solid. When handling, always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to its potential for respiratory irritation, handling the powder in a well-ventilated area or under a fume hood is recommended.[2] Avoid generating dust.

For experimental use, only bring the amount of material needed to the workbench. Avoid repeated opening and closing of the main stock container to minimize exposure to atmospheric moisture and light.

Is this compound sensitive to light?

Yes, nitroaromatic compounds, including nitroimidazoles, are known to be photosensitive.[3] Exposure to ultraviolet (UV) or even ambient light can initiate photodegradation.[3][4] The primary mechanism of photodegradation for nitroimidazoles often involves the nitro group, which can lead to the formation of various degradation products, potentially altering the compound's biological activity and purity.[4] Therefore, it is imperative to store the solid compound and any solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

What solvents are recommended for preparing solutions, and how should these solutions be stored?

Once prepared, solutions should be stored under the same principles as the solid material: protected from light and kept in a tightly sealed container to prevent solvent evaporation and moisture absorption. For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage of stock solutions, aliquotting into smaller volumes and storing at -20°C or -80°C can prevent degradation from repeated freeze-thaw cycles.

What are the potential degradation pathways for this compound?

Based on its chemical structure—a nitroimidazole core with a methyl ester side chain—the following degradation pathways are most likely:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield (4-nitro-1-imidazolyl)acetic acid and methanol. The rate of hydrolysis is pH-dependent.[5][6]

  • Photodegradation: As mentioned, the nitroaromatic ring is prone to degradation upon exposure to light. This can involve complex photochemical reactions.[4][7]

  • Thermal Degradation: While many heterocyclic esters are stable up to high temperatures, prolonged exposure to elevated temperatures can lead to decomposition.[8] Studies on related compounds suggest that thermal decomposition of heterocyclic esters can proceed through radical mechanisms, leading to the cleavage of C-C, C-N, and C-O bonds.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause(s) Recommended Action(s)
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Review your storage conditions. Is the compound protected from light, moisture, and extreme temperatures? 2. Verify the age of the compound and when the container was first opened. 3. Consider performing a purity analysis (e.g., HPLC, LC-MS) on your current stock and compare it to the certificate of analysis.
Visible changes in the solid compound (e.g., discoloration, clumping). 1. Discoloration: Likely due to photodegradation or chemical incompatibility with storage container materials. 2. Clumping: Indicates moisture absorption.1. If discoloration is observed, the compound's purity may be compromised. It is advisable to use a fresh batch. Ensure future storage is in a light-protecting container. 2. If clumping occurs, store the container in a desiccator to remove excess moisture. For future prevention, ensure the container is tightly sealed after each use.
Precipitation of the compound from a solution upon storage. 1. The solution may be supersaturated. 2. The storage temperature is too low for the given concentration and solvent. 3. Solvent evaporation.1. Gently warm the solution and sonicate to attempt redissolution. 2. If precipitation persists, consider preparing a more dilute stock solution or storing it at a slightly higher temperature (if stability allows). 3. Ensure the container is sealed tightly to prevent solvent loss.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Identify the nature of the new peaks. Based on the likely degradation pathways, consider the possibility of the corresponding carboxylic acid from hydrolysis. 2. Review the handling of the sample prior to analysis. Was it exposed to light or elevated temperatures for an extended period? 3. Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the stability of this compound and for developing stability-indicating analytical methods.[9][10]

Objective: To identify potential degradation products under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate at room temperature for 8 hours. Given the lability of esters to bases, start with milder conditions.[9]

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a light source that produces combined visible and UV output, as specified in ICH Q1B guidelines.[11] A control sample should be wrapped in foil to protect it from light.

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC with a photodiode array (PDA) detector or LC-MS to separate and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A PDA detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Adjust the gradient profile and mobile phase composition to achieve baseline separation of all peaks.

  • Ensure the main peak is pure by checking the peak purity plot from the PDA detector.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G Troubleshooting Workflow for Stability Issues A Inconsistent Results or Visible Degradation B Review Storage Conditions: - Temperature - Light Exposure - Moisture A->B C Perform Purity Analysis (e.g., HPLC, LC-MS) B->C D Is Purity within Specification? C->D E YES: Investigate Other Experimental Variables D->E Yes F NO: Compound is Degraded D->F No G Quarantine and Discard Affected Batch F->G H Implement Corrective Actions for Storage (e.g., Use Desiccator, Amber Vials) G->H I Order Fresh Stock H->I

Caption: A flowchart outlining the steps to take when encountering stability issues with this compound.

Potential Degradation Pathways

G Potential Degradation Pathways cluster_0 This compound cluster_1 Degradation Products A This compound B (4-nitro-1-imidazolyl)acetic acid + Methanol A->B Hydrolysis (Acid/Base) C Photodegradation Products A->C Photolysis (UV/Visible Light) D Thermal Degradation Fragments A->D Thermal Stress

Caption: A diagram illustrating the likely degradation pathways for this compound.

References

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. PubMed. [Link]

  • Maximum number of degradation products of metronidazole, secnidazole, ornidazole, and tinidazole detected by various analytical techniques. ResearchGate. [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. ICH. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Atmospheric Photochemical Oxidation of 4-Nitroimidazole. MDPI. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Hilaris Publishing. [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • HPLC Method Development Troubleshooting Guide (Pharmaceutical Industry). AbeBooks. [Link]

  • Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. ScienceDirect. [Link]

  • Thermogravimetric analysis (TGA) curves of the imidazole derivatives. ResearchGate. [Link]

  • Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. National Institutes of Health. [Link]

  • TGA, DTG and DSC curves for imidazol at 10 °C/min of heating rate. ResearchGate. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Institutes of Health. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]

  • Studies on the action of nitroimidazole drugs. The products of nitroimidazole reduction. PubMed. [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025. [Link]

  • Experiment 1 - Kinetics Study of The Hydrolysis of Methyl Acetate by Acid-Base Titration. Scribd. [Link]

  • Kinetics of the Acid Catalysed Hydrolysis of Methyl Acetate. YouTube. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [Link]

  • Organic Solvent Stability and Long-term Storage of Myoglobin-based Carbene Transfer Biocatalysts. National Institutes of Health. [Link]

  • Multifunctional Hydrolytic Catalyses. III. Catalytic Hydrolysis of p-Nitrophenyl Acetate by Imidazole-4-carbohydroxamic Acids. Oxford Academic. [Link]

  • HPLC Method Development & Troubleshooting Guide. Chromalyze LabSolutions. [Link]

  • The Imidazole-catalyzed Hydrolysis of p-Nitrophenyl Acetate. ElectronicsAndBooks. [Link]

  • A Review on HPLC Method Development and Validation of Metronidazole Tablet. ResearchGate. [Link]

  • Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. National Institutes of Health. [Link]

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Technical Support Center: A Troubleshooting Guide for Nitroimidazole Compound Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitroimidazole analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this important class of compounds. Nitroimidazoles, while critical in medicine, present unique analytical challenges due to their chemical properties and interaction with complex biological matrices. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions encountered during the analysis of nitroimidazoles.

Q1: What makes the analysis of nitroimidazole compounds challenging? A: The primary challenges stem from a combination of factors:

  • Polarity and Stability: Many nitroimidazoles are polar molecules, which can make them difficult to retain on traditional reversed-phase HPLC columns. Furthermore, they are susceptible to degradation under specific conditions, particularly in alkaline, oxidative environments, or when exposed to UV light.[1][2]

  • Matrix Complexity: When analyzing biological samples (e.g., plasma, tissue, honey), the sample matrix is complex. Endogenous components can interfere with the analysis, leading to a phenomenon known as matrix effects.[3][4]

  • Low Concentration Levels: In residue analysis or pharmacokinetic studies, nitroimidazoles and their metabolites are often present at very low concentrations, requiring highly sensitive and selective analytical methods to achieve the necessary limits of detection.[5][6]

Q2: What are the recommended analytical techniques for nitroimidazole quantification? A: The choice of technique depends on the required sensitivity and the complexity of the sample matrix.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for nitroimidazole analysis, especially in complex matrices.[3] It offers exceptional sensitivity and selectivity, allowing for accurate quantification at trace levels and unambiguous identification of the analytes. Electrospray ionization (ESI) in positive mode is most commonly used.[7]

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection): This method is suitable for analyzing pharmaceutical formulations or simpler sample matrices where analyte concentrations are higher.[8][9] It is a robust and cost-effective technique, but it lacks the sensitivity and selectivity of LC-MS/MS for complex biological samples.[10]

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC-based methods can be used but typically require a derivatization step to make the non-volatile nitroimidazoles suitable for analysis, which adds complexity to the sample preparation process.[11][12]

Q3: My nitroimidazole compound seems to be degrading during sample storage or preparation. What conditions should I avoid? A: Nitroimidazoles are known to be unstable under certain conditions. Studies on metronidazole, for example, show significant degradation in alkaline (basic) and oxidative environments.[1] Exposure to UV light can also cause degradation. To ensure analyte stability:

  • Control pH: Keep samples and solutions at a neutral or slightly acidic pH.

  • Protect from Light: Use amber vials or protect samples from direct light.

  • Maintain Low Temperatures: Store samples at -20°C or -70°C for long-term stability.[13]

  • Avoid Strong Oxidizers: Be cautious with reagents like hydrogen peroxide during sample preparation.[2]

Q4: What is the most effective sample preparation strategy for complex biological matrices like honey, eggs, or tissue? A: A robust sample preparation protocol is crucial to remove interferences and concentrate the analyte.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become very popular for nitroimidazole analysis in food matrices.[3][14] It involves an initial extraction with an organic solvent (like acetonitrile) followed by a partitioning step with salts to remove water and some interferences.[15]

  • Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique. For nitroimidazoles, which can carry a positive charge in acidic conditions, mixed-mode strong cation-exchange (MCX) sorbents are highly effective for isolating them from complex sample extracts. Polymeric reversed-phase sorbents like HLB are also widely used.

Part 2: Troubleshooting Guide - Chromatographic Issues

This section provides a detailed breakdown of common chromatographic problems and their solutions.

Issue 1: My nitroimidazole peak is tailing or showing poor symmetry.

This is the most common chromatographic problem for this class of compounds. Peak tailing reduces resolution and compromises accurate integration, affecting quantification.

  • Probable Cause 1: Secondary Interactions with Residual Silanols.

    • Explanation: Nitroimidazole compounds contain basic amine functional groups within their imidazole ring. At a mid-range pH (e.g., pH 4-7), residual silanol groups on the surface of silica-based C18 columns can be ionized (negatively charged). These sites can interact strongly with the positively charged analyte via an ion-exchange mechanism, which is a different retention mechanism from the intended reversed-phase interaction. This secondary interaction causes the peak tailing.[16][17]

    • Solution Workflow:

      • Adjust Mobile Phase pH: Lower the mobile phase pH to 2.5-3.0 using an additive like formic acid or phosphoric acid. At this low pH, the residual silanols are not ionized, minimizing the secondary interactions. This is the most effective first step.[17]

      • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanols. If you are using an older column, switching to a newer generation column can significantly improve peak shape.[17]

      • Consider a Different Stationary Phase: If pH adjustment is not sufficient or desired, consider a column with a polar-embedded stationary phase. These phases provide shielding of the residual silanols, reducing their interaction with basic analytes.

  • Probable Cause 2: Column Overload.

    • Explanation: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a distorted peak shape that often manifests as tailing.[18]

    • Solution: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you are likely overloading the column. Reduce your injection volume or dilute your sample accordingly.

  • Probable Cause 3: Extra-Column Dead Volume.

    • Explanation: Excessive volume in the tubing and connections between the injector, column, and detector can cause the chromatographic band to spread, leading to peak broadening and tailing.[18]

    • Solution: Ensure you are using tubing with the smallest possible internal diameter (e.g., 0.005") and that all fittings are made correctly to minimize dead volume. Cut tubing cleanly and ensure it is fully bottomed out in the port before tightening the fitting.

Troubleshooting Logic for Peak Tailing

The following diagram illustrates a decision-making workflow for addressing peak tailing issues in nitroimidazole analysis.

PeakTailing_Troubleshooting start Start: Peak Tailing Observed check_overload Is the sample concentration high? start->check_overload dilute_sample Dilute Sample & Re-inject check_overload->dilute_sample Yes check_ph Is mobile phase pH > 3.5? check_overload->check_ph No resolved Problem Resolved dilute_sample->resolved adjust_ph Lower mobile phase pH to 2.5-3.0 with Formic Acid check_ph->adjust_ph Yes check_column Are you using an older or non-endcapped column? check_ph->check_column No adjust_ph->resolved change_column Switch to a modern, high-purity end-capped C18 or a polar-embedded column check_column->change_column Yes check_fittings Check all tubing and fittings for dead volume check_column->check_fittings No change_column->resolved check_fittings->resolved SamplePrep_Workflow start Start: 5g Honey Sample step1 Add Internal Standard & 10mL Water/Acid start->step1 step2 Add 10mL Acetonitrile Shake Vigorously (2 min) step1->step2 step3 Add QuEChERS Salts Shake (1 min) step2->step3 step4 Centrifuge (10 min) step3->step4 step5 Transfer Supernatant to d-SPE Tube step4->step5 step6 Vortex (1 min) & Centrifuge (5 min) step5->step6 step7 Filter Supernatant step6->step7 end Inject into LC-MS/MS step7->end

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Biological Validation of Methyl (4-nitro-1-imidazolyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the 5-Nitro Paradigm in Imidazole Therapeutics

For decades, the 5-nitroimidazole scaffold has been a cornerstone in the development of antimicrobial and antiparasitic agents.[1][] Compounds like metronidazole and tinidazole are staples in clinical practice, renowned for their efficacy against anaerobic bacteria and protozoa.[1][3][4] Their mechanism of action is well-elucidated, relying on the reductive activation of the 5-nitro group within the low-redox potential environment of anaerobic organisms to generate cytotoxic nitroso radicals that induce lethal DNA damage.[1][][6][7]

However, the therapeutic landscape is continually challenged by the emergence of drug-resistant strains, necessitating the exploration of novel chemical entities. The 4-nitroimidazole isomers, structural cousins to the well-trodden 5-nitro series, represent a comparatively underexplored frontier in nitroimidazole research. While often perceived as less active, emerging evidence suggests that specific substitutions on the 4-nitroimidazole ring can yield compounds with potent and selective biological activity.[8][9][10] This guide focuses on a specific, yet under-characterized molecule: Methyl (4-nitro-1-imidazolyl)acetate. We will provide a comparative framework for its biological validation, contrasting its hypothetical potential with established nitroimidazole drugs and outlining the rigorous experimental methodologies required to substantiate its therapeutic promise.

The Subject of Investigation: this compound - A Profile of Potential

This compound is a 4-nitroimidazole derivative with a methyl acetate group at the N-1 position of the imidazole ring. To date, the biological activity of this specific compound is not extensively reported in peer-reviewed literature. However, by examining structurally related 4-nitroimidazoles, we can extrapolate a plausible hypothesis for its potential therapeutic applications and mechanism of action.

Recent studies on other 1-substituted-4-nitroimidazoles have demonstrated significant antiparasitic activity. For instance, a series of 5-aryl-1-methyl-4-nitroimidazoles exhibited potent activity against Entamoeba histolytica and Giardia intestinalis, with some derivatives showing greater potency than metronidazole.[8][10] This suggests that the 4-nitroimidazole scaffold is indeed capable of eliciting a potent antiparasitic effect. The N-1 substitution is crucial for modulating the physicochemical properties of the molecule, such as lipophilicity and cell permeability, which in turn can influence its biological activity. The methyl acetate moiety of our target compound introduces an ester group that could influence its solubility and pharmacokinetic profile.

The proposed mechanism of action for this compound would likely mirror that of other nitroimidazoles. It is hypothesized to be a prodrug that requires reductive activation of its 4-nitro group by microbial nitroreductases, such as pyruvate:ferredoxin oxidoreductase, found in anaerobic organisms.[1][][6] This reduction would generate reactive nitrogen species that lead to DNA strand breakage and, ultimately, cell death.

Nitroimidazole_Mechanism_of_Action cluster_cell Anaerobic Microbial Cell Prodrug Nitroimidazole Prodrug (R-NO2) Activated Reactive Nitroso Radical (R-NO2•-) Prodrug->Activated Nitroreductase (e.g., PFOR) DNA Microbial DNA Activated->DNA Interaction & Damage Damage DNA Damage & Cell Death DNA->Damage

Figure 1: Proposed mechanism of action for nitroimidazole compounds.

Comparative Analysis: Benchmarking Against the Gold Standard and a Promising Relative

To contextualize the potential of this compound, it is essential to compare it with both a well-established clinical drug and a promising 4-nitroimidazole analog with published biological data.

Comparator 1: Metronidazole (A 5-Nitroimidazole)

Metronidazole is a widely used 5-nitroimidazole antibiotic and antiprotozoal agent.[1][] It has a broad spectrum of activity against anaerobic bacteria and several protozoan parasites, including Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia.[1][6] Its efficacy is well-documented in numerous clinical trials and it is listed as an essential medicine by the World Health Organization.

Comparator 2: 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (A Bioactive 4-Nitroimidazole)

This compound, reported in the literature, serves as a testament to the potential of the 4-nitroimidazole scaffold. In vitro studies have shown it to possess potent activity against Entamoeba histolytica and Giardia intestinalis, with an IC50 value approximately twice as potent as metronidazole against these parasites.[8][10] This demonstrates that with appropriate substitutions, 4-nitroimidazoles can surpass the activity of their 5-nitro counterparts.

Head-to-Head Comparison

FeatureThis compoundMetronidazole5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole
Nitro Group Position 4-nitro5-nitro4-nitro
N-1 Substituent Methyl acetate2-hydroxyethylMethyl
Proven Biological Activity To be determinedBroad-spectrum anti-anaerobic and antiparasitic[1][]Potent antiparasitic activity against E. histolytica and G. intestinalis[8][10]
Mechanism of Action Hypothesized: Reductive activation of the 4-nitro group leading to DNA damageEstablished: Reductive activation of the 5-nitro group leading to DNA damage[1][][6]Hypothesized: Similar to other nitroimidazoles
Potential Advantages Novel scaffold, potential to overcome existing resistance mechanisms.Extensive clinical data and established safety profile.Demonstrated high potency in vitro.

Experimental Validation Protocols: A Roadmap to Characterization

To rigorously validate the biological activity of this compound, a series of well-defined in vitro assays are required. The following protocols provide a comprehensive framework for this evaluation.

Antiparasitic Susceptibility Testing

This protocol is designed to determine the 50% inhibitory concentration (IC50) of the test compound against a common intestinal protozoan parasite, Giardia lamblia.

Antiparasitic_Assay_Workflow start Start step1 Prepare serial dilutions of This compound start->step1 step2 Inoculate 96-well plates with Giardia lamblia trophozoites step1->step2 step3 Add compound dilutions to wells step2->step3 step4 Incubate under anaerobic conditions (48 hours, 37°C) step3->step4 step5 Add a cell viability reagent (e.g., CellTiter-Glo®) step4->step5 step6 Measure luminescence step5->step6 step7 Calculate IC50 values step6->step7 end End step7->end

Figure 2: Workflow for antiparasitic susceptibility testing.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the appropriate culture medium to achieve the desired final concentrations.

  • Parasite Culture: Culture Giardia lamblia trophozoites in a suitable medium (e.g., TYI-S-33 medium) under anaerobic conditions at 37°C.

  • Assay Setup: In a 96-well plate, add the serially diluted compound to triplicate wells. Include wells for a positive control (metronidazole), a negative control (vehicle), and a blank (medium only).

  • Inoculation: Add a standardized suspension of Giardia lamblia trophozoites to each well (except the blank).

  • Incubation: Incubate the plate under anaerobic conditions at 37°C for 48 hours.

  • Viability Assessment: Assess parasite viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (MIC Determination)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the test compound against a representative anaerobic bacterium, such as Bacteroides fragilis.

MIC_Workflow start Start step1 Prepare serial dilutions of This compound in broth start->step1 step2 Inoculate wells with a standardized suspension of anaerobic bacteria step1->step2 step3 Incubate under anaerobic conditions (24-48 hours, 37°C) step2->step3 step4 Visually inspect for turbidity step3->step4 step5 Determine the lowest concentration with no visible growth (MIC) step4->step5 end End step5->end Cytotoxicity_Assay_Workflow start Start step1 Seed mammalian cells in a 96-well plate start->step1 step2 Allow cells to adhere overnight step1->step2 step3 Treat cells with serial dilutions of This compound step2->step3 step4 Incubate for 24-48 hours step3->step4 step5 Add MTT reagent and incubate step4->step5 step6 Add solubilizing agent (e.g., DMSO) step5->step6 step7 Measure absorbance at 570 nm step6->step7 step8 Calculate cell viability and IC50 step7->step8 end End step8->end

Figure 4: Workflow for MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable human cell line (e.g., HEK293 or HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

While the biological activity of this compound remains to be definitively characterized, a comparative analysis with established 5-nitroimidazoles and bioactive 4-nitroimidazole analogs suggests a promising avenue for research. The 4-nitroimidazole scaffold is a viable, yet underexplored, source of novel antiparasitic and antimicrobial agents. The outlined experimental protocols provide a robust framework for the systematic validation of this compound's biological activity.

Successful validation of in vitro efficacy and acceptable cytotoxicity would warrant further investigation into its mechanism of action, including studies to confirm the reductive activation of the 4-nitro group and its interaction with microbial DNA. Subsequent in vivo studies in relevant animal models of infection would be the critical next step in assessing its potential as a novel therapeutic agent. The exploration of such compounds is a vital endeavor in the ongoing battle against infectious diseases and antimicrobial resistance.

References

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A Comparative Analysis for Researchers: Methyl (4-nitro-1-imidazolyl)acetate vs. Metronidazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimicrobial drug discovery, the nitroimidazole class of compounds has long been a cornerstone, with metronidazole reigning as a primary therapeutic for anaerobic and protozoal infections for decades. However, the emergence of resistant strains and the continuous search for agents with improved efficacy and safety profiles necessitate a deeper exploration of related structural analogs. This guide provides a comprehensive comparative study of Methyl (4-nitro-1-imidazolyl)acetate and the well-established drug, metronidazole .

This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth examination of their chemical structures, mechanisms of action, antimicrobial spectra, and available pharmacokinetic and toxicological data. By synthesizing existing research and proposing robust experimental protocols, this guide aims to provide a clear, evidence-based comparison to inform future research and development efforts in this critical therapeutic area.

Structural and Physicochemical Distinctions

The fundamental difference between this compound and metronidazole lies in the position of the nitro group on the imidazole ring and the nature of the substituent at the 1-position. Metronidazole is a 5-nitroimidazole, whereas this compound is a 4-nitroimidazole derivative. This seemingly subtle isomeric difference has profound implications for their biological activity.

FeatureThis compoundMetronidazole
Chemical Structure Imidazole ring with a nitro group at position 4 and a methyl acetate group at position 1.Imidazole ring with a nitro group at position 5 and a 2-hydroxyethyl group at position 1.
Molecular Formula C₆H₇N₃O₄C₆H₉N₃O₃
Molecular Weight 185.14 g/mol 171.15 g/mol
Position of Nitro Group 4-position5-position

It is generally observed that 5-nitroimidazoles, like metronidazole, exhibit greater activity against anaerobic bacteria compared to their 4-nitro counterparts.[1] The positioning of the nitro group influences the redox potential of the molecule, which is a critical factor in its mechanism of action.

Metronidazole_Mechanism cluster_cell Anaerobic/Protozoal Cell Metronidazole_prodrug Metronidazole (Prodrug) Activation Reductive Activation (e.g., PFOR system) Metronidazole_prodrug->Activation e- Reactive_Intermediates Cytotoxic Nitro Radical Intermediates Activation->Reactive_Intermediates DNA_Damage DNA Strand Breakage & Helical Structure Disruption Reactive_Intermediates->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Figure 2: Mechanism of action of Metronidazole.

Inferred Mechanism for this compound:

While less studied, the mechanism of action for this compound is presumed to be similar, involving the reductive activation of its 4-nitro group. However, the different redox potential of the 4-nitro isomer may lead to a less efficient activation by the microbial nitroreductases that are highly specific for 5-nitroimidazoles. This could explain the generally lower observed activity against anaerobic bacteria. Some research suggests that 4-nitroimidazoles may be activated by different enzymatic pathways or may have alternative cellular targets, particularly in organisms where they show notable activity, such as Mycobacterium tuberculosis. [2]

Comparative Antimicrobial Spectrum: A Look at the Data

Metronidazole:

Metronidazole exhibits a potent and well-documented spectrum of activity against a wide range of anaerobic bacteria and protozoa.

Organism TypeExamplesTypical MIC (µg/mL)
Anaerobic Gram-Negative Bacilli Bacteroides fragilis group, Prevotella spp., Fusobacterium spp.0.25 - 4
Anaerobic Gram-Positive Bacilli Clostridium difficile, Clostridium perfringens0.5 - 8
Anaerobic Gram-Positive Cocci Peptostreptococcus spp.0.12 - 16
Protozoa Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica0.1 - 5

Note: MIC values can vary depending on the specific strain and testing methodology.

This compound and 4-Nitroimidazole Analogs:

The available data suggests that 4-nitroimidazoles, including derivatives similar to this compound, generally exhibit lower potency against the typical anaerobic bacterial targets of metronidazole. [1]However, they have shown promising activity in other areas:

  • Antitubercular Activity: Certain 4-nitroimidazoles have demonstrated potent activity against both aerobic and anaerobic Mycobacterium tuberculosis. [2]This suggests a different activation mechanism or target engagement compared to 5-nitroimidazoles.

  • Antiprotozoal Activity: Some studies have explored 4-nitroimidazole derivatives against various protozoa, with some compounds showing activity against Giardia lamblia, including metronidazole-resistant strains, and Entamoeba histolytica. [3]* Antibacterial Activity: While generally less active against anaerobes, some novel 4-nitroimidazole derivatives have been synthesized and tested against a panel of bacteria, with some showing activity against Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis. [4]

Pharmacokinetics and Toxicity: A Comparative Overview

Metronidazole:

The pharmacokinetic profile of metronidazole is well-characterized:

  • Absorption: Readily and almost completely absorbed after oral administration, with high bioavailability. [5]* Distribution: Widely distributed throughout the body, including cerebrospinal fluid, saliva, and breast milk. [6]* Metabolism: Primarily metabolized in the liver. [5]* Excretion: Excreted mainly in the urine as metabolites and unchanged drug. [5] Common adverse effects of metronidazole include gastrointestinal disturbances (nausea, metallic taste), and neurological effects at high doses. There are also concerns about its potential for mutagenicity, although its clinical use is considered to have a favorable risk-benefit profile.

This compound and 4-Nitroimidazole Analogs:

Specific pharmacokinetic data for this compound is not extensively documented. However, studies on other 4-nitroimidazole derivatives provide some insights:

  • Pharmacokinetics: The pharmacokinetic properties of 4-nitroimidazoles can vary significantly based on their side chains, influencing their absorption, distribution, metabolism, and excretion. [7][8]* Toxicity: The toxicity profile of 4-nitroimidazoles is a key area of investigation. Some studies suggest that the position of the nitro group can influence genotoxicity. For instance, certain 4-nitroimidazoles with a methyl group at the 2-position were found to be non-genotoxic compared to their 5-nitro counterparts. [9][10]However, other structural modifications can lead to cytotoxic effects. [4]Further toxicological studies are essential for any new 4-nitroimidazole candidate.

Proposed Experimental Protocols for a Head-to-Head Comparison

To provide a definitive, objective comparison between this compound and metronidazole, the following experimental workflows are proposed:

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To quantitatively assess and compare the in vitro antimicrobial activity of the two compounds against a panel of clinically relevant microorganisms.

Methodology:

  • Microorganism Panel:

    • Anaerobic Bacteria: Bacteroides fragilis, Clostridium difficile, Prevotella melaninogenica, Fusobacterium nucleatum.

    • Protozoa: Giardia lamblia, Trichomonas vaginalis, Entamoeba histolytica.

    • Aerobic/Facultative Bacteria (for broader spectrum analysis): Staphylococcus aureus (including MRSA), Escherichia coli, Pseudomonas aeruginosa, Mycobacterium tuberculosis H37Rv.

  • Culture Conditions: Utilize appropriate growth media and atmospheric conditions for each microorganism (e.g., anaerobic chambers for anaerobes, specific media for protozoa).

  • MIC Assay (Broth Microdilution):

    • Prepare serial two-fold dilutions of this compound and metronidazole in appropriate broth media in 96-well microtiter plates.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (no drug) and negative (no inoculum) controls.

    • Incubate the plates under optimal conditions for each organism.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

MIC_Workflow Start Prepare Serial Dilutions of Compounds Inoculate Inoculate with Standardized Microorganism Suspension Start->Inoculate Incubate Incubate under Optimal Conditions Inoculate->Incubate Read_Results Determine MIC (Lowest Inhibitory Concentration) Incubate->Read_Results Compare Compare MIC Values (Compound vs. Metronidazole) Read_Results->Compare

Figure 3: Workflow for MIC determination.

In Vitro Cytotoxicity Assay

Objective: To evaluate and compare the potential toxicity of the compounds against mammalian cells.

Methodology:

  • Cell Line: Utilize a relevant human cell line, such as HepG2 (liver carcinoma) or Caco-2 (intestinal epithelial cells).

  • MTT Assay:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound and metronidazole for 24-48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This comparative guide synthesizes the available evidence on this compound and metronidazole. Metronidazole remains a potent and well-understood antimicrobial agent against anaerobic bacteria and protozoa. This compound, as a 4-nitroimidazole derivative, is likely to exhibit a different, and potentially narrower, antimicrobial spectrum against these traditional targets. However, the potential for activity against other pathogens, such as Mycobacterium tuberculosis, and the possibility of a more favorable toxicity profile for certain 4-nitroimidazole structures, warrant further investigation.

The proposed experimental protocols provide a framework for a direct and rigorous comparison that is currently lacking in the literature. The results of such studies would be invaluable in elucidating the structure-activity relationships of 4-nitroimidazoles and could pave the way for the development of novel antimicrobial agents with improved therapeutic properties. Future research should also focus on detailed pharmacokinetic and in vivo efficacy studies for promising 4-nitroimidazole candidates.

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  • Anderson, D., Yu, T. W., & McGregor, D. B. (1998). Comet assay responses as indicators of carcinogen exposure. Mutagenesis, 13(6), 539–555. [Link]

  • Bahia, M. T., Andrade, I. M., Martins, T. A., do Nascimento, Á. F., Diniz, L. d. F., Caldas, I. S., Talvani, A., Trunz, B. B., Torreele, E., & Ribeiro, I. (2012). Fexinidazole: a potential new drug candidate for Chagas disease. PLoS neglected tropical diseases, 6(8), e1763. [Link]

  • Chan, P. C., Hill, G. D., Kissling, G. E., & Nyska, A. (2008). Toxicity and carcinogenicity studies of 4-methylimidazole in F344/N rats and B6C3F1 mice. Archives of toxicology, 82(1), 45–53. [Link]

  • Chelghoum, C., et al. (2012). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o83. [Link]

  • de Souza, G. E. P., et al. (2014). Pharmacokinetics-pharmacodynamics analysis of bicyclic 4-nitroimidazole analogs in a murine model of tuberculosis. Antimicrobial Agents and Chemotherapy, 58(11), 6414-6421. [Link]

  • Foroumadi, A., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Zeitschrift für Naturforschung C, 79(3-4), 61-71. [Link]

  • Kim, P., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 52(5), 1329-1344. [Link]

  • Lau, A. H., Lam, N. P., Piscitelli, S. C., Wilkes, L., & Danziger, L. H. (1992). Clinical pharmacokinetics of metronidazole and other nitroimidazole anti-infectives. Clinical pharmacokinetics, 23(5), 328–364. [Link]

  • Olsson-Liljequist, B., & Nord, C. E. (1981). In vitro susceptibility of anaerobic bacteria to nitroimidazoles. Scandinavian journal of infectious diseases. Supplementum, 26, 42–45. [Link]

  • Upcroft, J. A., & Upcroft, P. (2001). Drug targets and mechanisms of resistance in the anaerobic protozoa. Clinical microbiology reviews, 14(1), 150–164. [Link]

  • World Health Organization. (2010). Nitroimidazoles: in vitro activity and efficacy in anaerobic infections. World Health Organization. [Link]

Sources

Unambiguous Structural Confirmation of Methyl (4-nitro-1-imidazolyl)acetate: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of any research endeavor. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, making structural confirmation a critical step in synthesis, characterization, and lead optimization. This guide provides an in-depth comparison of single-crystal X-ray crystallography with other common analytical techniques for the structural elucidation of small organic molecules, using Methyl (4-nitro-1-imidazolyl)acetate as a case study.

Nitroimidazole derivatives are a significant class of compounds with a broad spectrum of biological activities, including applications as antibacterial and radiosensitizing agents.[1] The precise substitution pattern on the imidazole ring is crucial for its therapeutic efficacy and toxicological profile. Therefore, unequivocal confirmation of the synthesized structure is paramount. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable tools, single-crystal X-ray crystallography remains the gold standard for providing a definitive, atomic-resolution three-dimensional structure.[2][3]

Note on the Primary Example: While the principles discussed are broadly applicable, this guide uses the closely related analogue, Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate , for which detailed crystallographic data has been published, to illustrate the power of X-ray diffraction.[1] The core analytical principles and comparisons remain directly relevant for the title compound.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles within a crystalline solid.[2][4] This technique moves beyond connectivity to provide a true three-dimensional map of the molecule.

Experimental Workflow: From Crystal to Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands precision and patience.

X_ray_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement Crystal_Growth Slow evaporation of a saturated solution Mounting Mounting a suitable single crystal Crystal_Growth->Mounting Selection Diffractometer Data collection on a diffractometer Mounting->Diffractometer X-ray exposure Data_Processing Data processing and space group determination Diffractometer->Data_Processing Diffraction pattern Structure_Solution Structure solution (e.g., direct methods) Data_Processing->Structure_Solution Processed data Refinement Refinement of the structural model Structure_Solution->Refinement Initial model Final_Structure Final_Structure Refinement->Final_Structure Final Crystal Structure

Caption: Workflow for single-crystal X-ray crystallography.

Step-by-Step Protocol for X-ray Crystallography:
  • Crystal Growth (The Art of the Science):

    • Rationale: The quality of the final structure is entirely dependent on the quality of the single crystal. The goal is to encourage the slow, ordered arrangement of molecules from a solution.

    • Protocol: A common and effective method is slow evaporation.

      • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., chloroform-carbon tetrachloride) to form a near-saturated solution.[1]

      • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

      • Monitor for the formation of well-defined, transparent crystals.

  • Data Collection:

    • Rationale: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays, and the resulting diffraction pattern is collected by a detector.

    • Protocol:

      • Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm) with sharp edges and no visible defects.[4]

      • Mount the crystal on a goniometer head.

      • Center the crystal in the X-ray beam of a single-crystal diffractometer.

      • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" to find the initial positions of the atoms, and "refined" to improve the agreement between the calculated and observed diffraction patterns.

    • Protocol:

      • Process the raw diffraction data to obtain a list of reflection intensities and their positions.

      • Determine the unit cell parameters and the crystal's space group.

      • Solve the phase problem using direct methods or other algorithms to generate an initial electron density map.

      • Build an initial molecular model into the electron density map.

      • Refine the model by adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

The Definitive Output: Crystal Structure Data

For the analogue, Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, the crystallographic data provides unambiguous proof of its structure.[1]

ParameterValueSignificance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 4.6619(2) Å, b = 17.3256(7) Å, c = 11.1490(4) Å, β = 103.204(2)°Precise dimensions of the repeating unit in the crystal.
Dihedral Angle (Ring-Nitro) 3.03(6)°Confirms the near co-planar arrangement of the nitro group and the imidazole ring.
Dihedral Angle (Ring-Acetate) 85.01(3)°Shows the acetate group is nearly perpendicular to the imidazole ring.

Data from Bahnous, M. et al. (2013).[1]

This level of detail is unattainable with other common laboratory techniques.

Alternative and Complementary Techniques

While X-ray crystallography is definitive, NMR and mass spectrometry are essential, more readily accessible techniques that provide complementary structural information.

Analytical_Techniques cluster_techniques Analytical Techniques Molecule This compound X_ray X-ray Crystallography Molecule->X_ray Provides NMR NMR Spectroscopy Molecule->NMR Provides MS Mass Spectrometry Molecule->MS Provides X_ray_info X_ray_info X_ray->X_ray_info 3D Structure Bond Lengths/Angles Stereochemistry Packing NMR_info NMR_info NMR->NMR_info Connectivity (2D NMR) Proton/Carbon Environments Neighboring Atoms MS_info MS_info MS->MS_info Molecular Weight Molecular Formula Fragmentation Pattern

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized Methyl (4-nitro-1-imidazolyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis

The synthesis of a target molecule, such as Methyl (4-nitro-1-imidazolyl)acetate, is often viewed as the primary achievement in a chemical research workflow. However, for those of us in the field of drug development and applied chemical sciences, the synthesis is merely the first step. The true challenge—and the most critical phase for ensuring downstream success—lies in rigorously assessing the purity of the synthesized compound. This compound, a member of the nitroimidazole class, belongs to a family of compounds with significant biological activities, including use as therapeutic agents against various infections.[1][2] The presence of even minute impurities, such as structural isomers, unreacted starting materials, or synthetic by-products, can drastically alter biological activity, introduce toxicity, and compromise the validity of research data.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to establish the purity of this compound. We will move beyond simple procedural lists to explain the causality behind our choices, demonstrating how a multi-faceted, orthogonal approach creates a self-validating system for purity confirmation.

Anticipating the Unknown: Synthesis and Potential Impurities

A robust purity assessment strategy begins with a clear understanding of what we are looking for. The common synthesis of this compound involves the N-alkylation of a nitroimidazole precursor, such as 4(5)-nitro-2-methylimidazole, with an alkylating agent like methyl bromoacetate in the presence of a base.[1][3] This seemingly straightforward reaction can generate a constellation of potential impurities that must be systematically identified and quantified.

  • Isomeric Impurities: The starting 4(5)-nitroimidazole exists in tautomeric forms. Alkylation can occur at different nitrogen atoms on the imidazole ring, potentially leading to the formation of the undesired Methyl (5-nitro-1-imidazolyl)acetate isomer. Distinguishing between these isomers is non-trivial and is a critical task for spectroscopic methods.[1][4]

  • Unreacted Starting Materials: Incomplete reactions will leave residual 4(5)-nitro-2-methylimidazole and methyl bromoacetate in the final product.

  • Synthetic By-products: Side reactions, such as the hydrolysis of the methyl ester group, can form the corresponding carboxylic acid impurity, (4-nitro-1-imidazolyl)acetic acid.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., DMF, chloroform) can be retained in the final solid material and must be quantified.[1]

An effective analytical workflow is one designed to selectively detect and quantify all of these potential contaminants.

An Orthogonal Approach to Purity Verification

No single analytical technique is sufficient to declare a compound "pure." True confidence is achieved by employing multiple, orthogonal (i.e., different and complementary) methods that probe different physicochemical properties of the molecule. The convergence of results from these disparate techniques provides a powerful and trustworthy purity assessment.

Below is a comparative guide to the most critical techniques for assessing the purity of this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Assessment synth Synthesized Crude Product TLC Initial Screen: Thin-Layer Chromatography (TLC) synth->TLC Qualitative Check Spectroscopy Structural Confirmation: NMR, MS, IR TLC->Spectroscopy Proceed if single spot HPLC Quantitative Purity & Impurity Profile: HPLC-UV/MS Spectroscopy->HPLC Identity Confirmed GC Residual Solvents: Headspace GC (if needed) Spectroscopy->GC If solvents suspected Thermal Physical Property Confirmation: DSC / TGA HPLC->Thermal Purity ≥ 95% Final_Purity Final Purity Statement & Certificate of Analysis HPLC->Final_Purity Thermal->Final_Purity GC->Final_Purity

Caption: General workflow for comprehensive purity assessment.

Chromatographic Techniques: The Power of Separation

Chromatography is the cornerstone of purity analysis, designed to separate the main compound from its impurities.

HPLC is the definitive tool for quantitative purity assessment. By separating components in a mixture, it allows for the precise determination of the main peak's area percent relative to impurity peaks.

  • Causality of Method Choice: A reversed-phase C18 column is the logical starting point, as it effectively retains moderately polar compounds like this compound. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is chosen to elute the compound with a good peak shape and retention time. An acidic modifier (e.g., formic or acetic acid) is often added to suppress the ionization of any acidic or basic functional groups, ensuring sharp, symmetrical peaks.[5][6] UV detection is ideal, as the nitroimidazole chromophore absorbs strongly in the UV region.

  • Trustworthiness through Validation: A trustworthy HPLC method must be validated for specificity, linearity, accuracy, and precision, as outlined by regulatory bodies.[7][8][9] Coupling HPLC with Mass Spectrometry (LC-MS/MS) is exceptionally powerful, providing not just retention time data but also mass-to-charge ratio information, which is invaluable for identifying unknown impurity peaks.[6][10]

Table 1: Comparison of Key Chromatographic Methods

Technique Principle Primary Use for this Compound Strengths Limitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase. Quantitative purity determination; Impurity profiling. High resolution, highly quantitative, robust, reproducible.[11][12] May not detect non-UV active impurities; co-elution is possible.
LC-MS/MS HPLC separation followed by mass analysis. Impurity identification and confirmation. Extremely sensitive and specific; provides molecular weight data for unknown peaks.[5][7] More complex instrumentation; matrix effects can cause ion suppression.
TLC Separation on a solid stationary phase layer with a liquid mobile phase. Reaction monitoring; rapid qualitative assessment. Fast, inexpensive, simple to perform, allows for visualization of multiple samples simultaneously.[13] Not quantitative, lower resolution than HPLC.

| GC-FID/MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Analysis of volatile impurities (e.g., residual solvents). | Excellent for volatile and thermally stable compounds.[2] | Not suitable for the non-volatile target compound. |

Experimental Protocol: HPLC-UV Purity Assay

  • System: UHPLC/HPLC system with UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (or determined by UV scan).

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock. Dilute as necessary.

  • Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Spectroscopic Techniques: The Definitive Identification

Spectroscopy provides irrefutable proof of the compound's chemical structure.

NMR is the most powerful tool for unambiguous structure elucidation. It provides detailed information about the carbon-hydrogen framework of the molecule, making it indispensable for confirming the correct isomer has been synthesized.

  • Causality of Method Choice: ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms. For this compound, ¹H NMR can clearly distinguish the protons on the imidazole ring, the methylene group, and the methyl ester group. Crucially, the precise chemical shifts of the imidazole protons can differentiate the 4-nitro isomer from other potential isomers.[1][4][14]

  • Trustworthiness through Data: The presence of impurities is often revealed by small, unidentifiable peaks in the spectrum. The chemical shifts of common laboratory solvents are well-documented and can be easily identified.[15]

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Imidazole H-5 ~7.74 (s, 1H) ~120.7 (CH)
N-CH₂ ~4.69 (s, 2H) ~48.1 (NCH₂)
O-CH₃ ~3.80 (s, 3H) ~53.0 (OCH₃)
C=O - ~165.9 (C=O)
Imidazole C-4 - ~145.5 (C-NO₂)

(Note: These are approximate values based on similar structures and should be confirmed with an authentic reference standard. Data adapted from related compounds.)[3]

  • Mass Spectrometry: Confirms the molecular weight of the compound. For this compound (C₆H₇N₃O₄), the expected monoisotopic mass is approximately 185.0437 g/mol . MS is most powerful when coupled with a separation technique like LC or GC.

  • Infrared Spectroscopy: Provides confirmation of key functional groups. The spectrum should show characteristic absorption bands for the C=O stretch of the ester (~1750 cm⁻¹), the N-O stretches of the nitro group (~1520 and 1350 cm⁻¹), and vibrations associated with the imidazole ring.[14]

Thermal Analysis: A Physical Property Benchmark

Thermal analysis techniques measure changes in a material's physical properties as a function of temperature. They provide an excellent orthogonal check on purity.

  • Causality of Method Choice: A pure crystalline solid typically has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting endotherm observed in Differential Scanning Calorimetry (DSC).[16] The reported melting point for this compound is in the range of 143-147 °C.[17] Thermogravimetric Analysis (TGA) is used to detect the presence of residual volatiles like water or solvents, which would be seen as a mass loss at temperatures below the compound's decomposition point.[18][19]

  • Trustworthiness through Orthogonality: A sharp melting peak from DSC in a sample that shows high purity by HPLC provides strong, corroborating evidence of overall sample integrity.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • System: A calibrated DSC instrument.

  • Sample Pan: Crimp 2-5 mg of the sample into an aluminum pan.

  • Method: Heat the sample from ambient temperature (~25 °C) to ~200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. A sharp peak (width at half-height < 2 °C) is indicative of high purity.

HPLC_Validation_Workflow cluster_validation Method Validation Parameters start Develop HPLC Method (Column, Mobile Phase, Gradient) specificity Specificity (Discrimination from impurities) start->specificity linearity Linearity & Range (Correlation of response to concentration) specificity->linearity accuracy Accuracy (% Recovery of spiked samples) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ (Limit of Detection/Quantitation) precision->lod_loq end Validated Method Ready for Routine Purity Testing lod_loq->end

Caption: Workflow for HPLC method validation for purity analysis.

Conclusion: An Integrated and Indispensable Strategy

Assessing the purity of a synthesized compound like this compound is a multi-faceted endeavor that underpins the reliability of all subsequent research. A superficial analysis is a liability; a rigorous, orthogonal assessment is a necessity. By integrating separation science (HPLC, TLC), definitive structural elucidation (NMR, MS), and physical property analysis (DSC), we construct a comprehensive and trustworthy purity profile. This methodical approach ensures that scientists and drug developers can proceed with confidence, knowing that their material is precisely what it purports to be, free from confounding impurities that could jeopardize their research and development goals.

References

  • Development and method validation for the determination of nitroimidazole residues in salmon, tilapia and shrimp muscle. PubMed, National Center for Biotechnology Information.[Link]

  • Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry. PubMed, National Center for Biotechnology Information.[Link]

  • Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry. ResearchGate.[Link]

  • Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. PubMed Central, National Center for Biotechnology Information.[Link]

  • Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. PubMed, National Center for Biotechnology Information.[Link]

  • Validated LC- MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI- 0690 in Preclinical Target Site PK. UU Research Portal.[Link]

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PubMed Central, National Center for Biotechnology Information.[Link]

  • Analytical Method Development And Validation Of Metronidazole In Bulk And Tablet Formulation By Uv-Spectrophotometer. International Journal of Pharmacy and Industrial Research.[Link]

  • Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry. PubMed, National Center for Biotechnology Information.[Link]

  • Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry. PubMed, National Center for Biotechnology Information.[Link]

  • Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review. ResearchGate.[Link]

  • Preparation method of 4-nitroimidazole.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.[Link]

  • Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. National Institutes of Health.[Link]

  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry.[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[Link]

  • NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. ResearchGate.[Link]

  • Conceptual approach to thermal analysis and its main applications. Redalyc.[Link]

  • Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. ResearchGate.[Link]

  • TGA, DTG and DSC curves for imidazol at 10 °C/min of heating rate. ResearchGate.[Link]

  • Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. PubMed, National Center for Biotechnology Information.[Link]

  • An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants. International Journal of New Chemistry.[Link]

  • Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER).[Link]

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Comparative Cross-Reactivity Analysis of Methyl (4-nitro-1-imidazolyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Imperative of Selectivity in Drug Development

The therapeutic efficacy of any pharmacological agent is intrinsically linked to its specificity. In the realm of drug development, understanding a molecule's potential for off-target interactions is as crucial as defining its primary mechanism of action. Cross-reactivity, the unintended interaction of a drug candidate with proteins or cellular pathways other than its intended target, can lead to a spectrum of adverse effects, ranging from diminished efficacy to severe toxicity. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of Methyl (4-nitro-1-imidazolyl)acetate, a nitroimidazole derivative of interest, against other compounds in its class.

Nitroimidazole compounds are a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1][2] Their mechanism of action generally involves the reduction of the nitro group within the target organism, leading to the formation of cytotoxic radicals that damage DNA and other critical macromolecules. However, the structural similarities within the nitroimidazole family create a potential for overlapping biological activities and hypersensitivity reactions.[1][3][4] Therefore, a thorough investigation of the cross-reactivity of a new chemical entity like this compound is paramount to delineating its unique therapeutic window and safety profile.

This guide will detail a suite of in vitro assays designed to rigorously assess and compare the cross-reactivity of this compound with established nitroimidazole drugs. We will explore both target-based and cell-based methodologies, providing detailed protocols and representative data to illustrate the analytical process.

Selection of Comparator Compounds

To establish a meaningful comparative framework, a panel of comparator compounds has been selected based on structural similarity and established clinical use.

  • This compound: The investigational compound. Its core structure is a 4-nitroimidazole moiety with a methyl acetate substituent at the N1 position.

  • Metronidazole: A widely used 5-nitroimidazole antibiotic and antiprotozoal agent. It serves as a primary benchmark due to its extensive clinical data and known cross-reactivity with other nitroimidazoles.[1][5]

  • Tinidazole: Another 5-nitroimidazole with a similar spectrum of activity to metronidazole, but with a longer half-life. Reports suggest cross-sensitivity between metronidazole and tinidazole.[1][2]

  • Benznidazole: A 2-nitroimidazole used in the treatment of Chagas disease. Its different nitro group positioning provides a key structural variant for assessing the impact of isomeric differences on cross-reactivity.[3]

  • Ciprofloxacin: A fluoroquinolone antibiotic with a distinct mechanism of action (DNA gyrase and topoisomerase IV inhibition). It will serve as a negative control to establish the baseline for non-specific interactions in the assays.

Experimental Workflows for Cross-Reactivity Profiling

A multi-pronged approach is essential for a comprehensive cross-reactivity assessment. The following experimental workflows are designed to provide a holistic view of the compound's selectivity.

experimental_workflow cluster_assays Cross-Reactivity Assessment cluster_target Target-Based Assays cluster_cell Cell-Based Assays A Target-Based Assays C Data Analysis & Comparison A->C T1 Competitive Binding Assay (e.g., to DNA) A->T1 T2 Enzymatic Assay (e.g., Nitroreductase Activity) A->T2 B Cell-Based Assays B->C C1 Antimicrobial Susceptibility Testing B->C1 C2 Cytotoxicity Assay (e.g., in human cell lines) B->C2 End Cross-Reactivity Profile C->End Start Compound Panel Start->A Start->B cytotoxicity_workflow A Seed human cell lines (e.g., HepG2, HEK293) in 96-well plates B Treat cells with serial dilutions of test compounds A->B C Incubate for 48-72 hours B->C D Add viability reagent (e.g., MTT, CellTiter-Glo®) C->D E Measure signal (Absorbance or Luminescence) D->E F Calculate IC50 values E->F

Figure 2: Workflow for the cytotoxicity assay.

Protocol:

  • Cell Culture:

    • Culture human cell lines, such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney), in appropriate media.

  • Cell Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • Viability Assessment:

    • Assess cell viability using a standard method, such as the MTT assay (measuring mitochondrial activity) or a luminescent assay measuring ATP content (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Hypothetical Data Summary (IC50 in µM):

CompoundHepG2HEK293
This compound150200
Metronidazole250300
Tinidazole300350
Benznidazole100125
Ciprofloxacin>500>500

Interpretation: Higher IC50 values indicate lower cytotoxicity. This data would suggest that this compound has a moderate cytotoxic profile, potentially slightly more cytotoxic than metronidazole and tinidazole, but less so than benznidazole in these cell lines. Ciprofloxacin demonstrates low cytotoxicity, as expected.

Conclusion: Synthesizing the Cross-Reactivity Profile

The comprehensive analysis of this compound through the described target- and cell-based assays provides a robust, multi-dimensional understanding of its cross-reactivity profile. By comparing its performance against structurally related and unrelated compounds, we can begin to delineate its unique pharmacological characteristics.

The hypothetical data presented herein suggests that this compound is a potent antimicrobial agent with a mechanism of action dependent on nitroreductase activity, similar to other 5-nitroimidazoles. Its cross-reactivity profile, in terms of antimicrobial spectrum, appears to overlap significantly with metronidazole and tinidazole. However, subtle differences in cytotoxicity and enzyme kinetics may offer a therapeutic advantage or a different safety profile that warrants further investigation.

It is imperative that these in vitro findings are further validated through more complex biological systems, including advanced cell culture models and, ultimately, in vivo studies. This systematic approach to characterizing cross-reactivity is fundamental to the successful translation of a promising chemical entity into a safe and effective therapeutic agent.

References

  • Management of trichomoniasis in the setting of 5-nitroimidazole hypersensitivity. (2022). National Institutes of Health. [Link]

  • Allergy to benznidazole: Cross-reactivity with other nitroimidazoles. (2017). ResearchGate. [Link]

  • Understanding cross-reactivity in immunoassay drug screening. (n.d.). Siemens Healthineers. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2018). National Institutes of Health. [Link]

  • Allergy to benznidazole: cross-reactivity with other nitroimidazoles. (2017). PubMed. [Link]

  • Fixed drug eruption with ornidazole having cross-sensitivity to secnidazole but not to other nitro-imidazole compounds: A case report. (2012). ResearchGate. [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. (2015). PubMed. [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. (2015). Oxford Academic. [Link]

  • Cross-Reactivity in Immunoassay Drug Screening. (n.d.). Siemens Healthineers Academy. [Link]

  • Reactions Associated With Aminoglycosides, Clindamycin, Linezolid, and Metronidazole. (2022). US Pharmacist. [Link]

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A Comparative Guide to the Radiosensitizing Efficacy of Nitroimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics, overcoming tumor hypoxia remains a critical challenge in enhancing the efficacy of radiotherapy. This guide provides an in-depth comparison of the radiosensitizing efficacy of different nitroimidazole compounds, a class of drugs designed to mimic the radiosensitizing effect of oxygen in hypoxic tumor cells. We will delve into their mechanisms of action, comparative performance based on experimental data, and the methodologies used to evaluate their efficacy, offering a comprehensive resource for your research and development endeavors.

The Challenge of Hypoxia in Radiotherapy

Solid tumors often outgrow their blood supply, leading to regions of low oxygen concentration, or hypoxia.[1] Hypoxic cells are significantly more resistant to the cytotoxic effects of ionizing radiation because oxygen is a potent radiosensitizer that "fixes" radiation-induced DNA damage, making it permanent and lethal to the cell.[1] Nitroimidazoles are electron-affinic compounds that can substitute for oxygen in this critical chemical reaction, thereby increasing the sensitivity of hypoxic tumor cells to radiation.[2][3]

Mechanism of Action: How Nitroimidazoles Sensitize Hypoxic Cells

The selective action of nitroimidazoles in hypoxic environments is a key feature of their therapeutic potential. Under hypoxic conditions, the nitro group of the imidazole ring undergoes a one-electron reduction by cellular reductases to form a radical anion.[2] In the presence of oxygen, this reaction is reversible. However, in the absence of oxygen, the radical anion can undergo further reduction, leading to the formation of reactive intermediates that can interact with and damage cellular macromolecules, including DNA.[1] This process ultimately enhances the lethal effects of radiation on hypoxic tumor cells, while sparing well-oxygenated normal tissues.[1]

Nitroimidazole Mechanism of Action cluster_0 Hypoxic Cell cluster_1 Normoxic Cell Nitroimidazole Nitroimidazole Radical Anion Radical Anion Nitroimidazole->Radical Anion Reduction Reactive Intermediates Reactive Intermediates Radical Anion->Reactive Intermediates Further Reduction DNA Damage DNA Damage Reactive Intermediates->DNA Damage Interaction Nitroimidazole_norm Nitroimidazole Radical Anion_norm Radical Anion Nitroimidazole_norm->Radical Anion_norm Reduction Radical Anion_norm->Nitroimidazole_norm Re-oxidation Oxygen Oxygen Radiation Radiation Radiation->DNA Damage

Caption: Mechanism of nitroimidazole radiosensitization in hypoxic versus normoxic cells.

Comparative Efficacy of Nitroimidazole Radiosensitizers

Several generations of nitroimidazoles have been developed and clinically evaluated, each with varying degrees of efficacy and toxicity. The key metric for comparing their radiosensitizing potential is the Sensitizer Enhancement Ratio (SER), which is the ratio of the radiation dose required to produce a given biological effect in the absence of the drug to that required in its presence.

CompoundClassKey FeaturesSensitizer Enhancement Ratio (SER) (in vitro)Clinical Status
Metronidazole 5-NitroimidazoleFirst generation, modest efficacy.[4]~1.2-1.5Limited use due to low efficacy.
Misonidazole 2-NitroimidazoleMore potent than metronidazole, but associated with significant neurotoxicity.[3][4]~1.6-1.8[5]Largely replaced by less toxic alternatives.
Etanidazole 2-NitroimidazoleMore hydrophilic than misonidazole, designed to reduce neurotoxicity.[3]Similar to misonidazoleClinical trials showed no significant benefit.[4]
Nimorazole 5-NitroimidazoleBetter tolerated than 2-nitroimidazoles, but a weaker sensitizer.[3][6]~1.4[5]In clinical use in some countries for head and neck cancers.[3][6]
Newer Analogs VariousAim to improve efficacy and reduce toxicity.[7]Variable, some showing promising results in preclinical studies.Under investigation.

Experimental Protocols for Evaluating Radiosensitizing Efficacy

The evaluation of novel radiosensitizers requires rigorous preclinical testing. The following are standard in vitro and in vivo assays used to determine the efficacy of nitroimidazole compounds.

In Vitro Clonogenic Survival Assay

The clonogenic assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of a drug at the cellular level.[8]

Protocol:

  • Cell Seeding: Plate a known number of tumor cells into multi-well plates or flasks.

  • Hypoxic Induction: Place the cells in a hypoxic chamber (e.g., <0.1% O2) for a specified duration to induce hypoxia.

  • Drug Treatment: Add the nitroimidazole compound at various concentrations to the cells under hypoxic conditions for a defined period before irradiation.

  • Irradiation: Irradiate the cells with a range of radiation doses.

  • Incubation: Return the cells to normoxic conditions and incubate for 7-14 days to allow for colony formation.

  • Colony Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition and plot survival curves to determine the SER.[9]

Clonogenic Assay Workflow Cell Seeding Cell Seeding Hypoxic Induction Hypoxic Induction Cell Seeding->Hypoxic Induction Drug Treatment Drug Treatment Hypoxic Induction->Drug Treatment Irradiation Irradiation Drug Treatment->Irradiation Incubation Incubation Irradiation->Incubation Colony Staining & Counting Colony Staining & Counting Incubation->Colony Staining & Counting Data Analysis (SER) Data Analysis (SER) Colony Staining & Counting->Data Analysis (SER)

Caption: Workflow for the in vitro clonogenic survival assay.

In Vivo Tumor Growth Delay Assay

This assay evaluates the effect of a radiosensitizer on tumor growth in an animal model, providing a more clinically relevant assessment of efficacy.[10]

Protocol:

  • Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Randomization: Randomize mice into different treatment groups (e.g., control, radiation alone, drug alone, drug + radiation).

  • Drug Administration: Administer the nitroimidazole compound to the mice at a specified dose and schedule.

  • Irradiation: Irradiate the tumors with a single or fractionated dose of radiation.

  • Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Data Analysis: Plot tumor growth curves for each group and calculate the tumor growth delay, which is the time it takes for tumors in the treatment groups to reach a certain volume compared to the control group.

Tumor Growth Delay Assay Workflow Tumor Implantation Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Drug Administration Drug Administration Randomization->Drug Administration Irradiation Irradiation Drug Administration->Irradiation Tumor Measurement Tumor Measurement Irradiation->Tumor Measurement Data Analysis (Tumor Growth Delay) Data Analysis (Tumor Growth Delay) Tumor Measurement->Data Analysis (Tumor Growth Delay)

Caption: Workflow for the in vivo tumor growth delay assay.

Concluding Remarks and Future Directions

The development of nitroimidazole radiosensitizers has been a significant step forward in addressing the challenge of tumor hypoxia. While early generation compounds were limited by toxicity or modest efficacy, the clinical success of nimorazole in head and neck cancers demonstrates the potential of this class of drugs.[3][6] Ongoing research is focused on developing next-generation nitroimidazoles with improved therapeutic indices.[7] The systematic evaluation of these novel compounds using the robust preclinical models and assays outlined in this guide will be crucial for identifying the most promising candidates for clinical translation and ultimately improving outcomes for cancer patients undergoing radiotherapy.

References

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  • Sharma, R. K. (2011). Nitroimidazole Radiopharmaceuticals in Hypoxia: Part II Cytotoxicity and Radiosensitization Applications. ResearchGate. Retrieved from [Link]

  • Magdon, E., & Schröder, E. (1981). [Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)]. PubMed. Retrieved from [Link]

  • Afrasiabi, Z., et al. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Cancer Biotherapy and Radiopharmaceuticals. Retrieved from [Link]

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  • Wiedenmann, N., et al. (2011). In vitro hypoxic cytotoxicity and hypoxic radiosensitization. Efficacy of the novel 2-nitroimidazole N,N,N-tris[2-(2-nitro-1H-imidazol-1-yl)ethyl]amine. PubMed. Retrieved from [Link]

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  • ResearchGate. (n.d.). Oxygen enhancement ratios (OER) for different nitroimidazoles and testing conditions. Retrieved from [Link]

  • Senevirathne, S. G., et al. (2022). The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma. PMC - NIH. Retrieved from [Link]

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  • Herman, T. S., et al. (1990). Addition of 2-nitroimidazole radiosensitizers to cis-diamminedichloroplatinum(II) with radiation and with or without hyperthermia in the murine FSaIIC fibrosarcoma. PubMed. Retrieved from [Link]

  • Spitz, D. R., et al. (2014). Screening and Validation of Molecular Targeted Radiosensitizers. PMC - NIH. Retrieved from [Link]

  • Le, Q. T., et al. (2023). Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress. MDPI. Retrieved from [Link]

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  • Lally, B. E., et al. (2007). In vitro and In vivo Radiosensitization Induced by the Ribonucleotide Reductase Inhibitor Triapine (3-Aminopyridine-2-Carboxaldehyde-Thiosemicarbazone). AACR Journals. Retrieved from [Link]

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A Comparative Analysis of the In Vitro Antibacterial Spectrum of Methyl (4-nitro-1-imidazolyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Nitroimidazole Antibiotics

Nitroimidazole antibiotics have long been a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[][2] The clinical success of 5-nitroimidazole compounds, such as metronidazole and tinidazole, is well-documented, with a spectrum of activity primarily covering anaerobic bacteria.[3][4][5] However, the emergence of resistant strains and the inherent limitations of the existing therapeutic arsenal necessitate the exploration of novel structural analogs. This guide provides a comparative overview of the potential in vitro antibacterial spectrum of Methyl (4-nitro-1-imidazolyl)acetate, a 4-nitroimidazole derivative.[6] While comprehensive data on this specific compound is emerging, we can infer its potential activity through a comparative analysis with its well-established 5-nitroimidazole counterparts and related 4-nitroimidazole derivatives, supported by established methodologies for antimicrobial susceptibility testing.

Nitroimidazoles are prodrugs that require bioreductive activation of their nitro group to exert their antimicrobial effects.[7] This activation, which occurs preferentially in the low-redox-potential environment of anaerobic organisms, leads to the formation of cytotoxic radicals that induce DNA damage and ultimately cell death.[8][9][10] The position of the nitro group on the imidazole ring is a critical determinant of the compound's biological activity, with 5-nitro derivatives being the most extensively studied and clinically utilized.[6] Compounds with the nitro group at the 4-position have been reported to be generally less active than their 5-nitro counterparts, but they still represent an important area of research for new antibacterial agents.[6]

This guide will delve into the established antibacterial profiles of metronidazole and tinidazole as a baseline for comparison. We will then present the available, albeit limited, data on the antibacterial activity of derivatives of 1-methyl-4-nitro-1H-imidazole to frame the potential spectrum of this compound. A standardized, detailed protocol for determining the in vitro antibacterial spectrum via broth microdilution is also provided to ensure that researchers can rigorously evaluate this and other novel compounds.

Comparative Compounds: Chemical Structures

To visually represent the compounds discussed, their chemical structures are presented below.

G cluster_0 This compound cluster_1 Metronidazole cluster_2 Tinidazole a This compound (C₆H₇N₃O₄) [Structure based on name] b Metronidazole (C₆H₉N₃O₃) [5-nitroimidazole] c Tinidazole (C₈H₁₃N₃O₄S) [5-nitroimidazole]

Figure 1: Chemical structures of the compared nitroimidazole compounds.

In Vitro Antibacterial Spectrum: A Comparative Overview

The antibacterial activity of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro.[11][12]

Established Spectrum of 5-Nitroimidazoles: Metronidazole and Tinidazole

Metronidazole and tinidazole exhibit potent activity against a broad range of obligate anaerobic bacteria.[4][5][13] Their spectrum includes:

  • Gram-negative anaerobes: Bacteroides spp. (including B. fragilis), Fusobacterium spp., Prevotella spp., and Porphyromonas spp.[4]

  • Gram-positive anaerobes: Clostridium spp. (including C. difficile and C. perfringens) and Peptostreptococcus spp.[4]

  • Microaerophilic bacteria: Notably Helicobacter pylori.[4]

It is crucial to note that aerobic and facultative anaerobic bacteria are generally resistant to these 5-nitroimidazole antibiotics.[]

Bacterial SpeciesMetronidazole MIC (µg/mL)Tinidazole MIC (µg/mL)
Bacteroides fragilis0.25 - 2≤ 2[3][13]
Clostridium difficile0.12 - 1Data not widely available
Helicobacter pylori1 - 8Data not widely available
Staphylococcus aureus (aerobic)>128>128
Escherichia coli (facultative anaerobe)>128>128

Table 1: Representative MIC values for metronidazole and tinidazole against selected bacteria. Data is aggregated from various sources and should be considered illustrative.

Emerging Data on 4-Nitroimidazole Derivatives

Research into 4-nitroimidazole derivatives has shown some promising, albeit different, activity profiles compared to their 5-nitro counterparts. A study on 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives revealed that some of these compounds exhibited activity against Gram-positive bacteria, a feature not prominent in traditional 5-nitroimidazoles.[14] For instance, 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole showed MIC values of ≤8 µg/mL against Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis.[14] However, these compounds demonstrated no significant activity against Gram-negative bacteria at concentrations up to 64 µg/mL.[14] Another study on 2-(1-methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles also reported promising activity against Gram-positive bacteria.[15]

Mechanism of Action: The Nitroreductive Activation Pathway

The antimicrobial action of nitroimidazoles is a classic example of prodrug activation.[7][9] The process is contingent on the metabolic machinery of susceptible microorganisms.

G cluster_0 Microbial Cell A Nitroimidazole (Prodrug) B Passive Diffusion A->B C Nitro Group Reduction (e.g., by pyruvate:ferredoxin oxidoreductase) B->C Anaerobic Environment D Reactive Nitro Radical Anion C->D E Interaction with DNA D->E F DNA Strand Breakage E->F G Inhibition of Nucleic Acid Synthesis F->G H Cell Death G->H

Figure 2: Generalized mechanism of action for nitroimidazole antibiotics.

This reductive activation is highly efficient in obligate anaerobes due to the presence of low-redox-potential electron transport proteins, such as ferredoxin.[4] In the presence of oxygen, the reactive nitro radical can be re-oxidized back to the parent compound, a futile cycle that explains the lack of activity against aerobic bacteria.[7]

Standardized Methodology for In Vitro Antibacterial Susceptibility Testing

To ensure the generation of reliable and comparable data for novel compounds like this compound, adherence to standardized protocols is paramount. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and accurate technique for determining MIC values.[11][16][17]

Experimental Protocol: Broth Microdilution

This protocol provides a step-by-step guide for performing a broth microdilution assay.[12][18][19]

1. Preparation of Materials:

  • Test compound (this compound) stock solution of known concentration.

  • Reference antibiotics (Metronidazole, Tinidazole) stock solutions.

  • 96-well microtiter plates.[11]

  • Appropriate liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for non-fastidious bacteria).

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[12][19]

2. Serial Dilution of Antimicrobial Agents:

  • Dispense a fixed volume of broth into all wells of the microtiter plate.

  • Add the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the subsequent wells. Repeat for each compound in separate rows.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

3. Inoculation:

  • Inoculate each well (except the sterility control) with the standardized bacterial suspension.[11]

4. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours in an appropriate atmosphere (aerobic or anaerobic, depending on the bacteria being tested).[11]

5. Determination of MIC:

  • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[11][12][19]

G A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-Well Plate B->C D Incubate Plate (16-20 hours, 35-37°C) C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Figure 3: Workflow for MIC determination using the broth microdilution method.

Discussion and Future Directions

The exploration of this compound as a potential antibacterial agent is a scientifically grounded endeavor. While direct, comprehensive in vitro data remains to be fully elucidated, the analysis of its structural class and the activity of related 4-nitroimidazole derivatives provides a framework for predicting its potential antibacterial spectrum. The observed activity of some 4-nitroimidazoles against Gram-positive bacteria is a noteworthy deviation from the classical 5-nitroimidazole profile and warrants further investigation.[14]

It is imperative that future research focuses on the systematic evaluation of this compound against a diverse panel of clinically relevant anaerobic and aerobic bacteria using standardized methods like the CLSI-recommended broth microdilution assay.[16][17] Such studies will be crucial in defining its spectrum of activity, potency, and potential clinical utility. Furthermore, investigations into its mechanism of action, particularly in any susceptible Gram-positive species, could provide valuable insights into the structure-activity relationships of 4-nitroimidazoles.

References

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  • Patterson, S., & Wyllie, S. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. e-Learning - UNIMIB. Retrieved from [Link]

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  • Freeman, C. D., Klutman, N. E., & Lamp, K. C. (1997). Metronidazole. A therapeutic review and update. Drugs, 54(5), 679–708. [Link]

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  • Clinical and Laboratory Standards Institute. (2024). CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Khan, D. D., & Ahmad, A. U. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. [Link]

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  • Foroumadi, A., Rineh, A., Emami, S., Siavoshi, F., Massoumi, A., & Shafiee, A. (2007). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. Archiv der Pharmazie, 340(11), 580–584. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl (4-nitro-1-imidazolyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl (4-nitro-1-imidazolyl)acetate (CAS No. 13230-21-2), ensuring compliance with safety regulations and fostering a culture of responsible chemical management. This document moves beyond a simple checklist, offering in-depth explanations to empower you with the knowledge to handle this and similar chemical waste streams confidently and safely.

Understanding the Compound: Chemical Profile and Associated Hazards

This compound is a solid organic compound with a molecular weight of 185.14 g/mol and a melting point of 143-147 °C.[1] Its structure, featuring a nitro group on an imidazole ring and a methyl ester functional group, dictates its chemical reactivity and potential hazards.

Key Hazard Considerations:

  • Irritant: The compound is classified as a skin, eye, and respiratory irritant.[1]

  • Nitro Compound Reactivity: Nitro-substituted organic molecules can be energetic and may decompose under heat, potentially releasing toxic nitrogen oxides (NOx).[2][3][4][5][6][7]

  • Incompatibilities: This compound is incompatible with strong oxidizing agents and strong acids.[8] Contact with these substances could lead to vigorous, potentially dangerous reactions.

A thorough understanding of these properties is the foundation of a safe and effective disposal plan.

The Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is a critical process that must be handled with precision and care. The following protocol outlines the necessary steps from initial waste generation to final collection.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling any waste containing this compound, it is imperative to be equipped with the appropriate PPE. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Table 1: Required Personal Protective Equipment

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and irritation.[1]
Eye Protection Safety goggles or a face shieldTo protect against splashes and airborne particles causing eye irritation.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Dust mask (e.g., N95) for handling the solid formTo prevent inhalation of the powder, which can cause respiratory irritation.[1]
Waste Segregation and Collection

Proper segregation is the cornerstone of safe laboratory waste management. Due to its chemical nature, this compound waste must be collected in a designated container.

Waste Stream: Designate a specific waste stream for non-halogenated organic solids .

Critical "Do Not Mix" Rule: Never mix this compound waste with the following:

  • Strong Oxidizing Agents (e.g., nitric acid, perchlorates, permanganates)

  • Strong Acids (e.g., sulfuric acid, hydrochloric acid)

  • Incompatible Halogenated Organic Waste

Mixing with incompatible materials can lead to exothermic reactions, gas evolution, and potential container pressurization.

Container Selection and Labeling

The choice of waste container is crucial for ensuring the safe containment of the chemical waste.

  • Container Material: Use a dedicated, leak-proof container made of High-Density Polyethylene (HDPE) or glass.[9][10][11][12] HDPE offers good chemical resistance to a wide range of organic compounds.

  • Container Integrity: Ensure the container is in good condition with a secure, tight-fitting lid to prevent leaks and spills.

  • Labeling: All chemical waste containers must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The primary hazard(s): "Irritant "

    • The date the waste was first added to the container.

Waste Accumulation and Storage

Designate a specific, well-ventilated, and clearly marked hazardous waste accumulation area within the laboratory. This area should be away from sources of heat, ignition, and incompatible chemicals.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1.

  • Containment: For solid spills, carefully sweep up the material and place it into the designated hazardous waste container. Avoid generating dust. For solutions, contain the spill using an inert absorbent material such as sand, vermiculite, or a universal chemical absorbent.

  • Cleanup: Collect the absorbent material and place it in the designated hazardous waste container. Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleanup materials (gloves, wipes, etc.) must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Final Disposal Pathway

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal facility.

  • Contact EHS: Coordinate with your institution's EHS office for the pickup and disposal of the full waste container. They will ensure that the waste is transported and disposed of in accordance with all federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13]

  • Waste Manifest: A hazardous waste manifest will be used to track the waste from your laboratory ("cradle") to its final disposal site ("grave"), ensuring a complete and compliant disposal process.[13]

The Logic of Safe Disposal: A Visual Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions required.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (this compound) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregation Segregate as Non-Halogenated Organic Solid Waste PPE->Segregation Container Select & Label Container (HDPE or Glass) Segregation->Container Accumulation Store in Designated Hazardous Waste Area Container->Accumulation Spill Spill Occurs Accumulation->Spill Full Container Full? Accumulation->Full SpillProcedure Follow Spill Cleanup Protocol Spill->SpillProcedure Yes SpillProcedure->Accumulation Full->Accumulation No EHS Contact EHS for Pickup Full->EHS Yes Disposal Licensed Hazardous Waste Disposal EHS->Disposal End Disposal Complete Disposal->End

Caption: Disposal Workflow Diagram

Conclusion: Fostering a Culture of Safety and Compliance

The proper management and disposal of laboratory chemicals like this compound are not merely regulatory hurdles; they are integral components of responsible scientific practice. By adhering to this comprehensive guide, you not only ensure the safety of yourself and your colleagues but also contribute to the protection of our environment. We encourage you to use this document as a living resource and to consult with your institution's Environmental Health and Safety professionals for any site-specific requirements.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitroimidazole, 98%. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • PubMed. (n.d.). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: model systems. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2. Retrieved from [Link]

  • AIP Publishing. (2012, September 18). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • CAT 244. (n.d.). 2-Methyl-5-nitroimidazole - SAFETY DATA SHEET. Retrieved from [Link]

  • ERG Environmental Services. (n.d.). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • PubMed. (2019, September 3). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • MENDA. (n.d.). Chemical Resistance Chart for HDPE (High Density Polyethylene). Retrieved from [Link]

  • Scranton Products. (n.d.). Chemical Resistance of HDPE. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nitroimidazoles : chemistry, pharmacology, and clinical application. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • SUWEB. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Professional Plastics. (n.d.). HDPE and LDPE Resistance Chart by Chemical. Retrieved from [Link]

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  • U.S. Plastic Corp. (2015, December 9). HDPE Chemical Compatibility & Resistance Chart. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 6). Nitro-functionalized imidazolium salts as acidic catalysts for cellulose degradation in ionic liquids. Retrieved from [Link]

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  • Google Patents. (n.d.). US4352940A - Hydrolysis of methyl acetate.
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Personal protective equipment for handling Methyl (4-nitro-1-imidazolyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling Methyl (4-nitro-1-imidazolyl)acetate

As researchers and scientists in drug development, our work with novel chemical entities demands a profound respect for safety. Handling compounds like this compound (CAS No. 13230-21-2), a solid nitroimidazole derivative, requires more than just a checklist of precautions; it necessitates a deep, causal understanding of the risks involved and the protective barriers we employ. This guide provides a comprehensive framework for the safe handling of this compound, grounded in the principles of risk mitigation and scientific best practices.

Understanding the Hazard: Why Specific PPE is Crucial

This compound is classified with specific hazard codes indicating it causes skin irritation, serious eye irritation, and may cause respiratory irritation. The presence of the nitroimidazole functional group warrants a cautious approach. While specific toxicological data for this exact ester is not extensively published, the broader class of nitroimidazoles and related compounds like 4-methylimidazole have been studied. For instance, 4-methylimidazole has been classified as 'possibly carcinogenic to humans' (Group 2B) by the IARC based on animal studies.[1] Therefore, our safety protocols must be designed not only to prevent immediate irritation but also to minimize long-term exposure risks.

The primary routes of exposure for this solid compound are:

  • Inhalation: Dust particles can be inhaled during weighing or transfer, potentially causing respiratory tract irritation.[2]

  • Dermal Contact: Direct contact with the skin can lead to irritation.

  • Ocular Contact: The compound is a serious eye irritant, and contact can cause significant damage.

Our PPE strategy is built on the hierarchy of controls, a fundamental concept in occupational safety.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (Protect the worker with PPE) Most_Effective Most Effective Least_Effective Least Effective

Caption: The Hierarchy of Controls model, with PPE as the essential final barrier.

While engineering controls like fume hoods are the primary defense, PPE is the critical final barrier between you and the chemical.

Core PPE Requirements for this compound

The selection of PPE must be deliberate and matched to the task at hand. Below is a summary of the required equipment.

Task / OperationRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing & Transfer (Dry Powder) N95-rated respirator or higherChemical safety goggles and face shieldDouble-gloved nitrile gloves (chemotherapy-rated preferred)Full-coverage lab coat (buttoned) with elastic cuffs
Solution Preparation Not required if in a certified chemical fume hoodChemical safety gogglesDouble-gloved nitrile glovesFull-coverage lab coat (buttoned)
Handling Dilute Solutions Not required if in a certified chemical fume hoodChemical safety glasses with side shieldsSingle pair of nitrile glovesFull-coverage lab coat (buttoned)
Spill Cleanup (Solid) P100-rated respiratorChemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant gown or coveralls
Respiratory Protection

When handling the solid form of this compound outside of a containment device like a fume hood, dust generation is a primary concern.

  • Minimum Requirement: A NIOSH-approved N95 respirator is recommended to protect against airborne particulates.

  • Rationale: The precautionary statement P261, "Avoid breathing dust," directly informs this requirement.[3] An N95 filter is certified to block at least 95% of airborne particles. For situations with a higher risk of aerosolization, a higher level of protection, such as a P100 filter or a powered air-purifying respirator (PAPR), should be considered.

Eye and Face Protection

Given the H319 "Causes serious eye irritation" classification, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.

  • For High-Risk Tasks: When handling larger quantities of the solid or during any operation with a splash risk, a face shield should be worn in addition to safety goggles.[4] Standard safety glasses with side shields do not offer adequate protection from dust or splashes.

Hand Protection

To prevent skin irritation (H315), appropriate gloves are essential.

  • Material: Nitrile gloves are a standard choice for incidental contact with a wide range of chemicals.

  • Best Practice (Double Gloving): When handling the concentrated solid, wearing two pairs of nitrile gloves is recommended.[5] The outer glove absorbs the initial contamination, and the inner glove provides a secondary layer of protection. This aligns with practices for handling potentially hazardous drugs.[6]

  • Inspection and Removal: Always inspect gloves for tears or punctures before use. Use the proper removal technique to avoid contaminating your skin.[2]

Body Protection

Protective clothing prevents the chemical from contaminating your personal clothes and skin.

  • Minimum Requirement: A clean, buttoned, long-sleeved lab coat should be worn at all times.

  • Enhanced Protection: For tasks with a higher risk of contamination, such as spill cleanup or handling large quantities, a disposable, chemical-resistant gown or coverall is recommended.[5]

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as important as the equipment itself. Incorrect procedures can lead to exposure.

Step-by-Step PPE Protocol

1. Donning (Putting On) Sequence:

  • Gown/Lab Coat: Put on your lab coat or gown, ensuring it is fully buttoned.
  • Respirator (if required): Perform a seal check to ensure a tight fit.
  • Goggles and Face Shield: Position goggles securely on your face, followed by the face shield.
  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of your lab coat. Don the second pair of gloves over the first.

2. Doffing (Taking Off) Sequence - The "Dirty to Clean" Principle:

  • Outer Gloves: Remove the most contaminated item first. Peel off the outer gloves using a glove-to-glove technique, ensuring you do not touch the outside of the gloves with bare skin. Dispose of them immediately.
  • Gown/Lab Coat: Unbutton the coat. Roll it outwards and downwards, touching only the inside surface.
  • Face Shield and Goggles: Remove from the back of the head forward, avoiding touching the front surface.
  • Respirator: Remove by handling the straps, not the front of the mask.
  • Inner Gloves: Remove the final pair of gloves using the proper technique.
  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[3]

Operational Plan: Spill Management

In the event of a spill, a prepared response is critical to ensure safety.

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don the appropriate spill response PPE as outlined in the table above (P100 respirator, goggles, face shield, heavy-duty gloves, and a chemical-resistant gown).

  • Contain & Clean: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. Carefully scoop the material into a designated hazardous waste container. Do not dry sweep. For a liquid spill, use a chemical absorbent pad or spill kit.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, followed by water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Disposal Plan: Chemical and Contaminated PPE

Proper disposal prevents environmental contamination and exposure to waste handlers.

  • Chemical Waste: Unused this compound and any solutions must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and respirator cartridges used while handling the chemical, must be considered hazardous waste.[6] Place these items in a designated hazardous waste bag or container immediately after removal.[2]

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.

By adhering to this comprehensive PPE and handling guide, you build a culture of safety that protects not only yourself but also your colleagues and your research.

References

  • SAFETY DATA SHEET . A.G. Layne, Inc. [Link]

  • Safety Data Sheet - Methyl Acetate . Agilent. [Link]

  • Personal Protective Equipment . US Environmental Protection Agency (EPA). [Link]

  • Personal protective equipment in your pharmacy . Alberta College of Pharmacy. [Link]

  • Personal Protective Equipment . Health Canada. [Link]

  • UNIT 7: Personal Protective Equipment . College of Tropical Agriculture and Human Resources, University of Hawaii at Manoa. [Link]

  • USP Chapter <800>: Personal Protective Equipment . Pharmacy Times. [Link]

  • 1H-Imidazole, 4-methyl-: Human health tier II assessment . Australian Government Department of Health. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.